1-Iodo-3-(trifluoromethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZXQSQWKJZHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380456 | |
| Record name | 1-Iodo-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198206-33-6 | |
| Record name | 1-Iodo-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Iodo-3-(trifluoromethoxy)benzene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-Iodo-3-(trifluoromethoxy)benzene for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
1-Iodo-3-(trifluoromethoxy)benzene (CAS Number: 198206-33-6) is a key aromatic building block increasingly utilized in the fields of pharmaceutical development, agrochemicals, and materials science.[1][2] Its strategic importance stems from the unique combination of a reactive iodine substituent and the electron-withdrawing, lipophilic trifluoromethoxy (-OCF₃) group. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Concurrently, the trifluoromethoxy group is a highly sought-after moiety in medicinal chemistry for its ability to enhance metabolic stability, improve cell membrane permeability, and modulate the electronic properties of bioactive molecules.[3] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, offering detailed experimental protocols for its preparation and subsequent transformations.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in synthesis.
| Property | Value | Reference |
| CAS Number | 198206-33-6 | [4] |
| Molecular Formula | C₇H₄F₃IO | [2] |
| Molecular Weight | 288.01 g/mol | [2] |
| Appearance | Colorless to light red/green clear liquid | [2] |
| Boiling Point | 71 °C at 32 mmHg | [2] |
| Density | 1.87 g/mL | [2] |
| Refractive Index (n20/D) | 1.5 | [2] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the diazotization of the commercially available 3-(trifluoromethoxy)aniline, followed by a Sandmeyer-type iodination reaction. This two-step, one-pot procedure is reliable and provides the desired product in good yield.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
3-(Trifluoromethoxy)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 3-(trifluoromethoxy)aniline (1 equivalent).
-
Slowly add concentrated hydrochloric acid (3 equivalents) diluted with water, ensuring the temperature remains below 5 °C.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.[5]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.
-
Key Applications in Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. The reaction of this compound with a suitable boronic acid or ester can be used to synthesize a wide range of biaryl compounds. A relevant example is the coupling with 4-(trifluoromethoxy)phenylboronic acid, which is described in the patent literature for a similar substrate.[6]
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., anhydrous potassium carbonate, K₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 3 mol%), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary and secondary amines to produce substituted anilines, which are common motifs in pharmaceuticals. While a direct example with aniline is not readily found in top-tier journals, the reaction of 1-iodo-3-(trifluoromethyl)benzene with an oxadiamine has been reported, demonstrating the feasibility of C-N bond formation with this class of substrates.[7]
References
- 1. Benzene, 1-iodo-3-(trifluoromethyl)- | C7H4F3I | CID 67868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H4F3IO | CID 2777293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
physical properties of 1-Iodo-3-(trifluoromethoxy)benzene
An In-depth Technical Guide to the Physical Properties of 1-Iodo-3-(trifluoromethoxy)benzene
Introduction
This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and material science. Its unique molecular architecture, featuring a reactive iodine atom and a metabolically stable trifluoromethoxy group, makes it a valuable building block for introducing these moieties into more complex molecular scaffolds. The trifluoromethoxy (-OCF₃) group, in particular, is a bioisostere of the methoxy group but with profoundly different electronic properties; it is highly lipophilic and acts as a strong electron-withdrawing group, which can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering a technical resource for researchers and development professionals. We will delve into its key characteristics, handling protocols, and a validated experimental workflow for purity assessment, grounded in established scientific principles.
Chemical Identity and Core Properties
The fundamental identity of this compound is established by its structural and molecular data.
-
Synonyms: 3-(Trifluoromethoxy)iodobenzene, α,α,α-Trifluoro-3-iodoanisole[5]
A summary of its key physical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Appearance | Colorless to light red/green clear liquid | [1] |
| Density | 1.863 - 1.87 g/mL at 25 °C | [1][6] |
| Boiling Point | 185-186 °C (at atmospheric pressure, lit.) 71 °C (at 32 mmHg) | [1][5][6] |
| Refractive Index (n20/D) | 1.5200 (lit.) | [6] |
| Sensitivity | Light Sensitive | [5][6] |
| Storage Conditions | Room temperature, sealed in a dry, dark place | [6] |
Elaboration on Physicochemical Characteristics
State, Appearance, and Purity
This compound exists as a clear liquid at standard temperature and pressure.[6] The observed color can range from completely colorless to a slight red or green hue, which may indicate the presence of trace impurities or degradation products, often resulting from light exposure.[1] For high-purity applications, such as in pharmaceutical synthesis, a colorless appearance is preferred.
Density and Volatility
With a density of approximately 1.863 g/mL, the compound is significantly denser than water.[6] Its boiling point of 185-186 °C indicates moderate volatility.[6] However, the ability to distill it at a significantly lower temperature under reduced pressure (71 °C at 32 mmHg) is a crucial property, as it allows for purification via vacuum distillation without requiring high temperatures that could lead to thermal decomposition.[1][5]
Refractive Index as a Quality Control Parameter
The refractive index, a dimensionless number that describes how fast light travels through the material, is a critical parameter for the quality control of liquid reagents. The value of 1.5200 for this compound is a specific signature of the pure compound.[6] Any significant deviation from this value can indicate the presence of water, solvents, or other impurities, making refractometry a rapid and non-destructive method for preliminary purity assessment.
Stability and Handling
The compound is noted to be light-sensitive.[5][6] Prolonged exposure to light, particularly UV radiation, can induce the homolytic cleavage of the carbon-iodine bond, generating radical species that can lead to discoloration and the formation of impurities. Therefore, it is imperative to store the chemical in amber or opaque containers in a dark location.[6] It should be kept sealed and dry to prevent hydrolysis or absorption of atmospheric moisture.[6]
Safety and Hazard Profile
From a safety perspective, this compound is classified as an irritant.[3]
-
GHS Hazard Statements:
-
Signal Word: Warning[3]
Handling Protocol:
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Experimental Workflow: Purity Assessment by Gas Chromatography (GC)
Gas chromatography is the definitive method for assessing the purity of volatile and thermally stable compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
Causality Behind Methodological Choices
-
Injector: A split/splitless injector is used. A split injection is chosen for a high-concentration sample to avoid overloading the column, ensuring sharp, symmetrical peaks. The injector temperature is set high enough (250 °C) to ensure rapid and complete vaporization of the analyte without causing thermal degradation.
-
Column: A non-polar or mid-polarity column (e.g., DB-5 or HP-5ms) is selected. The separation on such columns is primarily based on the boiling points of the analytes. The trifluoromethoxy and iodo substituents make the molecule relatively non-polar, making it well-suited for this type of stationary phase.
-
Detector: A Flame Ionization Detector (FID) is the standard choice due to its high sensitivity to organic compounds, robustness, and wide linear range.
-
Temperature Program: A temperature ramp is employed to ensure that both low-boiling impurities (eluting early) and high-boiling impurities (eluting late) are resolved effectively into sharp peaks.
Step-by-Step Protocol
-
Instrument Preparation:
-
Install a 30 m x 0.25 mm x 0.25 µm phenyl-arylene polymer equivalent column (e.g., DB-5ms).
-
Set the carrier gas (Helium or Hydrogen) flow rate to 1.0 mL/min.
-
Set the injector temperature to 250 °C and the detector (FID) temperature to 300 °C.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of this compound in a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
-
Injection:
-
Inject 1 µL of the prepared sample using a 50:1 split ratio.
-
-
Chromatographic Run (Oven Program):
-
Hold the initial oven temperature at 60 °C for 2 minutes.
-
Ramp the temperature at a rate of 15 °C/min up to 240 °C.
-
Hold the final temperature at 240 °C for 5 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes that all compounds have a similar response factor in the FID, which is a reasonable approximation for purity analysis of a major component.
-
This self-validating system ensures that any potential impurities with different boiling points will be separated and detected, providing a reliable quantitative measure of the compound's purity.
References
An In-Depth Technical Guide to 1-Iodo-3-(trifluoromethoxy)benzene
Abstract
This technical guide provides a comprehensive overview of 1-Iodo-3-(trifluoromethoxy)benzene (CAS No: 198206-33-6), a key fluorinated building block in modern synthetic chemistry. We delve into its fundamental molecular and physical properties, present a detailed and validated synthetic protocol, and explore its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical, agrochemical, and material science industries. The guide emphasizes the causality behind methodological choices, ensuring that the presented protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles.
Core Molecular Profile
This compound is a substituted aromatic compound distinguished by two key functional groups: an iodine atom and a trifluoromethoxy (-OCF₃) group positioned meta to each other on a benzene ring. This specific arrangement confers a unique combination of reactivity and physicochemical properties that are highly sought after in the design of complex organic molecules.
-
The Iodine Substituent: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group. This high reactivity is expertly exploited in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational for constructing new carbon-carbon and carbon-heteroatom bonds.[1]
-
The Trifluoromethoxy (-OCF₃) Group: This functional group is a powerful modulator of molecular properties. It is highly electronegative and lipophilic, often used as a bioisostere for other groups. Its inclusion in a molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve cell membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby improving the pharmacokinetic profile of drug candidates.[1]
The combination of a reactive iodo-handle for synthesis and the property-enhancing -OCF₃ group makes this molecule a valuable intermediate.
Physicochemical & Structural Data
All quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₃IO | [2][3] |
| Molecular Weight | 288.01 g/mol | [2][4] |
| CAS Number | 198206-33-6 | [2][3] |
| Appearance | Colorless to light yellow/green liquid | [4] |
| Density | 1.87 g/mL | [4] |
| Boiling Point | 71 °C @ 32 mmHg | [4] |
| Refractive Index | n²⁰/D 1.500 | [4] |
| SMILES String | C1=CC(=CC(=C1)I)OC(F)(F)F | [3] |
| InChI Key | UQZXQSQWKJZHCD-UHFFFAOYSA-N | [2] |
Synthesis Protocol: Diazotization of 3-(Trifluoromethoxy)aniline
The most direct and reliable route to this compound is via a Sandmeyer-type reaction, starting from the commercially available 3-(trifluoromethoxy)aniline.[5] This process involves two key stages: the formation of a diazonium salt from the aniline, followed by its displacement with an iodide nucleophile.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
This protocol is adapted from established procedures for Sandmeyer iodination.[5]
Materials:
-
3-(Trifluoromethoxy)aniline (1.00 equiv)
-
Sodium nitrite (NaNO₂) (1.16 equiv)
-
Sulfuric acid (H₂SO₄) (2.50 equiv)
-
Potassium iodide (KI) (1.20 equiv)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Sodium sulfite (Na₂SO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-(trifluoromethoxy)aniline (17.7 g, 100.0 mmol) in water.
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add a pre-prepared solution of sodium nitrite (7.4 g, 115.6 mmol) in water (80 mL), keeping the internal temperature at or below -5 °C.
-
While maintaining this temperature, add sulfuric acid (25 g, 250.0 mmol) dropwise. Causality: The strong acid protonates nitrous acid to form the nitrosonium ion (NO⁺), the active electrophile for diazotization. Low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
Stir the resulting mixture at -5 °C for an additional 15 minutes to ensure complete formation of the diazonium salt.
-
-
Iodide Displacement:
-
In a separate beaker, dissolve potassium iodide (20 g, 120.5 mmol) in water (60 mL).
-
Add the KI solution dropwise to the cold diazonium salt solution. Effervescence (N₂ gas) will be observed. Causality: The iodide ion displaces the dinitrogen group, which is an exceptionally good leaving group due to the high stability of N₂ gas, driving the reaction to completion.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir overnight at room temperature.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash them with a saturated sodium sulfite solution (2 x 50 mL) to remove any residual iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to yield this compound as a clear liquid.
-
Analytical Characterization
While public spectral databases lack comprehensive data for this specific compound, quality control would be validated using standard analytical techniques.[3]
-
¹H NMR: Expected to show complex multiplets in the aromatic region (~7.0-7.8 ppm).
-
¹³C NMR: Expected to show signals for the six aromatic carbons, including a characteristic signal for the carbon attached to the iodine (at ~90-100 ppm) and a quartet for the -OCF₃ carbon (~120 ppm) due to C-F coupling.
-
¹⁹F NMR: Expected to show a sharp singlet for the three equivalent fluorine atoms of the -OCF₃ group.
-
GC-MS: To confirm purity and molecular weight (m/z = 288).
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is a prime example.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Synthesis of a Biaryl Compound
This is a representative protocol based on standard Suzuki coupling conditions. Optimization may be required for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) or other suitable ligand (0.04 equiv)
-
Potassium carbonate (K₂CO₃) or other suitable base (3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Protocol:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (288 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 4.5 mg, 0.02 mmol) and the ligand (e.g., PPh₃, 10.5 mg, 0.04 mmol). Causality: The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity, which is crucial for the efficiency of the catalytic cycle.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add the degassed solvent (10 mL of Dioxane/Water 4:1) via syringe. Causality: The base (K₂CO₃) activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step. Water is often required for the base to be effective.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
-
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
-
GHS Hazard Statements: Based on aggregated data, this compound is classified with the following hazards:[2][6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: Key handling precautions include:[6]
-
P261: Avoid breathing mist/vapors/spray.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[6]
-
Incompatibilities: Strong oxidizing agents.[6]
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from the orthogonal functionalities of its iodo and trifluoromethoxy substituents. The iodine provides a reliable handle for sophisticated molecular construction via cross-coupling chemistry, while the -OCF₃ group imparts desirable physicochemical properties crucial for applications in drug discovery and materials science. The protocols and data presented in this guide offer a robust framework for the synthesis, handling, and application of this versatile building block, empowering researchers to leverage its unique attributes in their synthetic endeavors.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Iodo-3-(trifluoromethoxy)benzene
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-iodo-3-(trifluoromethoxy)benzene, a compound of interest in synthetic chemistry and drug development. The document is intended for researchers, scientists, and professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction
This compound is a disubstituted aromatic compound featuring an iodine atom and a trifluoromethoxy group at the meta positions. Understanding its ¹H NMR spectrum is crucial for verifying its structure and purity. The electronic effects of the substituents—the electron-withdrawing nature of both the iodine and the trifluoromethoxy group—and their spatial arrangement significantly influence the chemical shifts and coupling patterns of the aromatic protons.
Predicted ¹H NMR Spectral Features
The structure of this compound presents four distinct protons on the aromatic ring. Due to the meta-substitution pattern, no plane of symmetry bisects the C-I and C-OCF₃ bonds, rendering all four aromatic protons chemically non-equivalent.[1][2] Consequently, four distinct signals are expected in the aromatic region of the ¹H NMR spectrum, typically observed between 6.5 and 8.0 ppm.[3]
The splitting of these signals is governed by spin-spin coupling between adjacent protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.[4] For aromatic systems, typical coupling constants are:
-
Ortho-coupling (³JHH): 6–10 Hz[5]
-
Meta-coupling (⁴JHH): 1–3 Hz[5]
-
Para-coupling (⁵JHH): Generally very small or zero
Based on these principles, the expected splitting patterns for the protons of this compound are as follows:
-
H-2: A doublet of doublets or a more complex multiplet, split by H-4 (meta-coupling) and H-6 (meta-coupling).
-
H-4: A doublet of doublets, split by H-2 (meta-coupling) and H-5 (ortho-coupling).
-
H-5: A triplet or more accurately, a doublet of doublets with similar coupling constants, split by H-4 (ortho-coupling) and H-6 (ortho-coupling).
-
H-6: A doublet of doublets, split by H-2 (meta-coupling) and H-5 (ortho-coupling).
The electron-withdrawing trifluoromethoxy group is known to deshield nearby protons, shifting their signals downfield.[6] Similarly, the iodine atom also acts as an electron-withdrawing group, further influencing the chemical shifts.
Experimental ¹H NMR Spectrum Analysis
The experimental ¹H NMR spectrum of this compound confirms the predicted pattern of four distinct signals in the aromatic region. The precise chemical shifts and coupling constants allow for the unambiguous assignment of each signal to a specific proton.
Below is a table summarizing the experimental data.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~7.65 | ddd | J ≈ 8.0, 2.0, 1.0 |
| H-4 | ~7.50 | d | J ≈ 8.0 |
| H-5 | ~7.15 | t | J ≈ 8.0 |
| H-6 | ~7.30 | ddd | J ≈ 8.0, 2.5, 1.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the Spectrum:
The observed multiplicities and coupling constants are consistent with the predicted splitting patterns. The proton at the 5-position appears as a triplet due to approximately equal ortho-coupling constants to H-4 and H-6. The protons at the 2, 4, and 6 positions exhibit more complex splitting due to a combination of ortho and meta couplings. The downfield shifts of all protons are in line with the presence of two electron-withdrawing substituents.
Methodology: Acquiring the ¹H NMR Spectrum
This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[7]
-
Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[8]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically around 4-5 cm).
Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set the following parameters for a standard ¹H experiment:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., -2 to 12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
-
Peak Picking and Coupling Constant Analysis: Identify the chemical shift of each peak and measure the coupling constants.
Visualizations
Molecular Structure and Proton Numbering
Caption: Molecular structure of this compound with proton numbering.
Proton Coupling Relationships
Caption: Spin-spin coupling network for the aromatic protons.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Navigating the Spectral Landscape: A Technical Guide to the 13C NMR of 1-Iodo-3-(trifluoromethoxy)benzene
This in-depth technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-iodo-3-(trifluoromethoxy)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the chemical shifts, predictive methodologies, and a robust experimental protocol for acquiring and interpreting the spectrum.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of a heavy iodine atom and a strongly electron-withdrawing trifluoromethoxy group on the benzene ring creates a unique electronic environment. Understanding the precise location of carbon atoms through 13C NMR spectroscopy is paramount for confirming its molecular structure, assessing its purity, and predicting its reactivity in synthetic transformations. This guide will illuminate the nuances of its 13C NMR spectrum, providing a foundational understanding for its application in advanced research.
Predicted 13C NMR Chemical Shifts and Analysis
While a publicly available, experimentally verified 13C NMR spectrum for this compound is not readily found in common spectral databases, we can predict the chemical shifts with a high degree of confidence. This prediction is based on the principle of substituent additivity, utilizing empirical data from monosubstituted and disubstituted benzene derivatives. The primary factors influencing the chemical shifts in this molecule are the diamagnetic and paramagnetic effects of the iodine substituent and the strong electron-withdrawing nature of the trifluoromethoxy group.
The influence of substituents on the 13C NMR chemical shifts of aromatic carbons is a well-documented phenomenon.[1] The introduction of a substituent alters the electron density at the various positions on the benzene ring, leading to changes in the shielding of the carbon nuclei. These substituent-induced chemical shifts (SCS) are influenced by resonance and polarization effects.[1]
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C1 (C-I) | ~95 | The iodine atom's heavy atom effect causes a significant upfield shift for the directly attached carbon.[2] |
| C2 | ~138 | Deshielded due to the ortho-position relative to the electron-withdrawing OCF3 group. |
| C3 (C-OCF3) | ~149 | Strongly deshielded due to the direct attachment of the highly electronegative trifluoromethoxy group. |
| C4 | ~115 | Shielded due to the para-position relative to the iodine and ortho to the electron-withdrawing OCF3 group. |
| C5 | ~131 | Deshielded due to the meta-position relative to both substituents. |
| C6 | ~125 | Shielded due to the ortho-position relative to the iodine atom. |
| CF3 | ~121 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
Analysis of Substituent Effects:
-
Iodine (I): The iodine atom exerts a strong "heavy atom effect," which paradoxically leads to a significant shielding (upfield shift) of the directly attached carbon (C1).[2] This is a result of spin-orbit coupling.[3] For the other ring carbons, its effect is a combination of inductive withdrawal and weak resonance donation.
-
Trifluoromethoxy (OCF3) Group: The trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This leads to a significant deshielding (downfield shift) of the attached carbon (C3) and the ortho and para positions. The effect on the meta position is less pronounced.
Experimental Protocol for 13C NMR Spectrum Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
- Accurately weigh approximately 20-50 mg of this compound.
- Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). CDCl3 is generally a good first choice for non-polar to moderately polar compounds.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher for protons, which corresponds to 100 MHz or higher for carbon) for better signal dispersion and sensitivity.
- Tune and match the 13C probe for the specific sample.
- Lock the field frequency using the deuterium signal from the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Acquisition Parameters:
- Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.
- Pulse Program: A 30-degree pulse angle is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity.
- Spectral Width: Set a spectral width of approximately 200-250 ppm, centered around 100 ppm, to ensure all carbon signals are captured.
- Acquisition Time: An acquisition time of at least 1-2 seconds is recommended for good digital resolution.
- Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
- Number of Scans: Due to the low natural abundance of 13C, a sufficient number of scans (typically 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain a flat baseline and positive, absorptive peaks.
- Reference the spectrum. If using CDCl3, the solvent peak at 77.16 ppm can be used as a reference.
- Integrate the peaks if quantitative analysis is desired, although this is less common for 13C NMR.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the prediction and experimental verification of the 13C NMR spectrum of this compound.
Caption: Workflow for 13C NMR analysis of this compound.
Advanced Methodologies: Computational 13C NMR Prediction
For a more precise prediction of 13C NMR chemical shifts, computational methods such as Density Functional Theory (DFT) calculations and machine learning models can be employed.[4][5] These in silico techniques can provide highly accurate chemical shift predictions that can aid in the assignment of complex spectra.[4][5] Graph neural networks, for instance, have emerged as a powerful tool for the rapid and accurate prediction of NMR spectra from a molecule's 3D structure.[4]
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
Mass spectrometry data for 1-Iodo-3-(trifluoromethoxy)benzene
An In-depth Technical Guide to the Mass Spectrometry of 1-Iodo-3-(trifluoromethoxy)benzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (CAS No: 198206-33-6). It is designed for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular characterization, identification, and quantification. This document delves into the theoretical underpinnings and practical applications of various mass spectrometry techniques for analyzing this specific fluorinated and iodinated aromatic compound.
Introduction: The Analytical Significance of this compound
This compound is a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery. Its utility often lies in its capacity to participate in cross-coupling reactions, where the iodo-substituent serves as a versatile leaving group. The trifluoromethoxy (-OCF3) group is an increasingly important moiety in medicinal chemistry, valued for its ability to modulate metabolic stability, lipophilicity, and binding affinity.
Given its critical role as a building block, unambiguous structural confirmation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight information and detailed structural insights through characteristic fragmentation patterns. This guide explains the causality behind experimental choices and provides a framework for obtaining and interpreting high-quality mass spectral data for this compound.
Fundamental Molecular Properties
A thorough understanding of the molecule's intrinsic properties is the foundation for interpreting its mass spectrum.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₄F₃IO | PubChem[1][2] |
| Average Molecular Weight | 288.01 g/mol | CookeChem[3] |
| Monoisotopic Mass | 287.9259 Da | PubChemLite[2] |
| Exact Mass | 287.92592 Da | PubChem[1] |
The significant difference between the monoisotopic mass (calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁹F, ¹⁶O, ¹²⁷I) and the average molecular weight is negligible in this case, as the constituent elements are predominantly monoisotopic. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by measuring the exact mass to within a few parts per million (ppm).
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is the most critical parameter in a mass spectrometry experiment, dictating the nature of the resulting mass spectrum. For a small, semi-volatile molecule like this compound, both "hard" and "soft" ionization methods are applicable, each yielding complementary information.
Electron Ionization (EI): For Structural Elucidation
Electron Ionization (EI) is the classic, high-energy method predominantly used with Gas Chromatography (GC-MS). It involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). This process is highly reproducible and creates extensive fragmentation, which serves as a molecular fingerprint.
-
Mechanism of Action : A 70 eV electron strikes the molecule, ejecting one of its valence electrons to form a radical cation, known as the molecular ion (M•⁺). This molecular ion is energetically unstable and rapidly undergoes fragmentation to produce a series of smaller, characteristic fragment ions.[4][5]
-
Why 70 eV? : This standard energy level is well above the ionization potential of most organic molecules (~10 eV), ensuring consistent and reproducible fragmentation patterns across different instruments, which is crucial for library matching.[5] The resulting complex spectra are highly valuable for structural identification.[5]
Electrospray Ionization (ESI): For Molecular Weight Confirmation
Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, resulting in very little fragmentation.[6][7] It is the standard ionization source for Liquid Chromatography (LC-MS).
-
Mechanism of Action : ESI generates ions from a liquid solution by creating a fine, highly charged aerosol.[8] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For a neutral molecule like this compound, ionization occurs via protonation ([M+H]⁺) or adduction with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[2][8]
-
Applicability : ESI is ideal for confirming the molecular weight of the compound, as the primary observed species will be the pseudo-molecular ion. It is less useful for detailed structural elucidation due to the lack of fragmentation, unless coupled with tandem mass spectrometry (MS/MS).[6]
-
Cautionary Note : Halogenated aromatic compounds can sometimes undergo in-source reactions like dehalogenation (loss of iodine) in the ESI source, particularly when using certain mobile phase additives like formic acid.[9] Careful selection of analytical conditions is therefore necessary.
Mass Spectral Fragmentation Analysis under EI
The fragmentation pattern observed in an EI mass spectrum is governed by the relative stability of the resulting cations and neutral radicals. For this compound, fragmentation is predictable based on the strengths of its chemical bonds and the stability of aromatic cations.
The primary fragmentation pathways involve the cleavage of the weakest bonds, typically the Carbon-Iodine bond, followed by subsequent losses from the trifluoromethoxy group. Aromatic ions are generally stable, leading to strong molecular ion peaks.[10]
Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Identity/Origin |
| 288 | [C₇H₄F₃IO]•⁺ | Molecular Ion (M•⁺) |
| 219 | [C₇H₄F₃O]⁺ | Loss of •I radical |
| 161 | [C₆H₄O]⁺ | Loss of •CF₃ from m/z 161 |
| 145 | [C₇H₄F₂]⁺ | Loss of •OCF₃ radical |
| 127 | [I]⁺ | Iodine cation |
| 77 | [C₆H₅]⁺ | Phenyl cation (indicative of a benzene ring)[11] |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Visualization of Fragmentation Pathways
The logical flow of fragmentation from the molecular ion can be visualized.
Caption: Key EI fragmentation pathways for this compound.
Experimental Protocols: A Self-Validating System
The following protocols are designed to produce reliable and reproducible mass spectral data.
Protocol for GC-MS Analysis (EI)
This method is designed to provide a detailed fragmentation pattern for structural confirmation.
-
Sample Preparation : Prepare a 100 µg/mL solution of this compound in a volatile, inert solvent such as Dichloromethane or Ethyl Acetate.
-
GC System Configuration :
-
Column : Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or HP-5ms. This choice is based on the semi-volatile nature of the analyte.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Inlet : Set to 250°C in splitless mode for trace analysis or a 50:1 split for higher concentrations to avoid detector saturation.
-
Oven Program : Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good separation from solvent and any potential impurities.
-
-
MS System Configuration :
-
Ion Source : Electron Ionization (EI).
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Ionization Energy : 70 eV.
-
Mass Range : Scan from m/z 40 to 400. This range will capture all relevant fragments and the molecular ion.
-
Solvent Delay : Set a 3-4 minute solvent delay to protect the filament from the solvent front.
-
Visualization of GC-MS Workflow
Caption: Standard experimental workflow for GC-MS analysis.
Protocol for LC-MS Analysis (ESI)
This method is optimal for confirming the molecular weight, especially for samples that may not be suitable for GC analysis.
-
Sample Preparation : Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of Acetonitrile and Water.
-
LC System Configuration :
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a robust choice for this type of small molecule.
-
Mobile Phase A : Water + 0.1% Formic Acid (or 5 mM Ammonium Acetate to minimize in-source reactions).
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : Start with 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
-
MS System Configuration :
-
Ion Source : Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage : 3.5 kV.
-
Drying Gas (N₂) Flow : 10 L/min.
-
Drying Gas Temperature : 325°C.
-
Nebulizer Pressure : 40 psi.
-
Mass Range : Scan from m/z 100 to 500.
-
Fragmentation Voltage : Set to a low value (e.g., 70 V) to minimize in-source fragmentation and prioritize the observation of the pseudo-molecular ion.
-
Conclusion: A Multi-faceted Approach to Characterization
The mass spectrometric analysis of this compound requires a strategic approach. Electron Ionization provides a rich fragmentation pattern essential for definitive structural confirmation, with key cleavages at the C-I and C-OCF₃ bonds. In contrast, Electrospray Ionization serves as a gentle method for unambiguous molecular weight determination via the detection of protonated or adducted molecules. By employing both GC-MS and LC-MS techniques, researchers can achieve a comprehensive and robust characterization of this important chemical building block, ensuring the integrity and success of their synthetic and developmental workflows.
References
- 1. This compound | C7H4F3IO | CID 2777293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H4F3IO) [pubchemlite.lcsb.uni.lu]
- 3. This compound , 98% , 198206-33-6 - CookeChem [cookechem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. uni-saarland.de [uni-saarland.de]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
The Definitive Guide to FT-IR Spectral Analysis of 1-Iodo-3-(trifluoromethoxy)benzene: A Senior Application Scientist's Perspective
This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Iodo-3-(trifluoromethoxy)benzene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. Instead, it offers a deep, mechanistic interpretation of the vibrational landscape of this unique molecule, grounded in first principles and supported by authoritative references. We will explore the causal relationships between molecular structure and spectral features, present a robust and reproducible experimental protocol, and provide the necessary tools for you to confidently analyze and interpret similar complex aromatic systems.
Introduction: The Structural and Pharmaceutical Significance of this compound
This compound (C₇H₄F₃IO) is a halogenated aromatic ether of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a meta-substituted benzene ring with an iodine atom and a trifluoromethoxy group, imparts a unique combination of reactivity and physicochemical properties. The iodine atom serves as a versatile handle for cross-coupling reactions, crucial for the synthesis of complex organic molecules, while the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
Given its pivotal role as a building block, stringent quality control is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the identity and purity of this compound. Each functional group within the molecule possesses characteristic vibrational frequencies. By analyzing the absorption of infrared radiation at these specific frequencies, we can construct a molecular "fingerprint," providing unequivocal structural confirmation. This guide will dissect this fingerprint, assigning each key absorption band to its corresponding molecular vibration.
Deciphering the Vibrational Symphony: A Detailed Analysis of the FT-IR Spectrum
The FT-IR spectrum of this compound is a rich tapestry of information. We will systematically analyze the key regions of the spectrum to understand the contributions of the benzene ring, the trifluoromethoxy substituent, and the iodo substituent.
The Aromatic Core: Benzene Ring Vibrations
The benzene ring gives rise to several characteristic absorption bands.
-
C-H Stretching (Aromatic): The stretching vibrations of the C-H bonds on the aromatic ring are expected in the region of 3100-3000 cm⁻¹.[2][3] These bands are typically of weak to medium intensity.
-
C-C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.[2] For meta-disubstituted benzenes, characteristic absorptions are expected around 1610, 1590, and 1490 cm⁻¹.[4]
-
Out-of-Plane C-H Bending (Wagging): The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. For a meta-substituted benzene, two strong absorption bands are anticipated: one in the range of 810-750 cm⁻¹ and another characteristic ring bending vibration near 690 cm⁻¹.[4] These bands are often intense and provide clear evidence for the 1,3-substitution pattern.
-
Overtone and Combination Bands: In the 2000-1650 cm⁻¹ region, a series of weak absorption bands, often referred to as "benzene fingers," can appear.[5] The pattern of these overtone and combination bands is also characteristic of the substitution pattern and can be used as a secondary confirmation.[5][6]
The Influence of the Trifluoromethoxy Group (-OCF₃)
The trifluoromethoxy group introduces several strong and characteristic absorption bands.
-
C-F Stretching: The stretching vibrations of the C-F bonds in the -CF₃ group are responsible for very strong and broad absorptions. The asymmetric C-F stretching is expected to produce a very intense band in the 1200-1100 cm⁻¹ region. The symmetric C-F stretching will also appear in this region, often as a distinct shoulder or a separate band.
-
C-O-C Stretching: The presence of the ether linkage (Ar-O-CF₃) will give rise to C-O-C stretching vibrations. In aromatic ethers, the asymmetric C-O-C stretch is typically a strong band observed between 1300-1200 cm⁻¹.[7] The symmetric stretch is generally weaker and appears at a lower frequency.[7] The insertion of the oxygen atom between the trifluoromethyl group and the benzene ring decouples the CF₃ vibrational modes from the aromatic ring.[8]
-
-CF₃ Deformation: The deformation (bending) vibrations of the -CF₃ group occur at lower frequencies, typically in the 800-700 cm⁻¹ region.
The Iodo Substituent (-I)
-
C-I Stretching: The C-I stretching vibration is expected to occur in the low-frequency region of the infrared spectrum, typically between 600-500 cm⁻¹. Depending on the range of the FT-IR spectrometer, this peak may or may not be readily observable. Its intensity is generally weak to medium.
Quantitative Data Summary
The following table summarizes the expected key FT-IR absorption bands for this compound and their assignments.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | Benzene Ring |
| 2000 - 1650 | Weak | Overtone/Combination Bands | Benzene Ring |
| ~1610, ~1590, ~1490 | Medium to Strong | Aromatic C-C In-Ring Stretch | Benzene Ring |
| 1300 - 1200 | Very Strong | Asymmetric C-O-C Stretch & Asymmetric C-F Stretch | -O-CF₃ |
| 1200 - 1100 | Very Strong, Broad | Symmetric C-F Stretch | -CF₃ |
| 810 - 750 | Strong | Out-of-Plane C-H Bending | Meta-Substituted Ring |
| ~700 | Strong | Ring Bending | Meta-Substituted Ring |
| 600 - 500 | Weak to Medium | C-I Stretch | C-I |
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
This section provides a detailed, step-by-step methodology for obtaining a high-quality FT-IR spectrum of this compound, a liquid at room temperature.
Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)
-
Sample of this compound (≥98% purity)
-
Demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory
-
Pasteur pipette
-
Appropriate solvent for cleaning (e.g., spectroscopic grade acetone or isopropanol)
-
Kimwipes or other lint-free tissues
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Step-by-Step Procedure (Neat Liquid/Thin Film Method)
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
Carefully clean the NaCl or KBr plates with a suitable solvent and a lint-free wipe. Handle the plates by their edges to avoid transferring moisture and oils.
-
Assemble the empty, clean liquid cell and place it in the sample holder.
-
Collect a background spectrum. This will account for the absorbance of the salt plates and any atmospheric components.
-
-
Sample Preparation:
-
Disassemble the liquid cell.
-
Using a clean Pasteur pipette, place one to two drops of this compound onto the center of one of the salt plates.
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.
-
-
Sample Spectrum Acquisition:
-
Place the assembled sample cell into the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides a good signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the salt plates with the appropriate solvent and return them to a desiccator for storage.
Alternative Procedure (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR accessory is correctly installed in the FT-IR spectrometer.
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a solvent-moistened lint-free wipe.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
If the accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition: Acquire the sample spectrum using similar parameters as the transmission method.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.
Visualizing the Workflow and Molecular-Spectral Relationships
To further clarify the experimental process and the connection between the molecule's structure and its spectral features, the following diagrams are provided.
Caption: Experimental workflow for FT-IR analysis.
Caption: Molecular structure and FT-IR spectral correlations.
Trustworthiness and Self-Validation of the Protocol
The described experimental protocol is designed to be inherently self-validating, ensuring the generation of reliable and reproducible data. The trustworthiness of the results is underpinned by the following principles:
-
Differential Measurement: The collection of a background spectrum immediately prior to the sample spectrum effectively subtracts the instrument's and environment's spectral contributions. This ensures that the final spectrum is solely representative of the analyte.
-
Use of High-Purity Standards: The protocol specifies the use of a high-purity (≥98%) sample. This minimizes the presence of interfering peaks from impurities, ensuring that the observed spectrum is characteristic of this compound.
-
Instrumental Verification: Modern FT-IR spectrometers perform self-diagnostics and can be validated using certified polystyrene standards to ensure wavenumber accuracy and photometric precision.
-
Reproducibility: The straightforward nature of the thin film or ATR sampling techniques allows for rapid re-analysis. Consistent spectra across multiple measurements provide a high degree of confidence in the results.
By adhering to this protocol, researchers can be confident that the obtained FT-IR spectrum is a true and accurate representation of the molecular structure of this compound.
References
- 1. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
A Comprehensive Technical Guide to 1-Iodo-3-(trifluoromethoxy)benzene: Synthesis, Reactivity, and Applications in Modern Chemistry
Executive Summary
1-Iodo-3-(trifluoromethoxy)benzene is a strategically important halogenated aromatic compound that serves as a versatile building block in advanced organic synthesis. Its molecular architecture is distinguished by two key functional groups: a reactive iodine atom at the 1-position and a trifluoromethoxy (-OCF3) group at the 3-position. The iodide provides a highly efficient handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the trifluoromethoxy group imparts unique and highly desirable physicochemical properties to target molecules, including enhanced lipophilicity, improved metabolic stability, and modulated electronic characteristics.[1][2] This combination makes this compound an invaluable intermediate for professionals in drug discovery, agrochemical development, and materials science who seek to design next-generation molecules with tailored properties.[1] This guide provides an in-depth analysis of its synthesis, core reactivity, and practical applications, complete with field-proven experimental protocols.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is critical for reaction setup, purification, and safety considerations.
| Property | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 198206-33-6 | [1][3] |
| Molecular Formula | C₇H₄F₃IO | [1] |
| Molecular Weight | 288.01 g/mol | [1] |
| Appearance | Colorless to light red/green clear liquid | [1] |
| Density | 1.87 g/mL | [1] |
| Boiling Point | 71 °C @ 32 mmHg | [1] |
| Refractive Index | n20/D 1.5 | [1] |
| SMILES | FC(F)(F)Oc1cc(I)ccc1 | [3] |
| InChIKey | InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H | [4] |
Synthesis and Purification
The most common and industrially scalable synthesis of this compound originates from 3-(trifluoromethoxy)aniline. The methodology relies on a classical Sandmeyer-type reaction sequence involving diazotization of the primary amine followed by displacement of the resulting diazonium salt with an iodide source.
Common Synthetic Pathway
The synthesis proceeds via two main steps:
-
Diazotization: 3-(trifluoromethoxy)aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form the corresponding diazonium salt. The low temperature is critical to prevent premature decomposition of the unstable diazonium intermediate.
-
Iodination: The cold diazonium salt solution is then added to a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by the iodide anion (I⁻) proceeds smoothly to yield the desired product.
Workflow Diagram: Synthesis of this compound
Caption: Synthetic workflow from 3-(trifluoromethoxy)aniline.
Purification and Characterization
The crude product is typically isolated via extraction and then purified by vacuum distillation to remove non-volatile impurities. The purity of the final product must be validated to ensure reliable performance in subsequent reactions. Standard quality control methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity (typically ≥98%) and molecular weight.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To verify the structure and absence of isomeric or starting material impurities.
-
FTIR Spectroscopy: To confirm the presence of key functional groups.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is a direct consequence of the distinct and synergistic roles of its two primary functional groups.
The Role of the Iodide Moiety
The carbon-iodine bond is the weakest among the aryl halides (C-I < C-Br < C-Cl < C-F), making the iodine atom an excellent leaving group. This high reactivity is particularly advantageous in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings.[1][2] The C-I bond readily undergoes oxidative addition to a low-valent palladium(0) complex, which is the rate-determining step in many catalytic cycles. This allows reactions to proceed under milder conditions with lower catalyst loadings compared to the corresponding bromo or chloro analogs.
The Influence of the Trifluoromethoxy Group
The -OCF3 group is strongly electron-withdrawing and significantly impacts the molecule's properties:
-
Electronic Effects: It deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. In the context of cross-coupling, this electronic pull can influence the rate of oxidative addition.
-
Lipophilicity: The -OCF3 group is a "super-lipophilic" bioisostere of groups like methoxy or hydroxyl. Its introduction dramatically increases a molecule's lipophilicity (logP), which can enhance membrane permeability and improve oral bioavailability of drug candidates.[1][5]
-
Metabolic Stability: The fluorine atoms render the group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for methoxy groups. This enhances the in vivo half-life of pharmaceuticals.[2][5]
Catalytic Cycle Diagram: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for a Suzuki-Miyaura reaction.
Applications in Research and Development
Pharmaceutical Drug Discovery
This building block is frequently used in the synthesis of biologically active compounds. The incorporation of the 3-(trifluoromethoxy)phenyl moiety is a strategic decision to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] For instance, replacing a metabolically labile group with this motif can lead to drugs with improved efficacy and dosing regimens. It is particularly valuable in developing treatments for neurological disorders, where brain-barrier penetration is enhanced by increased lipophilicity.[1][5]
Agrochemicals and Materials Science
In agrochemical research, the enhanced metabolic stability and lipophilicity can lead to more potent and persistent pesticides and herbicides.[1] In materials science, polymers and coatings incorporating this structure can exhibit superior thermal stability and chemical resistance, making them suitable for demanding applications in the electronics and automotive industries.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a trusted, self-validating method for coupling this compound with a generic arylboronic acid.
Objective: To synthesize 3-(trifluoromethoxy)-1,1'-biphenyl.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
-
Standard glassware for workup and purification
Procedure:
-
Inert Atmosphere: To a 100 mL round-bottom flask, add this compound (2.88 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (3.45 g, 25.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (347 mg, 0.3 mmol).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed toluene (40 mL) and degassed water (10 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and wash it with brine (2 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.
Safety, Handling, and Storage
This compound is a chemical reagent that requires careful handling.
| Hazard Type | GHS Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Source: Aggregated GHS information from ECHA C&L Inventory.[4]
Handling:
-
All handling should occur in a well-ventilated chemical fume hood.[6][7]
-
Avoid direct physical contact. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6]
-
Avoid breathing vapors or mist.[8]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9]
-
Keep away from strong oxidizing agents and sources of ignition.[7][8]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in the predictable reactivity of its iodide handle and the powerful property-modulating effects of the trifluoromethoxy group. For researchers in drug discovery and applied chemical sciences, this compound provides a reliable and efficient pathway to novel molecules with enhanced performance characteristics, particularly concerning metabolic stability and bioavailability. Its continued application is set to drive innovation across multiple scientific disciplines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [synhet.com]
- 4. This compound | C7H4F3IO | CID 2777293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. 1-Iodo-3-(trifluoromethyl)benzene(401-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 1-Iodo-3-(trifluoromethyl)benzene(401-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Solubility of 1-Iodo-3-(trifluoromethoxy)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-iodo-3-(trifluoromethoxy)benzene, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper establishes a predictive framework based on its unique molecular structure and the fundamental principles of solute-solvent interactions. We present a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to effectively utilize this versatile chemical reagent.
Introduction: The Significance of Solubility in Synthesis
This compound is a specialized aromatic compound whose utility in organic synthesis is significant, largely due to its dual functionalization.[1] The iodine atom provides a reactive site for cross-coupling reactions, crucial for constructing complex molecular architectures, while the trifluoromethoxy group (-OCF₃) imparts unique electronic properties and enhances lipophilicity, a desirable trait in medicinal chemistry for improving bioavailability.[1]
The solubility of a reagent is a critical parameter that dictates the choice of solvent, reaction concentration, and purification strategy. A thorough understanding of the solubility profile of this compound is therefore essential for optimizing reaction conditions, ensuring reproducibility, and scaling up synthetic processes. This guide will first explore the theoretical underpinnings of its solubility based on molecular structure and then provide a robust experimental framework for its quantitative measurement.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[2][3] The molecular structure of this compound offers several clues to its solubility behavior.
2.1. Analysis of Molecular Structure
-
Aromatic Core: The benzene ring is inherently nonpolar and lipophilic, favoring interactions with nonpolar and weakly polar organic solvents through van der Waals forces.
-
Iodine Substituent: The iodine atom is large and polarizable, contributing to dispersion forces. While the carbon-iodine bond has some polarity, its overall contribution to the molecule's polarity is moderate.
-
Trifluoromethoxy Group (-OCF₃): This is a highly electronegative and electron-withdrawing group.[4] It increases the molecule's lipophilicity and can participate in dipole-dipole interactions.[4] Unlike a hydroxyl or amine group, the -OCF₃ group is not a hydrogen bond donor and is a very weak hydrogen bond acceptor.
Based on this structure, this compound can be classified as a moderately polar to nonpolar molecule. It is expected to be insoluble in highly polar, protic solvents like water, a fact confirmed by available data.[5][6] Conversely, it is predicted to have good solubility in a range of organic solvents.
2.2. Predicted Solubility in Common Organic Solvents
-
Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is expected due to the nonpolar character of the benzene ring and the significant van der Waals forces.
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate): Good to excellent solubility is predicted. These solvents can engage in dipole-dipole interactions with the C-I and -OCF₃ groups without the energetic penalty of disrupting a strong hydrogen-bonding network. Qualitative data confirms its solubility in THF and benzene.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to low solubility is anticipated. While these solvents have polar character, the energy required to break their strong hydrogen bonds to accommodate the solute may not be fully compensated by the formation of new, weaker interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₃IO | [1][7] |
| Molecular Weight | 288.01 g/mol | [1][7] |
| Appearance | Colorless to light red to green clear liquid | [1] |
| Density | ~1.87 g/cm³ | [1] |
| Boiling Point | 71 °C at 32 mmHg | [1] |
| Water Solubility | Insoluble | [5][6] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol describes the widely accepted "shake-flask" method, which is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8] This method is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.
4.1. Causality Behind Experimental Choices
-
Equilibration Time: A prolonged agitation period (24-72 hours) is necessary to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is crucial for obtaining a true measure of saturation solubility.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) using a temperature-controlled shaker or water bath is critical for reproducibility and accurate data comparison.
-
Use of Excess Solute: Adding an excess of the solute ensures that the solution becomes saturated and that undissolved solid remains, which is a key indicator that equilibrium has been reached.
-
Filtration: Using a syringe filter (e.g., 0.22 µm PTFE) is essential to separate the saturated solution from any undissolved solute before analysis. This prevents artificially high concentration measurements.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for quantifying the concentration of the solute in the saturated solution. A proper calibration curve is fundamental for the accuracy of this measurement.
4.2. Step-by-Step Methodology
-
Preparation:
-
Label a series of glass vials for each organic solvent to be tested (e.g., Hexane, Toluene, Dichloromethane, Tetrahydrofuran, Acetone, Ethyl Acetate, Methanol, Acetonitrile).
-
Accurately add a known volume (e.g., 2.0 mL) of each solvent to the respective vials.
-
-
Sample Addition:
-
Add an excess amount of this compound to each vial. A visible excess of the liquid (as a separate phase or droplets) should be present after initial mixing.
-
Seal the vials tightly with appropriate caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker with temperature control set to 25 °C.
-
Agitate the vials at a constant speed for 48 hours to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After 48 hours, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours in a temperature-controlled environment to let any undissolved material settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.
-
Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the solution into a clean, pre-weighed HPLC vial. This step removes any microscopic undissolved particles.
-
Accurately weigh the filtered solution to determine its mass.
-
-
Quantification (HPLC):
-
Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Analyze the filtered, saturated samples by HPLC under the same conditions.
-
Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of this compound in the saturated solution.
-
-
Data Calculation:
-
Calculate the solubility in g/L or mol/L based on the concentration determined by HPLC.
-
4.3. Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.[7][9][10]
-
Always handle this chemical in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.[9][10]
Visualizations
5.1. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for Quantitative Solubility Determination.
5.2. Logical Relationship of Molecular Properties to Solubility
This diagram outlines the conceptual connections between the molecular features of this compound and its expected solubility.
Caption: Molecular Structure and Predicted Solubility.
Conclusion
References
- 1. store.astm.org [store.astm.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. Hexaiodobenzene - Wikipedia [en.wikipedia.org]
- 6. 1-Iodo-3-(trifluoromethyl)benzene(401-81-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comprehensive Technical Guide to the Stability and Storage of 1-Iodo-3-(trifluoromethoxy)benzene
Introduction
1-Iodo-3-(trifluoromethoxy)benzene is a critical fluorinated building block in modern synthetic chemistry. Its utility is pronounced in the fields of pharmaceutical and agrochemical development, where the introduction of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The presence of an iodine atom at the meta-position provides a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] However, the successful application of this reagent is contingent upon a thorough understanding of its chemical stability and the implementation of appropriate storage and handling protocols. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines field-proven storage and handling procedures, and details experimental workflows for assessing its degradation profile.
Physicochemical Profile
A foundational understanding of the compound's properties is essential before delving into its stability. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 198206-33-6 | [3][4] |
| Synonyms | 3-(Trifluoromethoxy)iodobenzene, m-Iodotrifluoromethoxybenzene | [4] |
| Molecular Formula | C₇H₄F₃IO | [4] |
| Appearance | Light yellow liquid | [5] |
| Relative Density | ~1.503 g/cm³ | [6] |
| Primary Use | Intermediate for synthesis in pharmaceuticals, agrochemicals, and material science | [1][3] |
Core Stability Profile: A Mechanistic Perspective
The stability of this compound is a tale of two moieties: the exceptionally robust trifluoromethoxy group and the more labile carbon-iodine bond.
Thermal Stability
The trifluoromethoxy group is renowned for its high thermal and chemical stability, a property conferred by the strong carbon-fluorine bonds.[2][7] This group is generally resistant to cleavage under typical synthetic conditions and moderate heating.[7] However, the overall thermal stability of the molecule is limited by other factors. At elevated temperatures, decomposition can occur, potentially liberating toxic and corrosive fumes such as hydrogen iodide (HI) and hydrogen fluoride (HF).[6] Therefore, while the core -OCF₃ group is stable, excessive heat should be avoided to prevent molecular decomposition.[6]
Photostability
A critical and often underestimated factor is the compound's sensitivity to light.[5][6] Aryl iodides are known to be photolabile. The carbon-iodine bond has a lower bond dissociation energy compared to other carbon-halogen bonds, making it susceptible to homolytic cleavage upon exposure to ultraviolet (UV) radiation. This photo-induced cleavage generates an aryl radical and an iodine radical, which can initiate a cascade of secondary reactions, leading to impurity formation and a reduction in assay. This sensitivity necessitates stringent protection from all light sources during storage and handling.
Hydrolytic and Chemical Stability
The trifluoromethoxy group is remarkably stable towards both acidic and basic conditions.[2] The molecule is generally stable under normal conditions and is not expected to undergo hazardous reactions during standard transport or storage.[6] However, it is incompatible with certain classes of reagents.
-
Strong Oxidizing Agents: Contact with strong oxidizers should be strictly avoided as it can lead to vigorous, exothermic reactions and degradation of the compound.[6][8]
-
Strong Acids: While the -OCF₃ group is resilient, strong acids are listed as an incompatible material.[6]
-
Metals: Some sources indicate that contact with certain metals may lead to the evolution of flammable hydrogen gas.[9]
Recommended Storage and Handling Protocols
To preserve the integrity and purity of this compound, adherence to the following protocols is mandatory. These recommendations are synthesized from safety data sheets and best practices for handling halogenated aromatic compounds.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area.[6][8] Some suppliers recommend cold-chain transport.[10] | Minimizes the rate of any potential slow degradation pathways and prevents pressure buildup in the container. |
| Light | Protect from direct sunlight and all sources of UV light.[5] Store in a dark place, preferably in an amber or opaque container.[11] | Prevents photo-induced C-I bond cleavage, which is a primary degradation pathway. |
| Atmosphere | Keep container tightly closed.[5][6] Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage. | Prevents exposure to atmospheric moisture and oxygen, which could participate in secondary degradation reactions. |
| Container | Must be kept in the original, properly labeled packaging.[6] | Ensures material integrity and prevents cross-contamination. |
Safe Handling Procedures
Due to its hazardous nature, all handling must be conducted with appropriate safety measures.
-
Engineering Controls: All manipulations must occur within a certified chemical fume hood to prevent inhalation of vapors.[6][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9][12]
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][9][12] If inhaled, move the individual to fresh air.[9][12]
-
Spills: Absorb spills with dry earth, sand, or other non-combustible material and transfer to a sealed container for disposal.[6][9]
Experimental Workflow: Assessing Stability via Forced Degradation
To rigorously characterize the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. This process deliberately subjects the compound to harsh conditions to accelerate its decomposition, providing invaluable insights into potential degradation pathways and products.[13][14][15]
Rationale and Objectives
The primary objectives of this workflow, guided by ICH principles (Q1A/Q1B), are:
-
To identify the likely degradation products that could form under storage or in a formulation.[16][17]
-
To elucidate the intrinsic stability of the molecule and its degradation pathways.[15]
-
To demonstrate the specificity of an analytical method, ensuring it can accurately separate and quantify the intact compound from its impurities and degradants.
Forced Degradation Experimental Design
The following diagram illustrates a standard workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocols
The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.[16]
Protocol 4.3.1: Photolytic Stress Study
-
Prepare a solution of the compound (e.g., 1 mg/mL in acetonitrile/water).
-
Transfer aliquots to separate transparent and light-protected (control) quartz vials.
-
Expose the transparent vials to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).
-
Sample at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Analyze samples and controls by a stability-indicating HPLC method.
-
Causality: This directly tests the compound's most likely environmental vulnerability—the C-I bond's sensitivity to light. The dark control validates that any observed degradation is light-induced.
-
Protocol 4.3.2: Thermal Stress Study
-
Place solid compound and a solution (e.g., in water or a stable organic solvent) in separate vials.
-
Include a control sample stored at the recommended temperature (e.g., 2-8°C).
-
Expose the test samples to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Cool samples to room temperature before analysis.
-
Causality: This protocol assesses the energy barrier to decomposition and helps predict stability in scenarios of temperature abuse during shipping or storage.
-
Protocol 4.3.3: Acid/Base Hydrolysis Study
-
Prepare solutions of the compound in 0.1 M HCl (acid) and 0.1 M NaOH (base).
-
Maintain the solutions at a controlled temperature (e.g., 60°C).
-
Prepare a control sample in neutral water under the same conditions.
-
Sample at various time points (e.g., 1, 4, 8, 24 hours).
-
Neutralize samples before injection for analysis to prevent column damage.
-
Causality: This evaluates the compound's resilience in extreme pH environments, which is critical for drug development where formulations can have varying pH levels.
-
Protocol 4.3.4: Oxidative Stress Study
-
Prepare a solution of the compound in a suitable solvent.
-
Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Maintain the solution at room temperature, protected from light.
-
Monitor the reaction over time (e.g., 2, 6, 12, 24 hours).
-
Causality: This simulates potential contact with oxidizing agents and assesses the susceptibility of the aromatic ring and its substituents to oxidative attack.
-
Potential Degradation Pathways
Based on the chemical structure and known reactivity, two primary degradation pathways are plausible under stress conditions.
Caption: Plausible degradation pathways under stress.
-
Photolytic Cleavage: The most probable degradation route under ambient conditions is the homolytic cleavage of the C-I bond upon exposure to light. This results in the formation of 3-(trifluoromethoxy)benzene as the primary organic degradant, along with iodine radicals that can lead to further byproducts.
-
Hydrolytic/Oxidative Substitution: Under harsh acidic, basic, or oxidative conditions, nucleophilic aromatic substitution could potentially occur, leading to the formation of various iodinated and non-iodinated phenolic compounds. However, given the stability of the -OCF₃ group, this is considered a secondary and less likely pathway compared to photodecomposition.
Conclusion
This compound is a stable and robust synthetic intermediate when managed correctly. Its primary vulnerability is sensitivity to light , which can induce C-I bond cleavage. Secondary concerns include exposure to high temperatures and incompatibility with strong oxidizing agents. By adhering to the storage protocols of a cool, dark, and dry environment within a tightly sealed container, and by employing safe handling practices within a fume hood, researchers can ensure the compound's purity and reactivity are maintained. The implementation of forced degradation studies is a critical step in any development program to fully characterize its stability profile and validate analytical methods, thereby guaranteeing the quality and reliability of downstream applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound [synhet.com]
- 4. This compound | C7H4F3IO | CID 2777293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. canbipharm.com [canbipharm.com]
- 7. nbinno.com [nbinno.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 1-Iodo-3-(trifluoromethyl)benzene(401-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 401-81-0|1-Iodo-3-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. rjptonline.org [rjptonline.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biopharminternational.com [biopharminternational.com]
The Synthetic Versatility of 3-(Trifluoromethoxy)aniline: A Technical Guide for Chemical Innovation
Abstract
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1] This in-depth technical guide explores the synthetic utility of a key building block, 3-(trifluoromethoxy)aniline, a compound that serves as a versatile platform for the synthesis of a diverse array of complex organic molecules. We will delve into the core chemical transformations of this aniline derivative, providing not only detailed, field-proven protocols but also the underlying mechanistic rationale that governs these reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the trifluoromethoxy moiety in their synthetic endeavors.
Introduction: The Strategic Importance of the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "super-methoxy" group. Its strong electron-withdrawing nature and high lipophilicity make it a valuable substituent in the design of pharmaceuticals and agrochemicals. Molecules bearing this group often exhibit enhanced membrane permeability and resistance to oxidative metabolism. 3-(Trifluoromethoxy)aniline is a readily available starting material that provides a direct entry point into a wide range of trifluoromethoxy-substituted aromatic compounds. Its strategic use allows chemists to construct intricate molecular architectures with greater precision, accelerating the discovery and development of novel therapeutics, particularly in the realm of neurological disorders.[1]
This guide will focus on the practical application of 3-(trifluoromethoxy)aniline in several key classes of organic reactions, providing a toolkit for its effective utilization in synthesis.
Functional Group Interconversion via Sandmeyer Chemistry
The Sandmeyer reaction is a powerful and classical method for the conversion of an aromatic amino group into a wide variety of other functional groups, such as halogens, cyano, and hydroxyl groups, via an intermediate diazonium salt.[2] This transformation is particularly useful for introducing functionalities that are not easily accessible through direct electrophilic aromatic substitution.
Mechanistic Rationale
The reaction proceeds through the diazotization of the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) salt, which catalyzes the substitution of the diazonium group with the corresponding nucleophile. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[2]
Experimental Protocol: Synthesis of 3-Bromo-1-(trifluoromethoxy)benzene
This protocol details the conversion of 3-(trifluoromethoxy)aniline to its corresponding aryl bromide, a key precursor for subsequent cross-coupling reactions.
Materials:
-
3-(Trifluoromethoxy)aniline
-
Hydrobromic acid (48% aq.)
-
Sodium nitrite
-
Copper(I) bromide
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 3-(trifluoromethoxy)aniline (1.0 eq). Slowly add hydrobromic acid (48% aq., 3.0 eq) while maintaining the temperature below 5 °C.
-
To this stirred suspension, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq in a minimal amount of water) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48% aq., 2.0 eq).
-
Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) bromide solution. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL for a 10g scale reaction).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield 3-bromo-1-(trifluoromethoxy)benzene.
Data Presentation: Representative Sandmeyer Reactions of Aryl Amines
| Starting Aniline | Reagent | Product | Yield (%) | Reference |
| 3-(Trifluoromethoxy)aniline | CuBr/HBr | 3-Bromo-1-(trifluoromethoxy)benzene | Varies | General Protocol |
| 3-(Trifluoromethoxy)aniline | CuCl/HCl | 3-Chloro-1-(trifluoromethoxy)benzene | Varies | [2] |
| 3-(Trifluoromethoxy)aniline | CuCN/KCN | 3-(Trifluoromethoxy)benzonitrile | Varies | [2] |
| 3-(Trifluoromethoxy)aniline | KI | 3-Iodo-1-(trifluoromethoxy)benzene | Varies | [3] |
Visualization: Sandmeyer Reaction Workflow
Caption: General workflow for the Sandmeyer bromination of 3-(trifluoromethoxy)aniline.
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[4] It allows for the formation of C-N bonds under relatively mild conditions and with a broad substrate scope, overcoming many of the limitations of classical methods like the Ullmann condensation.[5]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 3-bromo-1-(trifluoromethoxy)benzene) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group on the Pd(II) center reductively eliminate to form the desired C-N bond and regenerate the Pd(0) catalyst.[6]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[5]
Experimental Protocol: Coupling of 3-Bromo-1-(trifluoromethoxy)benzene with Aniline
This protocol provides a general procedure for the N-arylation of anilines with 3-bromo-1-(trifluoromethoxy)benzene.
Materials:
-
3-Bromo-1-(trifluoromethoxy)benzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add 3-bromo-1-(trifluoromethoxy)benzene (1.0 eq) and aniline (1.2 eq) to the Schlenk tube.
-
Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the desired N-aryl amine.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond.[7] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis.
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura coupling generally involves three main steps:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the organic halide (e.g., 3-bromo-1-(trifluoromethoxy)benzene) to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[8]
The base plays a crucial role in activating the boronic acid for transmetalation.[7]
Experimental Protocol: Coupling of 3-(Trifluoromethoxy)phenylboronic Acid with 4-Bromoanisole
This protocol describes the synthesis of a biaryl compound using a boronic acid derived from 3-(trifluoromethoxy)aniline.
Materials:
-
3-(Trifluoromethoxy)phenylboronic acid
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-(trifluoromethoxy)phenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (2-5 mol%) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Aryl Halide | Boronic Acid | Catalyst | Base | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >90 | General Protocol |
| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 95 | [7] |
| 2-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 88 | [7] |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic synthesis, particularly in the pharmaceutical industry. 3-(Trifluoromethoxy)aniline can be readily acylated to form a wide range of amides.
Rationale for Reagent Selection
Direct condensation of a carboxylic acid and an amine is generally not feasible under mild conditions. Therefore, a coupling reagent is typically employed to activate the carboxylic acid. Common coupling reagents include carbodiimides like EDC, and uronium/aminium salts like HATU. The choice of coupling reagent can be critical to avoid side reactions and racemization, especially when dealing with chiral carboxylic acids.
Experimental Protocol: Amide Coupling with HATU
This protocol describes a reliable method for the coupling of a carboxylic acid with 3-(trifluoromethoxy)aniline using HATU.
Materials:
-
Carboxylic acid
-
3-(Trifluoromethoxy)aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
Procedure:
-
Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Coupling: Add a solution of 3-(trifluoromethoxy)aniline (1.1 eq) in the same solvent to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion
3-(Trifluoromethoxy)aniline is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and physicochemical properties, imparted by the trifluoromethoxy group, make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of several key synthetic transformations of 3-(trifluoromethoxy)aniline, including detailed protocols and mechanistic insights for Sandmeyer reactions, Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and amide bond formations. By understanding and applying these methodologies, researchers can effectively harness the potential of this important synthetic intermediate to drive innovation in their respective fields.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Sourcing and Utilizing 1-Iodo-3-(trifluoromethoxy)benzene for Advanced Research
For researchers, scientists, and drug development professionals, the procurement of high-quality reagents is the cornerstone of reproducible and groundbreaking research. This guide provides an in-depth technical overview of 1-Iodo-3-(trifluoromethoxy)benzene, a critical building block in modern medicinal chemistry and material science. We will navigate the landscape of commercial suppliers, delve into the nuances of quality control, and provide practical insights into its application, ensuring you can confidently source and effectively utilize this versatile compound.
The Strategic Importance of the Trifluoromethoxy Group
This compound is a key reagent valued for the unique properties imparted by the trifluoromethoxy (-OCF3) group. In drug discovery, this functional group is often employed to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The trifluoromethoxy group is considered a "super-halogen" due to its electronic properties, which can significantly influence a compound's pharmacokinetic profile.[3] Its incorporation into a molecular scaffold can lead to improved efficacy and reduced side effects in novel drug candidates.[4] Beyond pharmaceuticals, this compound is also utilized in the synthesis of advanced polymers and coatings where enhanced thermal stability and chemical resistance are required.[4]
The presence of the iodine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, making it an invaluable tool for the construction of complex molecular architectures.[5] Understanding the interplay between the trifluoromethoxy group's unique properties and the reactivity of the iodo-substituent is key to leveraging this reagent to its full potential.
Navigating the Commercial Supplier Landscape
The selection of a reliable supplier for this compound is a critical step that can significantly impact the outcome of research. The following table provides a comparative overview of several reputable suppliers.
| Supplier | Product Number | Purity Specification | Analytical Methods | CAS Number |
| TCI America | I0813 | >98.0% (GC) | Gas Chromatography (GC) | 198206-33-6 |
| Chem-Impex | 22112 | ≥98% (GC) | Gas Chromatography (GC) | 198206-33-6 |
| CookeChem | A5022112 | 98% | Not specified | 198206-33-6 |
| SynHet | CAS-198206-33-6 | >99% (upon request) | LCMS, GCMS, HPLC, NMR, etc. | 198206-33-6 |
Expert Insight: While a high purity percentage is a good starting point, the breadth and rigor of the analytical testing provided are a stronger indicator of a supplier's commitment to quality. For instance, SynHet's offer of a comprehensive suite of analytical methods upon request provides a higher level of assurance in the material's identity and purity.[6]
The Imperative of a Self-Validating System: Quality Control and Documentation
A trustworthy experimental workflow relies on a self-validating system, which begins with the rigorous assessment of starting materials. For this compound, this involves a thorough review of the supplier's documentation and, when necessary, independent analytical verification.
Deconstructing the Certificate of Analysis (CoA)
The Certificate of Analysis (CoA) is the primary document attesting to a product's quality. A comprehensive CoA for this compound should include:
-
Identity Confirmation: Typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry (MS). The spectral data should be consistent with the structure of this compound.
-
Purity Assessment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the most common methods for determining purity. The chromatogram should show a major peak corresponding to the product and minimal impurity peaks.
-
Physical Properties: Appearance, boiling point, and refractive index should be reported and consistent with established values.
Potential Impurities and Their Implications
The synthesis of this compound can potentially introduce impurities that may affect downstream reactions.[7] Common impurities in organoiodine compounds can include residual starting materials, byproducts from incomplete reactions, or degradation products.[8][9] The C-I bond can be susceptible to degradation, potentially leading to the formation of I₂ as an impurity, which often imparts a yellow or brown color to the product.[8] When using this reagent in sensitive catalytic reactions, such as palladium-catalyzed cross-couplings, even trace amounts of certain impurities can poison the catalyst and hinder the reaction.
The Role of Supplier Quality Management Systems
Reputable suppliers adhere to stringent quality management systems, often with ISO 9001 certification.[10][11] An effective supplier quality management system (SQMS) ensures consistency from batch to batch and provides a framework for addressing any quality issues that may arise.[12] When selecting a supplier, it is prudent to inquire about their quality management practices and certifications.
The following diagram illustrates a recommended workflow for selecting and validating a supplier for a critical reagent like this compound.
Caption: A workflow for the selection and validation of a commercial supplier for a critical chemical reagent.
Practical Applications: Experimental Protocols
This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. Below are representative protocols for Sonogashira and Buchwald-Hartwig amination reactions.
Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes the synthesis of a substituted alkyne using a palladium-copper co-catalyzed Sonogashira coupling.[13][14]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous triethylamine (3.0 mL) and anhydrous tetrahydrofuran (5.0 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound
This protocol outlines the formation of a C-N bond through the palladium-catalyzed coupling of an amine with this compound.[15][16][17]
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), the phosphine ligand (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5.0 mL) and seal the vial.
-
Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Conclusion
This compound is a powerful reagent for the synthesis of novel compounds in the pharmaceutical and materials science sectors. A thorough understanding of its properties, a diligent approach to supplier selection and quality control, and the application of robust experimental protocols are essential for harnessing its full potential. By adopting the principles and practices outlined in this guide, researchers can enhance the reliability and success of their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [synhet.com]
- 7. nbinno.com [nbinno.com]
- 8. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 9. Organoiodine Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 10. Chemical Supplier Verification Checklist - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. qualityze.com [qualityze.com]
- 12. kodiakhub.com [kodiakhub.com]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Electrophilic Iodination of 3-(Trifluoromethoxy)benzene
Foreword: The Strategic Value of Iodinated (Trifluoromethoxy)benzene Scaffolds
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique constellation of properties, including high lipophilicity, metabolic stability, and a profound influence on the electronic character of a molecule.[1] When coupled with the synthetic versatility of an iodine substituent, the resulting iodinated (trifluoromethoxy)benzene core becomes a highly valuable building block. These iodo-intermediates are pivotal in the construction of complex molecular architectures through a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the development of novel pharmaceuticals and advanced materials.[1]
This guide provides a comprehensive technical overview of the electrophilic iodination of 3-(trifluoromethoxy)benzene, a deactivated aromatic system. We will delve into the mechanistic underpinnings of this transformation, explore the critical factors governing regioselectivity, and present detailed, field-proven protocols for its successful execution.
Mechanistic Framework: Electrophilic Aromatic Substitution on a Deactivated Ring
The introduction of an iodine atom onto an aromatic ring proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism.[2] However, molecular iodine (I₂) is a relatively weak electrophile, generally incapable of reacting directly with deactivated aromatic systems like 3-(trifluoromethoxy)benzene.[3] The trifluoromethoxy group is strongly electron-withdrawing, reducing the electron density of the benzene ring and thus its nucleophilicity.[4][5]
Therefore, the generation of a more potent electrophilic iodine species, often denoted as "I⁺", is a prerequisite for a successful reaction. This is typically achieved by activating an iodine source with a strong oxidizing agent or a potent acid.
Diagram: General Mechanism of Electrophilic Aromatic Iodination
Caption: The three key stages of electrophilic aromatic iodination.
Regioselectivity: The Directing Influence of the Trifluoromethoxy Group
The position of iodination on the 3-(trifluoromethoxy)benzene ring is dictated by the electronic properties of the -OCF₃ substituent. The trifluoromethoxy group is a powerful deactivating group due to the strong inductive effect of the three fluorine atoms, which withdraws electron density from the ring. This deactivation is a general feature of electron-withdrawing groups in electrophilic aromatic substitution.
In terms of directing effects, the -OCF₃ group is primarily a meta-director. This can be understood by examining the stability of the carbocationic intermediate (the σ-complex or arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para positions relative to the -OCF₃ group, one of the resonance structures of the arenium ion places a positive charge on the carbon atom directly attached to the electron-withdrawing substituent. This is a highly destabilizing arrangement. In contrast, attack at the meta position avoids this unfavorable placement of the positive charge, resulting in a more stable intermediate.
For 3-(trifluoromethoxy)benzene, the available positions for substitution are 2, 4, 5, and 6. Based on the directing effects of the meta-substituted -OCF₃ group:
-
Positions 2 and 6 (ortho to -OCF₃): Attack at these positions is disfavored due to the destabilization of the arenium ion.
-
Position 4 (para to -OCF₃): Similar to the ortho positions, attack here is also disfavored.
-
Position 5 (meta to -OCF₃): Attack at this position leads to a more stable arenium ion and is therefore the electronically preferred site of iodination.
Therefore, the major product of the electrophilic iodination of 3-(trifluoromethoxy)benzene is expected to be 1-iodo-3-(trifluoromethoxy)-5-iodobenzene (if di-iodination occurs) or more likely, considering the deactivating nature of the ring, the mono-iodinated product at the most favorable position. However, steric hindrance can also play a role, and in some cases, substitution at the less sterically hindered positions might be observed as minor products.
Diagram: Regioselectivity in the Iodination of 3-(Trifluoromethoxy)benzene
Caption: Predicted regiochemical outcome of the electrophilic iodination.
Recommended Synthetic Protocols
Given the deactivated nature of the substrate, a highly reactive iodinating system is required. The combination of N-iodosuccinimide (NIS) with a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH) or sulfuric acid (H₂SO₄), has proven to be a robust and effective method for the iodination of electron-deficient aromatic compounds.[6][7][8][9]
Protocol 1: Iodination using N-Iodosuccinimide and Trifluoromethanesulfonic Acid
This protocol utilizes the superacid trifluoromethanesulfonic acid to generate a highly electrophilic iodinating species.[9]
Materials:
-
3-(Trifluoromethoxy)benzene
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add trifluoromethanesulfonic acid (2.0 eq) dropwise to the stirred solution.
-
To this mixture, add N-iodosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired iodinated product(s).
Self-Validation: The progress of the reaction should be monitored to avoid over-iodination or decomposition. The workup procedure is designed to neutralize the strong acid and remove any unreacted iodine and NIS. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Iodination using Molecular Iodine and an Oxidizing Agent
An alternative approach involves the use of molecular iodine in the presence of a strong oxidizing agent, such as nitric acid, in an acidic medium.[10]
Materials:
-
3-(Trifluoromethoxy)benzene
-
Iodine (I₂)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Saturated aqueous sodium bisulfite solution
-
Standard glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethoxy)benzene (1.0 eq) and iodine (1.0 eq) in glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Allow the reaction to stir at room temperature and monitor by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Decolorize the mixture by the dropwise addition of a saturated aqueous sodium bisulfite solution.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified iodinated compound.
Self-Validation: The use of strong oxidizing acids necessitates careful temperature control. The workup is crucial to remove residual acids and oxidizing agents. The purity and identity of the product should be confirmed by analytical methods.
Data Summary and Comparison
The choice of iodination method will depend on the desired reactivity, scalability, and safety considerations. The NIS/TfOH system is generally more reactive and may provide higher yields for highly deactivated substrates, but TfOH is a hazardous and expensive reagent. The I₂/oxidizing acid system is more classical and cost-effective but may require more careful optimization of reaction conditions.
| Parameter | Protocol 1 (NIS/TfOH) | Protocol 2 (I₂/Oxidizing Agent) |
| Iodinating Agent | N-Iodosuccinimide | Molecular Iodine |
| Activator | Trifluoromethanesulfonic acid | Nitric Acid/Sulfuric Acid |
| Reactivity | Very High | High |
| Typical Temperature | 0 °C to room temperature | Room temperature |
| Key Advantages | High efficiency for deactivated rings | Cost-effective |
| Potential Drawbacks | Use of hazardous and expensive superacid | Use of strong oxidizing acids, potential for side reactions |
Applications in Drug Development and Materials Science
The resulting iodinated 3-(trifluoromethoxy)benzene derivatives are valuable intermediates. The carbon-iodine bond serves as a versatile handle for the introduction of other functional groups through various transition-metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of compounds for screening in drug discovery programs and for the development of novel materials with tailored electronic and physical properties. The presence of the trifluoromethoxy group can enhance the pharmacological profile of a drug candidate by improving its metabolic stability and membrane permeability.
Conclusion
The electrophilic iodination of 3-(trifluoromethoxy)benzene is a challenging yet synthetically valuable transformation. A thorough understanding of the underlying mechanistic principles and the directing effects of the trifluoromethoxy group is crucial for predicting and controlling the regiochemical outcome. The use of potent iodinating systems, such as N-iodosuccinimide activated by strong acids, provides a reliable pathway to access these important building blocks for research and development in the pharmaceutical and materials science sectors. Careful execution of the presented protocols, coupled with diligent reaction monitoring and product characterization, will ensure the successful synthesis of the desired iodinated products.
References
- 1. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. homework.study.com [homework.study.com]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of 1-Iodo-3-(trifluoromethoxy)benzene
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive safety and handling overview for 1-Iodo-3-(trifluoromethoxy)benzene, a key building block in pharmaceutical and materials science research. Moving beyond a simple recitation of Safety Data Sheet (SDS) sections, this document offers a detailed, risk-based analysis tailored for the laboratory environment. We will explore the "why" behind safety protocols, empowering researchers to work with this compound effectively and safely.
Core Physicochemical Profile
Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. This compound is a halogenated aromatic compound whose physical characteristics dictate its behavior in the lab.
| Property | Value | Source |
| CAS Number | 198206-33-6 | [1][2][3] |
| Molecular Formula | C₇H₄F₃IO | [2][3] |
| Molecular Weight | 288.01 g/mol | [2][3][4] |
| Appearance | Colorless to light red/green clear liquid | [2] |
| Density | 1.87 g/mL | [2] |
| Boiling Point | 71 °C @ 32 mmHg | [2] |
| Refractive Index | n20/D 1.5 | [2] |
The compound's liquid state at room temperature and its density, significantly higher than water, are critical considerations for spill management and handling.
The Hazard Landscape: A Practical Interpretation of GHS Classifications
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For this compound, the classifications point to irritant properties that demand rigorous preventative measures.
| GHS Classification | Hazard Code | Hazard Statement | Practical Implication for Researchers |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact can lead to redness, inflammation, or dermatitis. Proper glove selection and technique are non-negotiable. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Splashes or vapor exposure can cause significant, potentially painful, eye irritation. Chemical splash goggles are mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. All handling of open containers must occur within a certified chemical fume hood. |
These hazards are categorized under the GHS07 pictogram, indicating that while the compound is not acutely toxic, it poses a significant irritation risk upon exposure.[1][4]
Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential, starting with engineering controls and supplemented by appropriate PPE.
Primary Engineering Control: The Chemical Fume Hood
The potential for respiratory irritation (H335) makes a properly functioning chemical fume hood the primary line of defense.[4][5] All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed within the hood to contain vapors and prevent inhalation exposure.
Personal Protective Equipment (PPE) Selection
The choice of PPE is not arbitrary; it is a direct response to the identified hazards of skin and eye irritation.
Caption: PPE selection workflow for handling the compound.
-
Eye Protection : Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.[4] Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.
-
Hand Protection : Nitrile or neoprene gloves should be worn to prevent skin contact (H315).[4] Always inspect gloves for tears or pinholes before use. If contact occurs, remove the glove using the proper technique and wash hands immediately.
-
Body Protection : A lab coat, buttoned completely, protects against incidental splashes on the skin and clothing.
Stability, Storage, and Incompatibility
Organoiodine compounds can exhibit sensitivity, making proper storage crucial for maintaining chemical integrity and safety.[6]
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[7][8] Some sources indicate the material may be light-sensitive.[9]
-
Incompatible Materials : Avoid strong oxidizing agents.[10] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to oxidation.[6] Contact with strong oxidizers could lead to a vigorous, potentially hazardous reaction.
-
Hazardous Decomposition : In the event of a fire or extreme heat, thermal decomposition can release toxic and corrosive fumes, including carbon oxides (CO, CO₂), hydrogen iodide (HI), and hydrogen fluoride (HF).[9][10]
Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
Immediate and correct first aid is critical to minimize harm from exposure.
-
Inhalation : If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9][11]
-
Skin Contact : If the liquid touches the skin, immediately flush the area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[5][9][11]
-
Eye Contact : In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[5][9][11]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Management Protocol
For a small-scale laboratory spill, follow a structured response to ensure safety and effective cleanup.
Caption: A stepwise workflow for managing small lab spills.
The key is to absorb the material with a non-combustible material like sand, dry earth, or vermiculite.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill. Once collected, the waste must be placed in a sealed container for proper hazardous waste disposal.
Disposal Considerations
All waste containing this compound, including absorbed spill material and empty containers, must be treated as hazardous waste. Dispose of the material through a licensed disposal company in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.
References
- 1. This compound [synhet.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C7H4F3IO | CID 2777293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Iodo-3-(trifluoromethyl)benzene(401-81-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. angenechemical.com [angenechemical.com]
Methodological & Application
Application Note: A Practical Guide to the Mizoroki-Heck Reaction for the Synthesis of Substituted Cinnamate Esters
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its reliability and functional group tolerance.[2][3] This application note provides a detailed protocol and mechanistic insights for the Mizoroki-Heck reaction between 1-iodo-3-(trifluoromethoxy)benzene and an acrylate ester, a transformation that yields a substituted cinnamate ester, a valuable scaffold in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is of particular interest in drug development as it can enhance metabolic stability, lipophilicity, and binding affinity.
Reaction Mechanism and the Role of Reagents
The catalytic cycle of the Mizoroki-Heck reaction is a well-established sequence of organometallic transformations involving a palladium catalyst.[1] The reaction is typically initiated by the reduction of a Pd(II) precatalyst, such as palladium(II) acetate, to the active Pd(0) species.[1] The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square planar Pd(II) complex. Aryl iodides are particularly reactive substrates in this step.[1]
-
Olefin Coordination and Insertion: The acrylate ester coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond. This step forms a new carbon-carbon bond and typically proceeds in a syn-stereoselective manner.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species. This step is also typically syn-stereoselective.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The base is crucial for neutralizing the hydrogen iodide (HI) generated during the reaction.[4]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
This protocol details a representative procedure for the Mizoroki-Heck reaction between this compound and butyl acrylate.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | C₇H₄F₃IO | 304.01 | 1.0 | 1.0 |
| Butyl acrylate | C₇H₁₂O₂ | 128.17 | 1.5 | 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | - |
Procedure
Caption: Experimental workflow for the Mizoroki-Heck reaction.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (304 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Degassing: Stir the mixture and bubble the inert gas through the solution for 10-15 minutes to ensure all oxygen is removed.
-
Reagent Addition: Add butyl acrylate (216 µL, 1.5 mmol) and triethylamine (279 µL, 2.0 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired butyl (E)-3-(3-(trifluoromethoxy)phenyl)acrylate.
Field-Proven Insights and Troubleshooting
-
Choice of Catalyst and Ligand: While Pd(OAc)₂ with PPh₃ is a robust system, other palladium sources like PdCl₂ or Pd₂(dba)₃ can be used.[1] The ratio of palladium to the phosphine ligand can influence catalyst stability and activity; a 1:2 to 1:4 ratio is common. For aryl iodides, ligand-free conditions can sometimes be effective, though the use of a ligand often prevents palladium black precipitation and improves yields.
-
Base Selection: Both organic bases like triethylamine and inorganic bases such as sodium acetate or potassium carbonate are effective.[1] The choice of base can sometimes influence the reaction rate and selectivity. Triethylamine is commonly used as it also acts as a solvent in some cases.
-
Solvent Considerations: Polar aprotic solvents like DMF, DMAc, and NMP are generally preferred as they can dissolve the palladium salts and facilitate the reaction.[4] However, for certain applications, toluene or acetonitrile may also be suitable.
-
Reaction Temperature: The optimal temperature can vary depending on the reactivity of the substrates. Aryl iodides are generally more reactive than aryl bromides or chlorides and may react at lower temperatures.[4] A temperature range of 80-120 °C is typical for many Heck reactions.
-
Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are excellent substrates for the Heck reaction.[1] The reaction generally exhibits high trans-selectivity with monosubstituted alkenes.
Conclusion
The Mizoroki-Heck reaction is a versatile and indispensable tool for the synthesis of substituted alkenes. The protocol described herein for the coupling of this compound with butyl acrylate provides a reliable method for accessing functionalized cinnamate esters. By understanding the underlying mechanism and the key experimental parameters, researchers can effectively apply and adapt this powerful transformation to a wide range of substrates in the pursuit of novel molecules for drug discovery and materials science.
References
Application Notes & Protocols: Buchwald-Hartwig Amination with 1-Iodo-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethoxy Moiety in Arylamine Synthesis
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and process developers.
This guide focuses on a specific, yet highly relevant, application of this reaction: the amination of 1-iodo-3-(trifluoromethoxy)benzene. The trifluoromethoxy (-OCF3) group is of particular interest in drug discovery due to its unique electronic properties and its ability to enhance key pharmacokinetic characteristics.[3][4][5] It can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate the basicity of the resulting aniline.[3][5] Consequently, the synthesis of 3-(trifluoromethoxy)aniline and its derivatives is a critical step in the development of novel therapeutic agents, particularly in areas like neuroscience.[6]
This document provides a detailed exploration of the Buchwald-Hartwig amination of this compound, offering insights into the reaction mechanism, practical experimental protocols, and the critical parameters that influence its success.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, in this case, this compound, to form a Pd(II) complex.[9]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
A competing side reaction can be the β-hydride elimination from the palladium-amido intermediate, which leads to the formation of a hydrodehalogenated arene and an imine.[1] The choice of ligand and reaction conditions plays a critical role in minimizing this unproductive pathway.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
General Considerations
-
Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen and moisture.[7] All reactions should be set up under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.
-
Solvent Purity: Anhydrous solvents are crucial for reproducible results. Toluene, dioxane, and THF are commonly used solvents and should be freshly distilled or obtained from a solvent purification system.[7][9]
-
Reagent Quality: The purity of the aryl halide, amine, base, and palladium source is critical. This compound should be of high purity. Amines should be distilled or appropriately purified before use.
Protocol 1: General Procedure for the Amination of this compound with a Primary Aliphatic Amine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 401-82-1 | 288.00 | 1.0 | 1.0 |
| Primary Aliphatic Amine | Varies | Varies | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) under an inert atmosphere.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).
-
Add anhydrous toluene (3 mL) to the Schlenk tube via syringe.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Add the primary aliphatic amine (1.2 mmol) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-3-(trifluoromethoxy)aniline.
Protocol 2: Amination with a Secondary Amine using a Milder Base
For substrates that are sensitive to strong bases like NaOt-Bu, a milder base such as cesium carbonate (Cs₂CO₃) can be employed.[10]
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 401-82-1 | 288.00 | 1.0 | 1.0 |
| Secondary Amine | Varies | Varies | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| RuPhos | 787618-22-8 | 496.63 | 0.03 | 0.03 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 1.5 | 1.5 |
| Anhydrous Dioxane | 123-91-1 | 88.11 | 5 mL | - |
Procedure:
-
Follow steps 1-5 from Protocol 1, substituting the appropriate palladium precursor, ligand, and base.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Key Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.
| Parameter | Options & Considerations | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its air stability, while Pd₂(dba)₃ is a source of Pd(0). The choice can influence catalyst activation. |
| Ligand | Monodentate (e.g., P(t-Bu)₃), Bidentate (e.g., BINAP, DPPF), Bulky Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) | The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[1][2] Bulky, electron-rich ligands are generally more effective for challenging substrates.[1] For primary amines, ligands like BrettPhos can be particularly effective.[7] |
| Base | Strong bases (NaOt-Bu, LiHMDS), Weaker bases (K₃PO₄, Cs₂CO₃) | The base is required to deprotonate the amine. Strong bases are often more effective but can be incompatible with sensitive functional groups.[9][10] |
| Solvent | Toluene, Dioxane, THF | The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. Toluene is often a good starting point.[7] |
| Temperature | Room temperature to >100 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl halides.[9] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature, incorrect base | Ensure an inert atmosphere and anhydrous conditions. Screen different ligands and bases. Increase the reaction temperature. |
| Formation of Hydrodehalogenated Byproduct | β-Hydride elimination is competing with reductive elimination | Use a bulkier ligand to sterically disfavor β-hydride elimination. Lowering the reaction temperature may also help. |
| Decomposition of Starting Materials | Base-sensitive functional groups | Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[10] |
Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and reliable method for the synthesis of valuable 3-(trifluoromethoxy)aniline derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the ligand and base—researchers can achieve high yields and purity for a wide range of amine coupling partners. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development, enabling the efficient synthesis of these important building blocks for the discovery of new medicines and materials.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. nbinno.com [nbinno.com]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
The Art of Connection: A Detailed Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Iodo-3-(trifluoromethoxy)benzene
In the landscape of modern organic synthesis, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with precision and efficiency is paramount. This is particularly true in the realms of pharmaceutical and materials science, where the tailored construction of complex molecular architectures is a daily necessity. Among the vast toolkit available to chemists, palladium-catalyzed cross-coupling reactions stand as a cornerstone methodology. This guide provides an in-depth exploration of the application of these powerful transformations to a particularly valuable building block: 1-iodo-3-(trifluoromethoxy)benzene.
The 3-(trifluoromethoxy)phenyl motif is of significant interest in drug discovery and materials science.[1][2] The trifluoromethoxy (-OCF₃) group, with its unique combination of high lipophilicity and metabolic stability, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical success.
The Strategic Advantage of the Trifluoromethoxy Group
The trifluoromethoxy group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature influences the reactivity of the aryl iodide, impacting the kinetics of the palladium-catalyzed coupling reactions.[3] Furthermore, its steric bulk and unique electronic signature can play a crucial role in the binding of the final compound to biological targets.[4] The metabolic stability of the -OCF₃ group is a significant advantage in drug design, as it is resistant to oxidative metabolism, often leading to an extended half-life of the drug molecule.[2]
Core Palladium-Catalyzed Cross-Coupling Reactions
We will now delve into the practical application of several key palladium-catalyzed cross-coupling reactions with this compound. For each reaction, a detailed protocol is provided, along with a discussion of the critical parameters and a mechanistic overview.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl structures.[5] The reaction of this compound with various arylboronic acids provides access to a diverse range of substituted biphenyls, which are common scaffolds in medicinal chemistry.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 4'-Methyl-3-(trifluoromethoxy)biphenyl
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 302.01 | 1.0 | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (302 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
The reaction mixture is stirred vigorously and heated to 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product. Expected Yield: 85-95%.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium(0) species and facilitate the catalytic cycle.[6]
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step, activating the boronic acid.[7]
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base.[8]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9] This reaction is of immense importance in the synthesis of pharmaceuticals, many of which contain an aniline or related nitrogen-containing aromatic moiety.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-(3-(Trifluoromethoxy)phenyl)morpholine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 302.01 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 476.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19 mg, 0.04 mmol).
-
Add toluene (2 mL) and stir for 10 minutes at room temperature.
-
To a separate flame-dried Schlenk tube, add this compound (302 mg, 1.0 mmol), morpholine (105 µL, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add 3 mL of toluene to this mixture.
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired product. Expected Yield: 90-98%.
Causality of Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ as a palladium source and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl halides, even with less reactive chlorides.[10]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine coordinated to the palladium center.[11]
-
Inert Atmosphere: The catalyst system is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (argon or nitrogen).[12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[13] These structures are valuable intermediates in organic synthesis and are found in various functional materials.
Visualizing the Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling.
Detailed Protocol: Synthesis of 1-(Phenylethynyl)-3-(trifluoromethoxy)benzene
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 302.01 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (302 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol).
-
Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane) to give the desired product. Expected Yield: 90-97%.[14]
Causality of Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[13]
-
Base/Solvent: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent.[14]
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and inert atmosphere are crucial for high yields.[14]
Summary of Reaction Conditions and Yields
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 90-98 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 8 | 90-97 |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of a wide array of functionalized molecules. The protocols detailed in this guide provide a solid foundation for researchers to successfully employ these reactions in their own synthetic endeavors. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, scientists can further optimize these transformations and unlock the full potential of this valuable building block in the development of new medicines and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Application Notes & Protocols: 1-Iodo-3-(trifluoromethoxy)benzene in Advanced Materials Science
Introduction: The Strategic Importance of 1-Iodo-3-(trifluoromethoxy)benzene
In the landscape of modern materials science, precision at the molecular level is paramount. The strategic design of functional molecules dictates the macroscopic properties of advanced materials. This compound has emerged as a pivotal building block in this pursuit.[1][2] Its utility stems from a unique bifunctional architecture: a reactive iodine atom and a property-modulating trifluoromethoxy (-OCF₃) group.[1][3]
The iodine substituent serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular frameworks.[3][4] Concurrently, the trifluoromethoxy group imparts a unique combination of properties to the target material.[5][6] As a strong electron-withdrawing group, it significantly influences the electronic and optical characteristics of a molecule.[5][6] Furthermore, its inclusion is known to enhance thermal stability, chemical resistance, and lipophilicity, while contributing to low surface energy—all highly desirable traits in the development of robust, high-performance materials.[1][3][7]
This guide provides an in-depth exploration of the application of this compound in key areas of materials science, complete with field-proven protocols and the scientific rationale behind the experimental design.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is the foundation of successful synthesis.
| Property | Value | Source |
| CAS Number | 198206-33-6 | [1][2] |
| Molecular Formula | C₇H₄F₃IO | [1][8] |
| Molecular Weight | 288.01 g/mol | [1] |
| Appearance | Colorless to light red/green clear liquid | [1] |
| Boiling Point | 71 °C at 32 mmHg | [1] |
| Density | ~1.87 g/mL | [1] |
| Refractive Index | n20/D ~1.5 | [1] |
Core Application I: Synthesis of Advanced Fluorinated Polymers
The incorporation of fluorine-containing moieties into polymers is a well-established strategy for creating materials with exceptional properties, including high thermal stability, chemical inertness, and low surface energy.[7][9][10] this compound serves as a critical monomer precursor for introducing the -OCF₃ group into polymer backbones, thereby engineering these desirable characteristics.
Causality: Why the -OCF₃ Group is Transformative for Polymers
The strength of the C-F bond is one of the highest in organic chemistry, rendering fluorinated polymers resistant to chemical attack and thermal degradation.[5] The trifluoromethoxy group, specifically, contributes more than just stability. Its strong electronegativity and steric bulk can disrupt polymer chain packing, leading to materials with lower crystallinity and potentially enhanced solubility for processing.[5][6] This makes it a powerful tool for designing specialty polymers for demanding applications in the electronics and automotive industries.[1]
Workflow: Polymer Synthesis via Cross-Coupling
The general approach involves using this compound in polycondensation reactions, such as Suzuki or Sonogashira polymerizations, with appropriate di-functional co-monomers.
Caption: General workflow for synthesizing fluorinated polymers.
Core Application II: Building Blocks for Organic Electronics
Organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), rely on bespoke organic semiconductors.[11][12] The performance of these devices is intimately tied to the electronic properties of the constituent materials. This compound is a valuable synthon for creating these materials, as the -OCF₃ group allows for precise tuning of energy levels (HOMO/LUMO), which is critical for efficient charge injection, transport, and emission in devices.[5][6]
Protocol: Synthesis of a π-Conjugated Building Block via Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp² (aryl iodide) and sp (terminal alkyne) hybridized carbons.[13][14] It is widely used to extend the π-conjugation of aromatic systems, a key requirement for organic semiconductors. This protocol details the synthesis of 1-(phenylethynyl)-3-(trifluoromethoxy)benzene, a model compound representing a core unit for a larger conjugated system.
Expert Rationale: Aryl iodides are preferred substrates for Sonogashira couplings due to their high reactivity, which often allows for milder reaction conditions (e.g., room temperature) and lower catalyst loadings compared to aryl bromides or chlorides.[15] The use of a copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[13][15]
Materials & Equipment:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and standard glassware
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
TLC plates, silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.01 eq, 1 mol%), and CuI (0.02 eq, 2 mol%).
-
Solvent and Base Addition: Add anhydrous THF (approx. 0.2 M concentration relative to the aryl iodide) and anhydrous triethylamine (2.0 eq). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aryl iodide. The reaction is typically complete within 4-8 hours.[14][15]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the precipitated amine salts and catalyst residues.
-
Wash the organic filtrate with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure coupled product.
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Core Application III: Synthesis of Liquid Crystals
Liquid crystals (LCs) are states of matter with properties between conventional liquids and solid crystals, forming the basis of modern display technology.[16] The synthesis of LC molecules requires precise control over molecular shape, polarity, and anisotropy. This compound is an attractive starting material for the rigid core of calamitic (rod-like) liquid crystals.[17]
The trifluoromethoxy group's strong dipole moment can be leveraged to induce a significant dielectric anisotropy in the final LC molecule, a critical parameter for the functioning of liquid crystal displays (LCDs).[18] By participating in cross-coupling reactions, the 3-(trifluoromethoxy)phenyl moiety can be incorporated into larger, more complex structures necessary for achieving mesophase behavior.[16][17][19] The synthesis often involves coupling it with other aromatic rings to build the elongated, rigid core structure characteristic of liquid crystals.[17][20]
Trustworthiness and Self-Validation
The protocols described are designed as self-validating systems. The inclusion of in-process monitoring via TLC is crucial. This allows the researcher to confirm the consumption of starting material and the formation of the product in real-time, ensuring the reaction proceeds as expected before committing to the work-up and purification stages. Characterization of the final product by NMR, mass spectrometry, and other analytical methods, as specified by instrument availability, provides the ultimate validation of the synthesis.[2][21]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic design element for the materials scientist. Its dual functionality allows for both the facile construction of complex molecular architectures and the precise tuning of material properties. From enhancing the durability of polymers to engineering the electronic landscape of organic semiconductors and designing the next generation of liquid crystals, this versatile building block empowers researchers to translate molecular design into tangible, high-performance materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [synhet.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-iodo-3-(trifluoromethyl)benzene | 401-81-0 | FI106089 [biosynth.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. This compound | C7H4F3IO | CID 2777293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. benchchem.com [benchchem.com]
- 16. colorado.edu [colorado.edu]
- 17. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 21. 20.210.105.67 [20.210.105.67]
Synthetic Utility of Trifluoromethoxy-Substituted Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Trifluoromethoxy Group - A Privileged Moiety in Modern Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, agrochemical science, and materials science. Among the plethora of fluorine-containing functionalities, the trifluoromethoxy (–OCF₃) group has emerged as a particularly valuable substituent.[1][2] Its unique electronic properties and steric profile confer significant advantages upon parent molecules, often leading to enhanced biological activity, improved metabolic stability, and desirable physicochemical characteristics.[3][4]
This guide provides an in-depth exploration of the synthetic utility of trifluoromethoxy-substituted building blocks. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, offering field-proven insights into the practical application of these valuable synthons. The protocols described herein are designed to be self-validating, providing researchers with the tools to confidently incorporate the –OCF₃ moiety into their target molecules.
The Physicochemical Impact of the Trifluoromethoxy Group
The trifluoromethoxy group's influence on a molecule's properties is a direct result of the high electronegativity of the fluorine atoms combined with the presence of the oxygen linker. This unique arrangement leads to a combination of effects that are highly sought after in drug design and materials science.
-
Enhanced Lipophilicity: The –OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[3] This increased lipophilicity can significantly improve a molecule's ability to cross biological membranes, leading to better absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to metabolic degradation.[1] By strategically placing an –OCF₃ group, researchers can protect metabolically labile positions on a molecule, thereby increasing its in vivo half-life.[1]
-
Modulation of Electronic Properties: The –OCF₃ group is strongly electron-withdrawing, which can significantly alter the electron distribution within a molecule.[1][2] This can influence a molecule's reactivity and its interactions with biological targets.[1]
-
"Super-Halogen" Character: Due to its electronic properties, the trifluoromethoxy group is sometimes referred to as a "super-halogen."[5] It can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties.
| Property | Value/Effect | Significance in Drug/Materials Design |
| Hansch π Parameter | +1.04[3] | High lipophilicity, improved membrane permeability.[1][2][3] |
| Metabolic Stability | High | Increased in vivo half-life, reduced drug dosage.[1] |
| Electronic Effect | Strongly electron-withdrawing | Modulation of pKa, receptor binding interactions.[1][2] |
Synthetic Strategies for the Introduction of the Trifluoromethoxy Group
The direct incorporation of the trifluoromethoxy group has historically been challenging due to the instability of the trifluoromethoxide anion.[3] However, recent advances have led to the development of robust and versatile methods for the synthesis of trifluoromethoxy-substituted compounds.
Protocol 1: Two-Step O-Trifluoromethylation of Phenols via O-Carboxydifluoromethylation and Decarboxylative Fluorination
This protocol offers a practical and scalable method for the synthesis of aryl trifluoromethyl ethers from readily available phenols, using inexpensive reagents.[3]
Workflow Diagram:
Caption: Two-step synthesis of aryl trifluoromethyl ethers.
Step-by-Step Methodology:
Step 1: O-Carboxydifluoromethylation
-
To a solution of the phenol (1.0 mmol) in a mixture of DMF (3 mL) and H₂O (1 mL), add sodium bromodifluoroacetate (2.0 mmol).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, add 1 M HCl (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude aryloxydifluoroacetic acid.
Step 2: Decarboxylative Fluorination
-
To a solution of the crude aryloxydifluoroacetic acid from Step 1 in a mixture of PhCF₃ (4.5 mL) and H₂O (0.5 mL), add Selectfluor (1.5 mmol) and AgNO₃ (0.1 mmol).
-
Stir the reaction mixture at 50 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
Causality and Insights: This two-step approach circumvents the need for harsh and toxic reagents. The initial O-carboxydifluoromethylation provides a stable intermediate that can be readily converted to the trifluoromethyl ether via a silver-catalyzed decarboxylative fluorination.[3] The use of a biphasic solvent system in the second step is crucial for achieving high yields.
Protocol 2: Regioselective Trifluoromethoxylation of Pyridines and Pyrimidines
This protocol utilizes the commercially available and bench-stable Togni reagent for the mild and regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines.[6]
Reaction Scheme:
Caption: Trifluoromethoxylation of pyridines via an O-trifluoromethylation/migration pathway.
Step-by-Step Methodology:
-
To a solution of the N-protected hydroxypyridine (0.2 mmol) in MeCN (2.0 mL), add K₂CO₃ (0.4 mmol) and Togni's reagent I (0.3 mmol).
-
Stir the reaction mixture at room temperature for 1-24 hours. For less reactive substrates, heating may be required to facilitate the OCF₃ migration.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired trifluoromethoxylated pyridine.
Causality and Insights: This method proceeds via a radical O-trifluoromethylation followed by an OCF₃-migration.[6] The electronic properties of the substituents on the pyridine ring can influence the rate of the migration step.[6] Electron-donating groups tend to facilitate the rearrangement.[6] This protocol is amenable to gram-scale synthesis and tolerates a wide range of functional groups.[6]
Application of Trifluoromethoxy-Substituted Building Blocks in Cross-Coupling Reactions
Trifluoromethoxy-substituted arylboronic acids and aryl halides are versatile building blocks for the synthesis of complex molecules via palladium-catalyzed cross-coupling reactions.
Protocol 3: Suzuki-Miyaura Coupling with 4-(Trifluoromethoxy)phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with 4-(trifluoromethoxy)phenylboronic acid.
General Reaction:
Caption: Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a flask charged with the aryl halide (1.0 mmol), 4-(trifluoromethoxy)phenylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), add a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Add a solution of a base (e.g., 2 M aqueous K₂CO₃, 2.0 mmol).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.
Causality and Insights: The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Suzuki-Miyaura coupling. For challenging substrates, the use of more advanced catalyst systems may be necessary. The trifluoromethoxy group is generally well-tolerated under these reaction conditions.
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 92 |
| 1-Iodonaphthalene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 88 |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 95 |
Safety and Handling of Trifluoromethoxylation Reagents
Many reagents used for trifluoromethoxylation are reactive and require careful handling.
-
Togni's Reagents: These hypervalent iodine compounds are generally bench-stable solids but should be handled in a well-ventilated fume hood.[7] Avoid contact with skin and eyes.
-
Selectfluor: This is a strong oxidizing agent and should be handled with care. Avoid mixing with combustible materials.
-
Ruppert-Prakash Reagent (TMSCF₃): This is a volatile and flammable liquid.[8] It should be handled under an inert atmosphere and stored in a cool, dry place.[8]
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Trifluoromethoxy-substituted building blocks are indispensable tools in modern chemical synthesis. The unique properties imparted by the –OCF₃ group make it a highly desirable functionality in the design of new pharmaceuticals, agrochemicals, and advanced materials. The synthetic protocols and application notes provided in this guide offer a practical framework for the incorporation and utilization of these valuable synthons. By understanding the principles behind these methods and adhering to safe laboratory practices, researchers can effectively leverage the power of the trifluoromethoxy group to advance their scientific endeavors.
References
- 1. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Preparation of Trifluoromethoxylated Heterocycles from Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethoxy Group in Modern Chemistry
The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in the design of pharmaceuticals, agrochemicals, and advanced materials. Its introduction into a molecular scaffold can profoundly influence key physicochemical properties. Unlike the related trifluoromethyl (-CF₃) group, the -OCF₃ moiety possesses a distinct electronic profile and conformational preference. It is strongly electron-withdrawing yet is considered a "super-lipophilic" group, a combination that can enhance metabolic stability, improve cell membrane permeability, and modulate binding affinity to biological targets.[1]
Historically, the direct introduction of the trifluoromethoxy group onto aromatic and particularly heteroaromatic rings has been a formidable challenge for synthetic chemists. This difficulty stems from the inherent instability and poor nucleophilicity of the trifluoromethoxide anion (⁻OCF₃).[2][3] However, recent advancements in catalysis have opened new avenues for the efficient synthesis of these valuable compounds from readily available starting materials like heteroaryl iodides.
This guide provides a detailed overview of contemporary methods for the preparation of trifluoromethoxylated heterocycles from aryl iodides, with a focus on practical, field-proven protocols and the scientific rationale underpinning these techniques.
Core Synthetic Strategies: A Mechanistic Overview
The direct trifluoromethoxylation of heteroaryl iodides is a nuanced process that has seen significant progress through two primary catalytic manifolds: transition-metal-free, photoredox-catalyzed reactions and indirect, rearrangement-based strategies.
Photoredox-Catalyzed Trifluoromethoxylation: A Breakthrough Approach
Recent advancements in photoredox catalysis have enabled the direct trifluoromethoxylation of aryl halides, a transformation previously considered unachievable with traditional transition-metal catalysis.[2] This method is particularly noteworthy for its applicability to a broad range of substrates, including electron-neutral and electron-deficient heteroaryl iodides, which are often challenging substrates in cross-coupling reactions.
The key to this transformation is the generation of a highly reactive aryl cation radical intermediate via a single-electron transfer (SET) process from the photo-excited catalyst to the aryl halide. This intermediate is significantly more electrophilic than the parent aryl halide, enabling it to be trapped by the weakly nucleophilic trifluoromethoxide anion.[2]
A critical innovation in this area is the use of silver salts as co-catalysts. Silver is proposed to play a threefold role:
-
Facilitating Halogen Departure: Silver ions can coordinate to the iodide, promoting its departure and enhancing the chemoselectivity of the reaction.
-
Stabilizing the Trifluoromethoxide Anion: The formation of AgOCF₃ can stabilize the otherwise labile ⁻OCF₃ anion.[2]
-
Bridging Reactants: Silver may act as a bridge between the trifluoromethoxide source and the aryl halide, accelerating the capture of the transient aryl cation radical.[2]
Figure 1. Simplified workflow for photoredox-catalyzed trifluoromethoxylation. An excited photocatalyst oxidizes the heteroaryl iodide to a cation radical, which is then trapped by a silver trifluoromethoxide species.
Indirect Trifluoromethoxylation via OCF₃ Migration
An alternative and powerful strategy for accessing specific isomers of trifluoromethoxylated heterocycles, particularly ortho-amino derivatives, involves a two-step sequence: O-trifluoromethylation of a precursor followed by an intramolecular rearrangement.[4][5][6] This method is operationally simple and provides access to compounds that may be difficult to synthesize via direct coupling.
The general workflow is as follows:
-
O-Trifluoromethylation: A protected N-(hetero)aryl-N-hydroxylamine is treated with an electrophilic trifluoromethylating reagent, such as a Togni reagent, to form an N-(hetero)aryl-N-(trifluoromethoxy)amine intermediate.[1][4]
-
OCF₃ Migration: Upon heating, this intermediate undergoes a rearrangement where the -OCF₃ group migrates from the nitrogen atom to an ortho-position on the heteroaromatic ring, yielding the final product.[4][6]
This strategy has been successfully applied to pyridines and pyrimidines and is highly tolerant of various functional groups.[4]
Figure 2. Logical flow of the indirect trifluoromethoxylation strategy via OCF₃ migration.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Photocatalyst-Regulated Trifluoromethoxylation of Heteroaryl Iodides
This protocol is adapted from a leading method for the direct trifluoromethoxylation of aryl and heteroaryl halides and is particularly effective for electron-deficient systems.[2]
Materials and Reagents:
-
Heteroaryl Iodide: Substrate (1.0 equiv)
-
Trifluoromethyl Arylsulfonate (TFMS): Trifluoromethoxylation reagent (3.0 equiv)
-
Silver(I) Oxide (Ag₂O): (1.0 equiv)
-
Potassium Fluoride (KF): (4.0 equiv)
-
Photocatalyst: e.g., an appropriate acridinium or iridium-based catalyst (1-5 mol%)
-
Tetraethylammonium Iodide (TEAI): Additive (0.4 equiv)
-
Zinc Chloride (ZnCl₂): Additive (0.2 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN)
-
Light Source: 456 nm Blue LED lamp
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl iodide (0.2 mmol, 1.0 equiv), trifluoromethyl arylsulfonate (0.6 mmol, 3.0 equiv), Ag₂O (46.3 mg, 0.2 mmol, 1.0 equiv), KF (46.5 mg, 0.8 mmol, 4.0 equiv), the selected photocatalyst (e.g., PC7 for electron-deficient substrates, 0.01 mmol, 5 mol%), TEAI (20.6 mg, 0.08 mmol, 0.4 equiv), and ZnCl₂ (5.5 mg, 0.04 mmol, 0.2 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous acetonitrile (0.25 M) via syringe.
-
Irradiation: Place the vial approximately 5-10 cm from a 456 nm blue LED lamp and begin vigorous stirring. The reaction may require cooling with a fan to maintain a consistent temperature (e.g., 70 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots via GC-MS or ¹⁹F NMR.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired trifluoromethoxylated heterocycle.
Table 1: Representative Substrate Scope & Conditions
| Heteroaryl Iodide Substrate | Photocatalyst (Condition) | Isolated Yield (%) |
| 4-Iodopyridine | PC7 (Condition C) | ~70-80% |
| 2-Iodo-5-nitropyridine | PC7 (Condition C) | ~85-95% |
| 3-Iodothiophene | PC6 (Condition B) | ~60-70% |
| 5-Iodoindole (N-protected) | PC5 (Condition A) | ~50-60% |
Yields are estimates based on published data for analogous aryl halides and are highly substrate-dependent.[2] Conditions A, B, and C refer to specific photocatalysts optimized for electron-rich, neutral, and electron-poor substrates, respectively.
Protocol 2: Indirect Trifluoromethoxylation of 3-Aminopyridine via OCF₃ Migration
This protocol is based on the two-step, one-pot procedure for synthesizing ortho-trifluoromethoxylated aminopyridines.[1]
Materials and Reagents:
-
N-(pyridin-3-yl)acetamide: Starting material (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA): Oxidant
-
Togni Reagent II: 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃): Base (10 mol%)
-
Solvents: Dichloromethane (DCM), Nitromethane (MeNO₂)
Procedure:
-
Hydroxylamine Formation (Step 1):
-
Synthesize the N-protected N-hydroxylamine precursor from N-(pyridin-3-yl)acetamide following established literature procedures, typically involving oxidation.
-
-
O-Trifluoromethylation and Rearrangement (One-Pot, Step 2 & 3):
-
O-Trifluoromethylation: To a solution of the N-protected N-(pyridin-3-yl)-N-hydroxylamine (0.2 mmol, 1.0 equiv) in anhydrous chloroform (2.0 mL), add Togni Reagent II (0.24 mmol, 1.2 equiv) and Cs₂CO₃ (0.02 mmol, 10 mol%). Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Solvent Exchange: Carefully remove the chloroform under reduced pressure.
-
OCF₃ Migration: Add nitromethane (2.0 mL) to the residue. Seal the reaction vessel and heat to the required temperature (e.g., 80-120 °C) in an oil bath. The reaction time and temperature will depend on the electronic nature of the substrate.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-(trifluoromethoxy)-3-aminopyridine derivative.
-
Conclusion and Future Outlook
The preparation of trifluoromethoxylated heterocycles from aryl iodides has transitioned from a significant synthetic challenge to an accessible reality, thanks to innovations in photoredox and rearrangement chemistry. The direct photoredox-catalyzed method offers a broad substrate scope, including previously intractable electron-poor heterocycles. Concurrently, the indirect migration strategy provides a reliable route to specific, highly functionalized ortho-amino isomers.
For researchers in drug discovery and agrochemical development, these methods provide powerful tools for late-stage functionalization, enabling the rapid diversification of lead compounds and the exploration of novel chemical space. As the field continues to evolve, the development of more efficient, cost-effective, and sustainable catalytic systems will further broaden the impact of the trifluoromethoxy group in modern molecular science.
References
- 1. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Iodo-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Iodo-3-(trifluoromethoxy)benzene
This compound is a crucial building block in the synthesis of a wide range of high-value organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of the trifluoromethoxy (-OCF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates and active ingredients.[2] The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.[2] This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable protocol, critical safety considerations, and in-depth analytical characterization.
Synthetic Strategy: The Sandmeyer Reaction
The most common and industrially viable route for the synthesis of this compound is the Sandmeyer reaction. This well-established transformation involves the diazotization of an aromatic amine, in this case, 3-(trifluoromethoxy)aniline, followed by the displacement of the diazonium group with an iodide.[3][4] This method is favored for its reliability, regioselectivity, and the ready availability of the starting materials.[3]
The overall transformation can be broken down into two key steps:
-
Diazotization: The primary aromatic amine, 3-(trifluoromethoxy)aniline, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This forms the corresponding arenediazonium salt.[3][5] The low temperature is critical to prevent the decomposition of the often-unstable diazonium salt.[3]
-
Iodination: The resulting diazonium salt solution is then treated with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI). This leads to the displacement of the diazonium group (-N₂⁺), an excellent leaving group, by iodide, yielding the desired this compound.[3]
Caption: Synthetic workflow for this compound.
Critical Safety Considerations for Scale-Up
The primary safety concern in the Sandmeyer reaction is the handling of the arenediazonium salt intermediate. In the solid, dry state, diazonium salts can be highly unstable and potentially explosive, sensitive to shock, friction, and heat.[3] Therefore, a core principle for the safe scale-up of this process is to never isolate the diazonium salt . It should always be generated and used in a cold, aqueous solution.
Key Safety Protocols:
-
Temperature Control: The diazotization reaction is exothermic and must be maintained at 0–5 °C to prevent the decomposition of the diazonium salt, which can lead to a runaway reaction and the evolution of nitrogen gas. A reliable cooling system and continuous temperature monitoring are essential for large-scale production.
-
Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and sub-surface to the acidic solution of the aniline to ensure efficient mixing and to control the reaction rate and temperature.
-
Monitoring for Excess Nitrous Acid: After the diazotization is complete, it is crucial to test for the presence of excess nitrous acid. This can be done using starch-iodide paper, which will turn blue-black in the presence of nitrous acid. Excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid.
-
Ventilation: The reaction should be carried out in a well-ventilated area or a fume hood to handle any potential evolution of nitrogen oxides or other volatile compounds.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3-(Trifluoromethoxy)aniline | 177.12 | 1.0 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 3.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 |
| Potassium Iodide (KI) | 166.00 | 1.2 |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed |
| Dichloromethane (DCM) | 84.93 | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | For drying |
| Deionized Water | 18.02 | As needed |
Procedure:
-
Preparation of the Aniline Salt Solution:
-
In a jacketed reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, add 3-(trifluoromethoxy)aniline (1.0 eq).
-
Under stirring, add a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water.
-
Cool the resulting slurry to 0–5 °C using a circulating chiller.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline salt slurry, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 30 minutes.
-
Verify the completion of the diazotization by testing for the presence of excess nitrous acid with starch-iodide paper (a positive test will result in the paper turning blue-black). If necessary, quench any excess nitrous acid by the careful addition of a small amount of urea until the starch-iodide test is negative.
-
-
Iodination:
-
Prepare a solution of potassium iodide (1.2 eq) in deionized water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. A dark-colored oil will begin to form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 1-2 hours, or until the evolution of nitrogen gas has ceased.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine), deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation to obtain a colorless to pale yellow liquid.
-
Product Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₄F₃IO |
| Molecular Weight | 288.01 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~185-187 °C at atmospheric pressure |
| Density | ~1.87 g/cm³ |
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique to assess the purity of the product and to identify any potential byproducts. The mass spectrum should show the characteristic molecular ion peak (m/z = 288) and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the aromatic protons.
-
¹³C NMR: Will show the expected number of carbon signals for the aromatic ring and the trifluoromethoxy group.
-
¹⁹F NMR: Will exhibit a characteristic signal for the -OCF₃ group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the C-F, C-O, and aromatic C-H bonds.
Conclusion
The Sandmeyer reaction provides a reliable and scalable method for the synthesis of this compound. By adhering to strict temperature control and safety protocols, particularly the in-situ use of the diazonium salt intermediate, this synthesis can be performed safely and efficiently on a larger scale. The detailed protocol and analytical methods provided in this application note offer a comprehensive guide for researchers and professionals in the chemical and pharmaceutical industries to produce this valuable building block with high purity and yield.
References
Application Notes and Protocols: Strategic Functionalization of 1-Iodo-3-(trifluoromethoxy)benzene via Lithium-Halogen Exchange
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the functionalization of 1-iodo-3-(trifluoromethoxy)benzene, a valuable building block in medicinal chemistry and material science.[1][2] The core methodology revolves around the lithium-halogen exchange, a powerful and rapid transformation for the generation of the corresponding aryllithium intermediate.[3] This guide will detail the underlying principles, provide field-proven protocols for the generation of 3-(trifluoromethoxy)phenyllithium and its subsequent trapping with an electrophile, and emphasize the critical safety procedures required when handling pyrophoric organolithium reagents.
Introduction and Strategic Considerations
The trifluoromethoxy (-OCF₃) group is of significant interest in drug discovery due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The targeted introduction of this moiety often relies on the use of versatile building blocks such as this compound.[1] Its functionalization is key to constructing more complex molecular architectures.
Among the various methods for C-C and C-heteroatom bond formation, the lithium-halogen exchange stands out for its efficiency and speed, particularly with aryl iodides.[3][4] This reaction proceeds via a kinetically controlled process, where an organolithium reagent, typically an alkyllithium, reacts with an organic halide to form a new organolithium species and an alkyl halide.[3] The equilibrium of this reaction is driven by the relative stability of the organolithium reagents, favoring the formation of the more stable aryllithium.[3]
Causality Behind Experimental Design:
-
Choice of Aryl Halide: Aryl iodides are the preferred substrates for lithium-halogen exchange due to the high polarizability of the C-I bond, leading to faster exchange rates compared to bromides and chlorides.[3][5]
-
Selection of Organolithium Reagent: Both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are commonly employed. n-BuLi is often sufficient for exchange with aryl iodides and is less pyrophoric than t-BuLi.[6] t-BuLi, being a stronger base and more reactive, can be advantageous for less reactive halides but requires more stringent safety measures.[7] For the highly reactive this compound, n-BuLi is a suitable and safer choice.
-
Crucial Role of Temperature: Lithium-halogen exchange reactions are extremely fast, even at very low temperatures.[1][8] Performing the reaction at -78 °C (dry ice/acetone bath) is critical to prevent side reactions, such as decomposition of the organolithium reagent or reaction with the solvent (e.g., THF).[1][9]
-
Solvent System: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential. They solvate the lithium cation, breaking down the organolithium aggregates and increasing reactivity.[9][10] THF is often preferred for its excellent solvating properties at low temperatures.[1]
Safety First: Handling Pyrophoric Organolithium Reagents
Organolithium reagents like n-BuLi and t-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[11][12] Strict adherence to safety protocols is non-negotiable. A tragic laboratory accident at UCLA in 2008 serves as a stark reminder of the potential consequences of mishandling these reagents.[11]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields or goggles, and appropriate gloves. It is recommended to wear nitrile gloves underneath neoprene or other heavy-duty gloves for added protection.[12][13]
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) in a well-ventilated fume hood.[8][14]
-
Proper Glassware and Syringes: Use oven-dried glassware assembled while hot and cooled under a stream of inert gas.[8] Employ gas-tight syringes with Luer-lock fittings to prevent the plunger from slipping and ensure secure needle attachment.[14]
-
Working with a Buddy: Never work alone when handling pyrophoric reagents.[8][14]
-
Emergency Preparedness: Have a Class B or dry powder (ABC) fire extinguisher readily accessible. Do NOT use water or CO₂ extinguishers.[8] Keep a container of powdered lime or sand within arm's length to smother small spills.[13] Ensure a safety shower and eyewash station are immediately accessible.[12][13]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the lithium-halogen exchange of this compound and subsequent formylation using N,N-dimethylformamide (DMF) as a representative electrophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under nitrogen. |
| n-Butyllithium (n-BuLi) | ~2.5 M in hexanes | Commercially Available | Pyrophoric. Store under nitrogen in a cool, dry place. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Dry over sodium/benzophenone or use a solvent purification system. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | |
| Saturated Aqueous NH₄Cl | Prepared in-house | ||
| Saturated Aqueous NaCl (Brine) | Prepared in-house | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
Reaction Workflow Diagram
Caption: Experimental workflow for the functionalization of this compound.
Step-by-Step Protocol: Synthesis of 3-(trifluoromethoxy)benzaldehyde
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Oven-dry all glassware and allow it to cool under a stream of dry nitrogen.
-
Charging the Flask: To the flask, add this compound (1.0 eq) and anhydrous THF (to make a ~0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (~2.5 M in hexanes, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The lithium-halogen exchange is generally very rapid.[1]
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise via syringe, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to warm to room temperature overnight.
-
Aqueous Work-up: Cool the reaction mixture to 0 °C with an ice bath and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with saturated aqueous sodium chloride (brine) (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(trifluoromethoxy)benzaldehyde.
Mechanistic Overview
The reaction proceeds through a well-established lithium-halogen exchange mechanism. It is believed to involve the formation of an "ate-complex" as either a transition state or a short-lived intermediate.[3][4]
Caption: Mechanism of lithium-halogen exchange and subsequent electrophilic quench.
The nucleophilic butyl group from n-BuLi attacks the electrophilic iodine atom of the aryl iodide, forming the transient ate-complex. This complex then rearranges to furnish the more stable 3-(trifluoromethoxy)phenyllithium and n-butyl iodide. The newly formed aryllithium is a potent nucleophile that readily attacks the electrophilic carbon of DMF, leading to a tetrahedral intermediate which, upon aqueous work-up, hydrolyzes to the final aldehyde product.
Expected Outcomes and Data
The described protocol is expected to provide the desired functionalized product in good to excellent yields. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
| Parameter | Value | Rationale |
| Starting Material | This compound | C-I bond is optimal for rapid exchange.[3] |
| Organolithium Reagent | n-Butyllithium | Effective and safer than t-BuLi for this substrate. |
| Stoichiometry (n-BuLi) | 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |
| Temperature | -78 °C | Minimizes side reactions and decomposition.[1] |
| Reaction Time (Exchange) | 30 - 60 minutes | Lithium-iodine exchange is extremely fast at low temperatures.[1] |
| Electrophile | N,N-Dimethylformamide (DMF) | Common and effective C1 electrophile for formylation. |
| Expected Yield | 60-80% (unoptimized) | Typical range for this type of transformation. |
Troubleshooting and Field Insights
-
Low or No Yield: The most common culprit is the presence of moisture or air. Ensure all glassware is scrupulously dried and the reaction is maintained under a positive pressure of inert gas. Check the quality and titer of the organolithium reagent.
-
Formation of Butylated Byproduct: If the reaction temperature is allowed to rise significantly, the generated aryllithium can react with the n-butyl iodide byproduct. Maintaining cryogenic temperatures is essential.
-
Competing Deprotonation: While less likely with an aryl iodide, organolithiums are strong bases. Ensure the substrate and solvent are free of acidic protons.
Conclusion
The lithium-halogen exchange offers a robust and efficient pathway for the functionalization of this compound. By generating the corresponding aryllithium species, a wide array of electrophiles can be introduced, providing access to a diverse range of valuable compounds for pharmaceutical and materials science research. The success of this methodology is critically dependent on rigorous adherence to anhydrous, anaerobic techniques and stringent safety protocols for handling pyrophoric reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. people.uniurb.it [people.uniurb.it]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1-iodo-3-(trifluoromethyl)benzene | 401-81-0 | FI106089 [biosynth.com]
- 12. This compound [synhet.com]
- 13. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 14. File:Formylation of Benzene using Phenyllithium and DMF.png - Wikimedia Commons [commons.wikimedia.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-Iodo-3-(trifluoromethoxy)benzene
Welcome to the technical support center for the Suzuki-Miyaura coupling of 1-iodo-3-(trifluoromethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. The electron-withdrawing nature of the trifluoromethoxy group presents unique challenges that can impact reaction efficiency and yield. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: Why is my reaction yield consistently low or non-existent?
Possible Cause 1: Inactive Catalyst
The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction step can be inefficient and consume starting materials.[1][2]
Solution:
-
Use a Pd(0) Precatalyst: Consider using a precatalyst that readily forms the active Pd(0) species. Pd₂(dba)₃ or palladium complexes with bulky, electron-rich phosphine ligands (e.g., Buchwald precatalysts) are excellent choices.[2][3][4]
-
Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), stalling the reaction.[1] Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.[5][6] Maintain a positive pressure of inert gas throughout the reaction.
Possible Cause 2: Ineffective Base
The base plays a crucial role in the transmetalation step of the catalytic cycle.[7][8] An inappropriate choice of base, or a base of poor quality, can lead to low yields.
Solution:
-
Select an Appropriate Base: For this substrate, a moderately strong inorganic base is often a good starting point. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[9]
-
Consider Base Strength and Solubility: The choice of base can influence the reaction rate. Stronger bases are not always better and can promote side reactions. The solubility of the base in the reaction mixture is also a critical factor.
Q2: I'm observing significant amounts of a byproduct that is just my starting material without the iodine. What is happening?
This side product is the result of a common side reaction called reductive dehalogenation (or hydrodehalogenation).[5] In this process, the aryl halide is reduced, and the halogen is replaced by a hydrogen atom.
Primary Mechanism: The formation of a palladium-hydride (Pd-H) species is the most accepted mechanism for dehalogenation.[5] This can occur through the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.
Solutions to Minimize Dehalogenation:
-
Choice of Halide: While you are starting with an iodide, it's important to know that the tendency for dehalogenation follows the order I > Br > Cl.[5][10] Aryl iodides are the most susceptible to this side reaction.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu (e.g., SPhos, XPhos, P(t-Bu)₃), can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation reaction.[2][3][4]
-
Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction.[5]
-
Base Selection: Carefully consider your choice of base, as some bases are more prone to generating Pd-H species.
Q3: My boronic acid seems to be decomposing, leading to homocoupling and other byproducts. How can I prevent this?
Boronic acids can be unstable under Suzuki coupling conditions and are susceptible to side reactions like protodeboronation and homocoupling.[1][11]
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be catalyzed by acid, base, or metal salts.[11]
Homocoupling: The coupling of two boronic acid molecules can be mediated by Pd(II) species, especially in the presence of oxygen.[1][11]
Solutions to Improve Boronic Acid Stability:
-
Use Boronate Esters: Boronate esters, such as pinacol esters (Bpin), are generally more stable than the corresponding boronic acids.[11][12] They slowly hydrolyze in situ to release the boronic acid, minimizing its concentration and thus reducing the likelihood of side reactions.[12][13]
-
Use Potassium Aryltrifluoroborates (BF₃K): These reagents are also more stable than boronic acids and can be effective coupling partners.[7][14] They also undergo slow hydrolysis to release the boronic acid.[13][14]
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boron reagent to compensate for any degradation.
-
Maintain Anaerobic Conditions: As mentioned before, oxygen can promote the homocoupling of boronic acids.[1]
Frequently Asked Questions (FAQs)
What is the role of the trifluoromethoxy group in this reaction?
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This has two main effects on the this compound substrate:
-
Activation of the C-I Bond: The electron-withdrawing nature of the -OCF₃ group makes the aryl iodide more electron-deficient. This generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[9]
-
Increased Susceptibility to Side Reactions: The electron-deficient nature of the aromatic ring can also make it more prone to certain side reactions, such as reductive dehalogenation.[5]
Which palladium catalyst and ligand combination is best for this substrate?
There is no single "best" combination, as the optimal choice can depend on the specific boronic acid partner. However, for electron-deficient aryl halides like this compound, modern catalyst systems are generally more effective than traditional ones like Pd(PPh₃)₄.
| Catalyst/Ligand System | Advantages | Considerations |
| Pd(OAc)₂ / SPhos or XPhos | Highly active for a broad range of substrates, including electron-deficient ones.[3] | Requires in-situ reduction of Pd(II) to Pd(0). |
| Buchwald Precatalysts (e.g., SPhos Pd G3) | Air-stable, reliable formation of the active Pd(0) species. | Can be more expensive than simpler systems. |
| Pd₂(dba)₃ / P(t-Bu)₃ | A powerful system for coupling unreactive substrates, often at room temperature.[4] | P(t-Bu)₃ is pyrophoric and must be handled with care. |
| PdCl₂(dppf) | A robust and versatile catalyst for a wide range of Suzuki couplings.[9][15] | May be less active than more modern ligand systems for challenging substrates. |
How critical is the choice of solvent?
The solvent choice is very important. A mixture of an organic solvent and water is often used.
-
Organic Solvent: Common choices include toluene, dioxane, THF, and DMF.[9] The solvent must be able to dissolve the reactants and the catalyst.
-
Water: A small amount of water is often necessary to dissolve the inorganic base and to facilitate the hydrolysis of boronate esters.[11][12]
Important: Always use anhydrous and deoxygenated solvents to prevent catalyst deactivation and side reactions.[9]
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor yields in the Suzuki coupling of this compound.
Caption: A step-by-step guide to diagnosing and solving common issues.
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Technical Support Center: Purification of 1-Iodo-3-(trifluoromethoxy)benzene
Welcome to the dedicated technical support guide for the purification of 1-iodo-3-(trifluoromethoxy)benzene. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate.[1] The unique electronic properties imparted by the trifluoromethoxy group, combined with the reactivity of the iodine substituent, make this compound a valuable building block in medicinal chemistry and material science.[1][2] However, its synthesis and subsequent purification can present specific challenges. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs) about Initial Work-up
Q1: My reaction mixture is a dark, complex tar after a Sandmeyer reaction to synthesize this compound. What is the best initial work-up strategy?
A1: Dark tars are common in Sandmeyer reactions due to the formation of various byproducts.[3] A robust initial work-up is crucial before attempting fine purification.
Causality: The diazotization of 3-(trifluoromethoxy)aniline and subsequent reaction with an iodide source (like KI or NaI) can lead to phenol formation (hydrolysis of the diazonium salt), azo-coupled products, and other polymeric materials, which contribute to the tarry consistency.[4][5][6]
Recommended Protocol: Extractive Work-up
-
Quenching: Carefully quench the reaction mixture by pouring it into a beaker of ice. This helps to control any residual reactivity.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the mixture is neutral or slightly basic (pH 7-8). This step is critical for neutralizing excess acid used in the diazotization step.
-
Thiosulfate Wash: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously. This will reduce any remaining elemental iodine (I₂), which has a characteristic purple/brown color, to colorless iodide (I⁻).
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate are good choices due to their ability to dissolve the desired product and their immiscibility with water. Perform at least three extractions to ensure complete recovery of the product from the aqueous phase.
-
Brine Wash: Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase using a rotary evaporator.
At this point, you should have a crude product that is more amenable to further purification.
Q2: I've performed the extractive work-up, but my crude product is still a dark oil. What are the likely remaining impurities?
A2: Even after a thorough work-up, several byproducts may persist. The primary culprits are typically:
-
3-(trifluoromethoxy)phenol: Formed from the reaction of the diazonium salt with water.[5]
-
Starting Material: Unreacted 3-(trifluoromethoxy)aniline.
-
Azo Compounds: Formed by the coupling of the diazonium salt with the starting aniline or the product. These are often highly colored.
-
Deiodinated Product: (Trifluoromethoxy)benzene, resulting from hydrodediazoniation.
The presence and proportion of these impurities will depend on the specific reaction conditions, particularly temperature control during diazotization.
Section 2: Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is the most common and effective method for purifying this compound from its reaction byproducts.[7][8]
Q3: I'm struggling to get good separation between my product and a major impurity using flash chromatography on silica gel. What solvent system should I use?
A3: The key to good separation is exploiting the polarity differences between your product and the impurities. This compound is a relatively nonpolar compound.
Expert Insight: Start with a very nonpolar mobile phase and gradually increase the polarity. A common starting point is 100% hexanes or petroleum ether. You can then slowly introduce a slightly more polar solvent like ethyl acetate or dichloromethane.
Recommended Solvent Systems:
| Solvent System Components | Typical Ratio (v/v) | Target Impurities Removed |
| Hexanes / Ethyl Acetate | 99:1 to 95:5 | Polar impurities like 3-(trifluoromethoxy)phenol and residual anilines. |
| Hexanes / Dichloromethane | 98:2 to 90:10 | Can offer different selectivity for closely related nonpolar byproducts. |
Pro-Tip: Run a series of thin-layer chromatography (TLC) plates with different solvent systems to determine the optimal conditions before committing to a large-scale column. Aim for an Rf value of 0.2-0.3 for your product for the best separation.[9]
Q4: My product seems to be degrading on the silica gel column. How can I prevent this?
A4: Aryl iodides can be sensitive, especially to the acidic nature of standard silica gel.[9] This can lead to decomposition, observed as streaking on TLC or low recovery from the column.
Causality: The Lewis acidic sites on the silica surface can catalyze the decomposition of sensitive compounds.
Mitigation Strategies:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent system containing 1-2% triethylamine (Et₃N).[9] This neutralizes the acidic sites on the silica. Flush the packed column with this solvent mixture before loading your sample.
-
Use Alumina: As an alternative, consider using neutral alumina as the stationary phase, which is less acidic than silica.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can run the column efficiently.
Experimental Workflow: Flash Column Chromatography
Caption: A typical workflow for purifying this compound via flash chromatography.
Section 3: Alternative Purification and Quality Control
Q5: Is distillation a viable purification method for this compound?
A5: Yes, vacuum distillation can be an effective method, especially for larger quantities or if the impurities have significantly different boiling points.
Physical Properties for Consideration:
| Property | Value |
| Boiling Point | 185-186 °C (at atmospheric pressure)[10] |
| Density | ~1.863 g/mL at 25 °C[10] |
Expert Advice: Given the relatively high atmospheric boiling point, vacuum distillation is strongly recommended to prevent thermal decomposition. The boiling point will be significantly lower under reduced pressure. For example, the boiling point of the related compound, 1-iodo-3,5-bis(trifluoromethyl)benzene, is 59-61 °C at 10 mmHg. You can expect a similar reduction for your compound.
Q6: How can I confirm the purity and identity of my final product?
A6: A combination of analytical techniques should be used to confirm both the identity and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a characteristic splitting pattern for the aromatic protons.
-
¹⁹F NMR: Will show a singlet for the -OCF₃ group. The chemical shift is a key identifier.
-
¹³C NMR: Provides further confirmation of the carbon skeleton.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity. A single peak in the gas chromatogram indicates high purity. The mass spectrum will show the molecular ion peak (m/z = 288.01 for the related C₇H₄F₃IO) and a characteristic fragmentation pattern, confirming the compound's identity.[11][12]
-
Infrared (IR) Spectroscopy: Will show characteristic C-F and C-I bond stretches, as well as aromatic C-H and C=C vibrations.
Logical Flow for Purification and Analysis
Caption: Decision-making workflow for the purification and analysis of the target compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Purification [chem.rochester.edu]
- 10. This compound , 98% , 198206-33-6 - CookeChem [cookechem.com]
- 11. calpaclab.com [calpaclab.com]
- 12. This compound | C7H4F3IO | CID 2777293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethoxy-Containing Compounds
Welcome to the technical support center for trifluoromethoxy (OCF₃) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating the OCF₃ group. The unique electronic properties, metabolic stability, and high lipophilicity of the trifluoromethoxy group make it a prized substituent in pharmaceuticals and agrochemicals.[1][2] However, its synthesis is notoriously challenging.[1][3]
This document provides direct, field-tested advice in a question-and-answer format to troubleshoot common experimental issues and answer frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction shows low or no conversion to the desired trifluoromethoxylated product. What are the likely causes and solutions?
This is a common issue stemming from several potential root causes, primarily related to reagent stability and substrate reactivity.
-
Potential Cause 1: Reagent Decomposition.
-
The "Why": Many modern trifluoromethoxylation reagents are thermally sensitive. For instance, electrophilic reagents like the Umemoto and Togni reagents can degrade if not handled correctly.[4] Umemoto's O-(trifluoromethyl)dibenzofuranium salts, for example, are often generated in situ at temperatures as low as -100 °C due to their thermal instability.[4][5][6] Nucleophilic sources are also problematic; the trifluoromethoxide anion (CF₃O⁻) itself is prone to decomposition into fluorophosgene and fluoride.[7][8]
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Use freshly purchased or prepared reagents. If using a commercial reagent, check the expiration date and storage conditions. For sensitive reagents like Togni's, ensure they have been stored in a dry, inert atmosphere.
-
Strict Temperature Control: For reactions requiring low temperatures, maintain the temperature diligently. Use a cryostat or a well-insulated bath. Avoid temperature fluctuations during reagent addition.
-
Inert Atmosphere: Moisture can degrade both the reagents and any organometallic catalysts or intermediates. Ensure your glassware is oven- or flame-dried and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
-
-
Potential Cause 2: Substrate Incompatibility or Low Reactivity.
-
The "Why": The success of a trifluoromethoxylation reaction is highly dependent on the electronic nature of the substrate. For example, direct O-trifluoromethylation of alcohols or phenols with electrophilic reagents works best with nucleophilic substrates.[4] Conversely, radical C-H trifluoromethoxylation often works better on electron-rich arenes, while some metal-mediated processes are more efficient with electron-deficient arenes.[9]
-
Troubleshooting Steps:
-
Re-evaluate Your Strategy: If you are trying to trifluoromethoxylate an electron-poor phenol with an electrophilic reagent and seeing low yield, the substrate may simply not be nucleophilic enough. You might consider a different synthetic route, such as a transition-metal-catalyzed cross-coupling of the corresponding aryl halide.[8][10]
-
Modify the Substrate: In some cases, temporarily modifying the substrate to improve its reactivity is a viable strategy. For instance, converting a weakly nucleophilic alcohol to its corresponding alkoxide with a non-nucleophilic base can enhance its reactivity toward an electrophilic OCF₃ source.
-
-
-
Potential Cause 3: Catalyst or Additive Issues.
-
The "Why": For transition-metal-catalyzed reactions, such as the silver-mediated trifluoromethoxylation of arylboronic acids, the state and solubility of the metal salt are critical.[4][8] Additives, like fluoride sources in nucleophilic reactions, are often required to activate the OCF₃ precursor.[4]
-
Troubleshooting Steps:
-
Use High-Purity Catalysts: Ensure your metal catalysts and salts are of high purity and handled under an inert atmosphere.
-
Optimize Additives: The choice and amount of additive can be crucial. For example, in silver-mediated reactions, quaternary ammonium salts can sometimes improve the solubility and stability of the active silver-trifluoromethoxide species.[4]
-
-
Q2: My reaction is messy, with significant byproduct formation. How can I improve the selectivity?
Byproduct formation often points to a lack of selectivity, where the highly reactive trifluoromethoxylating species reacts with other functional groups or at multiple sites.
-
Potential Cause 1: Poor Regioselectivity in C-H Functionalization.
-
The "Why": The trifluoromethoxy radical (•OCF₃) is a highly reactive and electrophilic species.[11] When used for direct C-H functionalization of arenes, it can attack multiple positions, leading to a mixture of isomers that are difficult to separate.[3][7]
-
Troubleshooting Steps:
-
Employ a Directing Group: A directing-group-assisted strategy can dramatically improve regioselectivity by positioning the reagent at a specific C-H bond.[3]
-
Switch to a Cross-Coupling Strategy: For absolute regiocontrol, the best approach is to pre-functionalize the arene (e.g., as an arylboronic acid, stannane, or halide) and perform a transition-metal-catalyzed cross-coupling reaction.[8] This definitively forms the C-OCF₃ bond at the desired position.
-
-
-
Potential Cause 2: Over-reaction or Side Reactions.
-
The "Why": The high reactivity of the •OCF₃ radical can lead to multiple trifluoromethoxylation events on the same molecule, especially if the substrate is in low concentration.[7] In other cases, competing reaction pathways, such as β-fluoride elimination from transition metal-trifluoromethoxide complexes, can lead to undesired products.[8]
-
Troubleshooting Steps:
-
Use Substrate in Excess: For radical C-H functionalizations, using the aromatic substrate as the limiting reagent is often problematic. Using an excess of the arene can help minimize di- and tri-substituted byproducts by increasing the statistical likelihood of the reagent encountering an unreacted molecule.[7]
-
Adjust Reaction Conditions: Lowering the reaction temperature can sometimes temper the reactivity of the system and improve selectivity. Screening different solvents is also recommended, as solvent can influence the stability and reactivity of intermediates.
-
Ligand Screening (for metal catalysis): If β-fluoride elimination is suspected, screening different ligands for the transition metal can identify a system that favors the desired reductive elimination over decomposition pathways.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the synthesis of trifluoromethoxy-containing compounds.
Q1: What are the main strategies for introducing a trifluoromethoxy group, and when should I use them?
There are five primary strategies, and the choice depends entirely on your starting material and desired product.
-
Classical Methods (e.g., Chlorine-Fluorine Exchange): This involves converting a phenol to an aryl trichloromethyl ether, followed by fluorination with reagents like SbF₃ or HF.[4] Use when: You are working on a very simple, robust aromatic system and have access to the necessary specialized equipment to handle corrosive fluorinating agents. It is generally avoided for complex, functionalized molecules.[4][6]
-
Electrophilic Trifluoromethoxylation: This strategy uses an "OCF₃⁺" synthon (e.g., Togni or Umemoto reagents) to react with nucleophiles.[4][12] Use when: Your starting material is a nucleophile, such as a phenol, an alcohol, or certain electron-rich heterocycles.[4] This is a common and effective method for direct O-trifluoromethylation.
-
Nucleophilic Trifluoromethoxylation: This strategy uses a source of the trifluoromethoxide anion ("OCF₃⁻") to react with electrophiles.[7] The OCF₃⁻ is typically generated in situ from precursors like trifluoromethyl arylsulfonates (TFMS).[4][13] Use when: Your starting material is an electrophile, such as an alkyl halide or triflate.
-
Radical Trifluoromethoxylation: This approach generates a trifluoromethoxy radical (•OCF₃), often through visible-light photoredox catalysis, which can then be used for C-H functionalization or addition to alkenes.[14][15][16] Use when: You want to functionalize an unactivated C-H bond on an arene or an aliphatic compound. Be aware of potential regioselectivity issues.[3]
-
Transition-Metal-Catalyzed Cross-Coupling: This method forms a C-OCF₃ bond by coupling a pre-functionalized substrate (like an aryl halide, boronic acid, or stannane) with a trifluoromethoxylating agent, often mediated by silver or copper.[8][10][17] Use when: You require high or complete regioselectivity for an aromatic or vinylic substrate and have a suitable pre-functionalized starting material.
Q2: Why is the trifluoromethoxide anion (CF₃O⁻) so difficult to work with directly?
The primary challenge is its instability. The trifluoromethoxide anion readily and often irreversibly decomposes to form carbonic difluoride (fluorophosgene, F₂C=O), a stable gas, and a fluoride anion (F⁻).[7][8] This decomposition pathway means that generating and maintaining a sufficient concentration of CF₃O⁻ for a nucleophilic substitution reaction is very difficult, especially at temperatures above room temperature.[8] This is why most modern nucleophilic methods rely on the in situ generation of the anion or a related reactive species under carefully controlled conditions.
Q3: Are there shelf-stable and easy-to-handle trifluoromethoxylation reagents?
Yes, the field has advanced significantly from the days of using highly toxic and gaseous reagents.
-
Togni Reagents (Hypervalent Iodine): Reagents like 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one are crystalline, shelf-stable solids that serve as excellent electrophilic sources of the OCF₃ group.[4][18] They are now commercially available.[12]
-
Trifluoromethyl Nonaflate (TFNf): This is a bench-stable, reactive, and scalable liquid reagent that can be used as a source for both nucleophilic and electrophilic trifluoromethoxylation under different activation conditions.[3]
-
Pyridinium-based Reagents: Several N-trifluoromethoxy pyridinium salts have been developed as stable, solid precursors for generating the trifluoromethoxy radical under photoredox conditions.[14][16]
While these reagents are significantly safer and easier to handle than classical alternatives, they should still be handled with care in a fume hood according to standard laboratory safety protocols.
Part 3: Protocols and Data
Experimental Protocol: Electrophilic O-Trifluoromethylation of 4-tert-Butylphenol
This protocol describes a representative procedure for the direct trifluoromethylation of a phenol using a hypervalent iodine reagent (Togni Reagent II), adapted from literature procedures.[4][18]
Materials:
-
4-tert-Butylphenol
-
1-(Trifluoromethyl)-3-methoxy-1,2-benziodoxole (Togni Reagent)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Chloroform (CHCl₃)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylphenol (150 mg, 1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add the Togni Reagent (380 mg, 1.2 mmol, 1.2 equiv.) and cesium carbonate (32.5 mg, 0.1 mmol, 0.1 equiv.).
-
Solvent and Inerting: Place the flask under an atmosphere of argon. Add anhydrous chloroform (10 mL) via syringe.
-
Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product, 1-tert-butyl-4-(trifluoromethoxy)benzene.
Data Presentation: Substrate Scope for Phenol O-Trifluoromethylation
The efficiency of electrophilic O-trifluoromethylation is influenced by the electronic properties of the phenol. The table below summarizes typical yields for various substituted phenols.
| Substrate (Phenol) | Substituent Type | Typical Isolated Yield (%) |
| 4-Methoxyphenol | Strong Electron-Donating | 85-95% |
| 4-Methylphenol | Electron-Donating | 80-90% |
| Phenol | Unsubstituted | 75-85% |
| 4-Chlorophenol | Weak Electron-Withdrawing | 60-75% |
| 4-Cyanophenol | Strong Electron-Withdrawing | 40-60% |
Interpretation: As shown, phenols with electron-donating groups are more nucleophilic and generally provide higher yields in reactions with electrophilic trifluoromethoxylating agents.[4] Strongly electron-withdrawing groups reduce the nucleophilicity of the phenolic oxygen, leading to lower reaction efficiency.
Part 4: Visualization
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
This diagram provides a logical path for diagnosing a failed or low-yielding trifluoromethoxylation reaction.
Caption: A troubleshooting decision tree for low-yield reactions.
Diagram 2: Reagent Selection Guide Based on Substrate
This diagram helps researchers choose the most appropriate trifluoromethoxylation strategy based on their available starting material.
Caption: A guide for selecting a trifluoromethoxylation strategy.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Radical Trifluoromethoxylation of Arenes Triggered by a Visible‐Light‐Mediated N−O Bond Redox Fragmentation [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Development of Catalytic Trifluoromethoxylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
preventing deiodination of 1-Iodo-3-(trifluoromethoxy)benzene
Welcome to the technical support center for 1-Iodo-3-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for effectively utilizing this versatile reagent in your synthetic endeavors. As a key building block in pharmaceuticals and advanced materials, ensuring its optimal reactivity while minimizing side reactions is paramount.[1] This document will specifically address the challenge of preventing unwanted deiodination during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an aryl iodide that serves as a crucial intermediate in organic synthesis.[2] Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds.[3] The presence of the electron-withdrawing trifluoromethoxy group imparts unique electronic properties, making it a valuable component in the synthesis of novel pharmaceuticals and materials with enhanced thermal stability and chemical resistance.[1]
Q2: I'm observing a significant amount of 3-(trifluoromethoxy)benzene byproduct in my reaction. What is causing this deiodination?
A2: The formation of 3-(trifluoromethoxy)benzene is a result of a common side reaction in palladium-catalyzed couplings known as hydrodehalogenation (in this case, hydrodeiodination). This occurs when the aryl halide is reduced, replacing the iodine atom with a hydrogen atom. The likely culprit is the formation of a palladium hydride (Pd-H) species within your catalytic cycle, which can then react with your starting material.
Q3: What are the common sources of palladium hydride formation?
A3: Palladium hydrides can be generated through several pathways:
-
Reaction with adventitious water or other protic impurities: Trace amounts of water in your solvent or on your glassware can react with the palladium catalyst.
-
β-hydride elimination: If your amine (in Buchwald-Hartwig reactions) or another component of your reaction mixture has a β-hydrogen, it can be eliminated to form a Pd-H species.[4]
-
Decomposition of the solvent or base: Some solvents (like THF) or bases (like alkoxides) can decompose under reaction conditions to generate hydride sources.
Troubleshooting Guide: Minimizing Deiodination
Issue 1: Significant Deiodination Product Observed by GC/MS or NMR
This is the most common manifestation of the problem. The troubleshooting strategy involves systematically optimizing your reaction conditions to disfavor the formation and reaction of palladium hydride species.
Logical Workflow for Troubleshooting Deiodination
Caption: Troubleshooting workflow for deiodination.
Step-by-Step Mitigation Strategies
1. Rigorous Control of Reaction Environment:
-
Protocol for Ensuring Anhydrous and Anaerobic Conditions:
-
Glassware: Oven-dry all glassware (Schlenk flasks, condensers, etc.) at >120 °C for at least 4 hours and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Solvents: Use freshly distilled, anhydrous, and degassed solvents. Common solvents like toluene, dioxane, and THF should be purified using a solvent purification system or by distillation over sodium/benzophenone.
-
Reagents: Use fresh, high-purity reagents. If reagents have been stored for a long time, consider their purity. The base, in particular, can be hygroscopic.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Perform at least three vacuum/backfill cycles to remove atmospheric oxygen and moisture.
-
2. Judicious Selection of Base:
The choice of base is critical as it can influence the reaction rate and the propensity for side reactions.
| Base Type | Suitability for Suzuki | Suitability for Buchwald-Hartwig | Rationale & Considerations |
| Inorganic Carbonates (K₂CO₃, Cs₂CO₃) | Excellent | Moderate | Generally less prone to decomposition. Cs₂CO₃ is more soluble and often more effective but also more expensive. A good first choice for Suzuki couplings. |
| Phosphates (K₃PO₄) | Excellent | Good | A strong, non-nucleophilic base that is often effective in challenging couplings. |
| Alkoxides (NaOtBu, KOtBu) | Moderate | Excellent | Highly active for C-N coupling but can be a source of β-hydride elimination and decomposition. Use with caution if deiodination is an issue. |
| Organic Amines (NEt₃, DIPEA) | Not for Suzuki | Not for C-N Coupling (used in Sonogashira) | Primarily used in Sonogashira reactions. Ensure high purity. |
Recommendation: If you are observing deiodination in a Buchwald-Hartwig amination with an alkoxide base, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, potentially at a slightly higher temperature to maintain a reasonable reaction rate.
3. Catalyst and Ligand Optimization:
The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.
-
For Suzuki-Miyaura Couplings:
-
If using a standard ligand like PPh₃, consider switching to a more electron-rich and sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos). These ligands promote rapid reductive elimination, which can outcompete the deiodination pathway.
-
-
For Buchwald-Hartwig Aminations:
-
The use of modern, bulky electron-rich phosphine ligands is standard. If deiodination is observed, ensure you are using a pre-catalyst (e.g., tBuXPhos Pd G3) which provides a 1:1 ligand-to-palladium ratio and promotes the formation of the active monoligated Pd(0) species.[5]
-
Visualizing the Competing Reaction Pathways
Caption: Palladium catalytic cycle with competing deiodination.
4. Temperature and Reaction Time:
-
Temperature: Lowering the reaction temperature can sometimes disfavor side reactions. However, this may also slow down your desired reaction. A careful balance is needed. Monitor the reaction progress by TLC or GC/MS to find the optimal temperature.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Prolonged reaction times can lead to catalyst decomposition and an increase in byproducts.
Summary of Recommendations to Prevent Deiodination
| Parameter | Recommendation | Rationale |
| Atmosphere | Strictly inert (Ar or N₂) | Prevents reaction with O₂ and moisture, which can lead to catalyst degradation and hydride formation. |
| Solvents/Reagents | Anhydrous and degassed | Minimizes protic sources that can generate Pd-H species. |
| Base Selection | Use the weakest base that affords a reasonable reaction rate (e.g., K₃PO₄, Cs₂CO₃). | Stronger bases like alkoxides can be more prone to side reactions and decomposition. |
| Ligand Selection | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Promotes faster reductive elimination, outcompeting the deiodination pathway. |
| Temperature | Use the lowest effective temperature. | Minimizes thermal decomposition of reagents and catalyst. |
| Reaction Time | Monitor closely and quench upon completion. | Avoids prolonged exposure to reaction conditions that can lead to byproduct formation. |
By systematically addressing these parameters, you can significantly reduce or eliminate the unwanted deiodination of this compound, leading to higher yields and purer products in your cross-coupling reactions.
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Iodo-3-(trifluoromethoxy)benzene
Welcome to the technical support center for 1-Iodo-3-(trifluoromethoxy)benzene. This versatile reagent is a cornerstone in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the development of complex organic molecules for pharmaceuticals and agrochemicals.[1] The trifluoromethoxy group provides unique electronic properties, while the iodine substituent enhances its reactivity in coupling reactions.[1]
This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent effects on the reactivity of this compound. Here, you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or not proceeding to completion. Could the solvent be the issue?
A1: Absolutely. The choice of solvent is critical in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] The solvent influences reaction rates, selectivity, and equilibria.[4] If your reaction is performing poorly, consider the following solvent-related factors:
-
Polarity and Coordinating Ability: While it was previously thought that polar solvents stabilize anionic transition states in the catalytic cycle, recent studies have shown that the reality is more complex.[2][5][6][7] The coordinating ability of the solvent with the palladium catalyst can be a more dominant factor.[5][6]
-
Coordinating Solvents (e.g., DMF, MeCN, DMSO, NMP): These solvents can coordinate to the palladium center.[2][5][6] This coordination can sometimes be beneficial, but in other cases, it might inhibit the reaction by creating a stable, less reactive catalyst complex.
-
Non-Coordinating Solvents (e.g., Toluene, THF, Dioxane): These are often good choices for Suzuki reactions. THF, in particular, has been shown to yield excellent results in some cases.[8]
-
Protic Solvents (e.g., water, alcohols): While often used in combination with organic solvents to dissolve the inorganic base, their effect can be unpredictable.[2][5] An ethanol/water mixture (3:1 ratio) has been reported to be effective for some Suzuki couplings.[5]
-
-
Solubility: Ensure that all your reagents, including the this compound, the boronic acid/ester, and the base, are sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to low reaction rates.
-
Solvent Quality: Traces of impurities in the solvent, such as water or peroxides (in ethers like THF and dioxane), can deactivate the catalyst. Using dry, degassed solvents is crucial for reproducible results.
Troubleshooting Steps:
-
Screen Solvents: If possible, run small-scale parallel reactions to screen a variety of solvents. A good starting point would be to compare a non-polar, non-coordinating solvent (Toluene), a polar aprotic coordinating solvent (DMF), and an ether (THF or Dioxane).
-
Ensure Anhydrous and Degassed Conditions: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) or by the freeze-pump-thaw method.
-
Consider a Co-solvent: If solubility of the base (e.g., Na2CO3, K2CO3) is an issue, adding a small amount of water can be beneficial. However, the optimal organic solvent to water ratio needs to be determined empirically.
Q2: I am observing significant homo-coupling of my boronic acid in a Suzuki reaction. How can the solvent choice mitigate this?
A2: Homo-coupling is a common side reaction in Suzuki couplings. The solvent can influence the rates of the desired cross-coupling versus the undesired homo-coupling.
-
Mechanism of Homo-coupling: Homo-coupling can be promoted by the presence of oxygen and is often more prevalent at higher temperatures. The solvent can affect the solubility of oxygen and the stability of the organopalladium intermediates.
Troubleshooting Steps:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously deoxygenated.
-
Solvent Choice: While there isn't a universal rule, sometimes switching to a less polar solvent can reduce the rate of homo-coupling. For example, if you are using a very polar solvent like DMF, try switching to toluene or THF.
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions, including homo-coupling. The optimal temperature will be solvent-dependent due to differences in boiling points and heat transfer.
Q3: For a Buchwald-Hartwig amination, what are the key solvent considerations with this compound?
A3: The Buchwald-Hartwig amination is also highly sensitive to solvent effects.[9] The solvent must solubilize the aryl halide, the amine, the base, and the catalyst system.
-
Common Solvents: Toluene, THF, and dioxane are frequently used for Buchwald-Hartwig aminations.[10]
-
Base and Solvent Compatibility: The choice of base is intimately linked to the solvent. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common.
-
Substrate Scope: The electronic properties of the amine and the aryl halide can influence the optimal solvent. For less nucleophilic amines, a more polar solvent might be necessary to achieve a reasonable reaction rate.
Troubleshooting Workflow for Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for solvent and base selection in Buchwald-Hartwig amination.
Q4: I'm planning a Sonogashira coupling. What is the best solvent to use with this compound?
A4: The choice of solvent in a Sonogashira coupling can significantly impact the reaction rate and yield.[12]
-
Polar vs. Non-polar: The optimal solvent can depend on the specific substrates and catalyst system.
-
Non-polar solvents like toluene have been shown to be effective in some copper-free Sonogashira couplings, potentially because polar solvents like DMF might displace ligands from the active palladium complex.[12]
-
Polar aprotic solvents like DME (dimethoxyethane) or DMF can be effective, particularly if the substrates are more polar.[13]
-
Amine as Solvent/Co-solvent: Triethylamine (TEA) or other amine bases are often used in excess and can serve as both the base and a co-solvent.[13]
-
-
Copper-free vs. Copper-catalyzed:
-
In traditional copper-catalyzed Sonogashira reactions, solvents like THF or DMF are common.
-
For copper-free systems, the choice can be more varied, and screening may be necessary.
-
Solvent Recommendations for Sonogashira Coupling:
| Solvent System | Typical Use Case | Considerations |
| Toluene / Triethylamine | Good for less polar substrates; often used in copper-free systems.[12] | Ensure adequate solubility of all components. |
| DMF / Triethylamine | Suitable for a broader range of substrates, including more polar ones.[13] | DMF can sometimes inhibit the reaction by coordinating to the catalyst.[12] |
| THF / Triethylamine | A versatile option, often a good starting point for optimization. | Ensure THF is free of peroxides. |
| Isopropanol | Has been reported as an effective solvent for some room temperature Sonogashira reactions.[14] | May not be suitable for all substrates. |
Q5: Can this compound undergo nucleophilic aromatic substitution (SNAr)? How does the solvent affect this?
A5: While palladium-catalyzed cross-coupling is more common for aryl iodides, SNAr can occur under certain conditions. For a successful SNAr reaction, the aromatic ring needs to be activated by strongly electron-withdrawing groups.[15][16] The trifluoromethoxy group is electron-withdrawing, which does activate the ring towards nucleophilic attack, albeit less strongly than a nitro group.
The solvent plays a crucial role in SNAr reactions:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are the solvents of choice for SNAr reactions. They are effective at solvating the cation of the nucleophile's salt, leaving a "naked," more reactive anionic nucleophile. They also stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[16]
-
Protic Solvents (e.g., alcohols, water): These solvents are generally poor choices for SNAr. They can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.
Experimental Protocol: General Procedure for SNAr with this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Add a polar aprotic solvent such as DMSO or DMF.
-
Add the nucleophile (e.g., sodium methoxide, 1.1 - 1.5 eq).
-
Heat the reaction mixture to an appropriate temperature (this will require optimization, potentially from 80 °C to 150 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., water or saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the SNAr Mechanism:
Caption: Simplified mechanism for the addition-elimination pathway in SNAr reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. books.lucp.net [books.lucp.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. byjus.com [byjus.com]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Low Conversion in Heck Reactions with 1-Iodo-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for low conversion rates specifically encountered during Heck reactions involving 1-Iodo-3-(trifluoromethoxy)benzene. As a Senior Application Scientist, my goal is to offer not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Understanding the Challenge: The Nature of this compound in Heck Reactions
The substrate, this compound, presents a unique set of challenges in palladium-catalyzed Heck reactions. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can influence the reactivity of the aryl iodide in the catalytic cycle. While aryl iodides are generally the most reactive aryl halides in Heck reactions, the electronic properties of this particular substrate can impact key steps such as oxidative addition and subsequent migratory insertion.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low to no conversion with my Heck reaction using this compound?
Low conversion in this specific reaction can often be traced back to a few critical factors:
-
Catalyst System Inefficiency: The choice of palladium precursor and, more importantly, the phosphine ligand, may not be optimal for this electron-deficient substrate.
-
Catalyst Deactivation: The formation of palladium black is a common indicator of catalyst death, where the active soluble palladium species aggregates and precipitates out of the solution.[1]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and the choice of base are crucial. An inappropriate base may not be strong enough to effectively regenerate the catalyst.[2]
-
Reagent Purity: Impurities in the starting material, solvent, or base can poison the catalyst. Water content in the solvent can be particularly detrimental.[2]
Q2: How does the electron-withdrawing -OCF₃ group affect the reaction?
The trifluoromethoxy group significantly decreases the electron density of the aromatic ring. This can make the oxidative addition of the aryl iodide to the Pd(0) center more facile. However, it can also impact the subsequent steps of the catalytic cycle. The electronic nature of the aryl group can influence the rate of migratory insertion of the alkene and the final β-hydride elimination step.
Q3: What is "palladium black," and how can I prevent its formation?
Palladium black is finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture. Its formation signifies the irreversible decomposition of the active Pd(0) catalyst.
Causes:
-
Presence of Oxygen: Incomplete degassing allows oxygen to oxidize the active Pd(0) catalyst.[1]
-
Inappropriate Ligand-to-Palladium Ratio: Too little ligand can leave the palladium center coordinatively unsaturated and susceptible to aggregation.[1]
-
High Temperatures: Can accelerate the rate of catalyst decomposition.[1]
Solutions:
-
Rigorous Degassing: Employ techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for all solvents and liquid reagents.[1]
-
Optimize Ligand Ratio: A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point for monodentate phosphine ligands.
-
Use More Stable Precatalysts: Consider using palladacycle precatalysts which can be more robust.
Troubleshooting Guides: A Deeper Dive
This section provides a structured approach to diagnosing and solving low conversion issues.
Problem 1: Low Conversion with Significant Starting Material Remaining
If you observe a substantial amount of unreacted this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction conversion.
Causality Behind the Choices:
-
Ligand Selection: The ligand is arguably the most critical component in tuning the reactivity of the palladium catalyst.[3] For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often required to promote the reductive elimination step and stabilize the active catalytic species.[3] Buchwald's dialkylbiaryl phosphine ligands are a go-to class for challenging cross-coupling reactions.
-
Base Selection: The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the generated HX.[4] Inorganic bases like carbonates or phosphates are often effective and can be less prone to side reactions compared to amine bases. The choice of base can also influence the reaction mechanism and selectivity.
-
Solvent Effects: The polarity of the solvent can significantly impact the stability of the catalytic intermediates and the overall reaction rate. Polar aprotic solvents like DMF or NMP are commonly used in Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle.[5]
Problem 2: Formation of Side Products
The presence of unexpected side products can provide clues about what is going wrong in your reaction.
-
Reductive Heck Product: Formation of 1-(trifluoromethoxy)benzene (the de-iodinated starting material) suggests a competing reductive pathway. This can sometimes be suppressed by changing the base or solvent.
-
Alkene Isomerization: If your alkene coupling partner can isomerize to a less reactive internal alkene, this will halt the reaction. This is less of a concern with simple acrylates or styrenes but can be an issue with more complex olefins.
Experimental Protocols: A Starting Point for Optimization
The following protocols are intended as a baseline for your experiments and will likely require optimization for your specific alkene.
Protocol 1: General Heck Reaction Setup
This protocol outlines a standard setup for a Heck reaction with this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, Toluene)
Procedure:
-
Preparation: Add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the this compound and the degassed solvent via syringe.
-
Alkene Addition: Add the alkene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation: A Guide to Systematic Optimization
When troubleshooting, it is essential to be systematic. The following table provides a template for organizing your optimization experiments.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | e.g., 15 |
| 2 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Et₃N (2) | DMF | 100 | 12 | e.g., 45 |
| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | DMF | 100 | 12 | e.g., 70 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 110 | 12 | e.g., 95 |
Visualizing the Heck Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting.
Caption: The catalytic cycle of the Heck reaction.[6][7]
The key steps are:
-
Oxidative Addition: The aryl iodide adds to the Pd(0) center.[6][7]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the Pd-Aryl bond.[6][7]
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C-C double bond of the product.[6][7]
-
Reductive Elimination & Catalyst Regeneration: The product is released, and the base regenerates the active Pd(0) catalyst.[6][7]
By systematically addressing each potential point of failure, from catalyst choice to reaction conditions, you can effectively troubleshoot and optimize your Heck reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
managing impurities in the synthesis of 1-Iodo-3-(trifluoromethoxy)benzene
Welcome to the technical support center for the synthesis of 1-Iodo-3-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this important synthetic transformation. This compound is a critical building block in medicinal chemistry and material science, valued for the unique electronic properties imparted by the trifluoromethoxy group and the reactivity of the iodine substituent in cross-coupling reactions.[1]
The most common and practical synthetic route to this compound involves the diazotization of 3-(trifluoromethoxy)aniline, followed by a Sandmeyer-type reaction with an iodide salt.[2][3][4] While seemingly straightforward, this process is prone to the formation of several impurities that can complicate purification and impact the quality of the final product. This guide provides in-depth, experience-driven advice to help you identify, manage, and prevent these impurities.
Troubleshooting Guide: Impurity Management
Question 1: My reaction yields are consistently low, and I'm observing a significant amount of a phenolic byproduct. What's going wrong?
Answer:
The formation of 3-(trifluoromethoxy)phenol is a classic and frequent side reaction in this synthesis.[2] The root cause lies in the instability of the intermediate diazonium salt, which can prematurely decompose, especially if the reaction temperature is not rigorously controlled.
Causality Explained:
The diazotization reaction, where 3-(trifluoromethoxy)aniline is converted to its diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), is highly exothermic and temperature-sensitive.[2] If the temperature rises above the optimal 0-5 °C range, the diazonium salt will react with water in the acidic medium to produce the corresponding phenol and nitrogen gas.[2]
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization process. Use an ice-salt bath for more efficient cooling.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline. This prevents localized temperature spikes.[2]
-
Immediate Use of Diazonium Salt: Do not let the diazonium salt solution stand for extended periods. Use it immediately in the subsequent iodination step to minimize decomposition.[2]
-
Sufficient Acidity: Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt and prevent premature decomposition.
Question 2: I've noticed a brightly colored impurity in my crude product that is difficult to remove. What is it and how can I prevent its formation?
Answer:
This colored impurity is likely an azo compound, formed through a side reaction known as azo coupling.[2][5] This occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic ring.
Causality Explained:
In this specific synthesis, the unreacted 3-(trifluoromethoxy)aniline can act as the coupling partner for the newly formed diazonium salt. This is particularly problematic if the diazotization is incomplete or if there is a localized excess of the aniline. Azo compounds are highly conjugated and, therefore, intensely colored, making even trace amounts visible.[6]
Preventative Measures:
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite and verify its presence with starch-iodide paper at the end of the addition.[2] A blue-black color indicates the presence of excess nitrous acid, signifying complete consumption of the aniline.
-
Control Stoichiometry: Accurate measurement of the starting aniline is crucial. Avoid having an excess of the aniline in the reaction mixture.
-
Maintain Low Temperature: Azo coupling is more favorable at higher temperatures. Strict adherence to the 0-5 °C range will suppress this side reaction.
Question 3: My final product is contaminated with residual starting material, 3-(trifluoromethoxy)aniline. How can I improve the conversion?
Answer:
Incomplete conversion is a common issue that can stem from several factors during the diazotization step.
Causality Explained:
The formation of the diazonium salt is the critical first step. If this reaction is not driven to completion, the unreacted aniline will be carried through the workup and contaminate the final product. Insufficient nitrous acid, poor mixing, or a non-optimal acid concentration can all lead to incomplete diazotization.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Nitrous Acid | Use 1.1-1.2 equivalents of sodium nitrite. | Ensures complete conversion of the aniline to the diazonium salt. |
| Mixing | Maintain vigorous stirring throughout the reaction. | Promotes efficient mass transfer and prevents localized reagent depletion. |
| Acid Concentration | Use a sufficient concentration of a strong, non-nucleophilic acid (e.g., HCl, H₂SO₄). | Catalyzes the formation of the nitrosonium ion, the active electrophile.[6] |
| Reaction Time | Stir for an additional 15-30 minutes after the nitrite addition is complete.[2] | Allows the reaction to proceed to completion. |
Question 4: I'm struggling with the purification of this compound. What are the recommended methods?
Answer:
Effective purification is essential to obtain a high-purity product. A multi-step approach is often necessary to remove the various potential impurities.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, quench any excess nitrous acid with urea or sulfamic acid. Then, perform a standard aqueous workup to remove inorganic salts and water-soluble impurities. An extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) is typically employed.
-
Wash with a Reducing Agent: To remove any residual iodine, wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite. This will reduce the iodine to iodide, which is water-soluble and can be removed in the aqueous phase.
-
Column Chromatography: For the removal of closely related organic impurities, such as the starting aniline and the phenolic byproduct, column chromatography on silica gel is highly effective. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically used.
-
Distillation: For larger scale purifications, distillation under reduced pressure can be an effective final step to obtain a highly pure product.
Analytical Characterization:
The purity of this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Experimental Workflow and Pathway Visualization
The following diagram illustrates the synthetic pathway and the points at which key impurities can form.
Caption: Synthetic pathway and impurity formation.
Frequently Asked Questions (FAQs)
Q1: Is a copper catalyst necessary for the iodination step?
A1: While many Sandmeyer reactions utilize copper(I) salts as catalysts, the iodination of diazonium salts with potassium iodide typically does not require a catalyst.[3][8] The reaction proceeds readily due to the high nucleophilicity of the iodide ion.
Q2: What are the safety precautions I should take during this synthesis?
A2: Diazonium salts in their solid, dry state are explosive and should be handled with extreme caution.[2] It is crucial to keep them in solution at all times and at low temperatures.[2] The reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Q3: Can I use other iodinating agents besides potassium iodide?
A3: Yes, other sources of iodide can be used, such as sodium iodide. However, potassium iodide is the most commonly used and cost-effective reagent for this transformation.
Q4: How does the trifluoromethoxy group influence the reaction?
A4: The trifluoromethoxy group is an electron-withdrawing group, which deactivates the aromatic ring. This can make the initial diazotization slightly more sluggish compared to anilines with electron-donating groups. However, it also helps to stabilize the resulting diazonium salt to some extent.
Q5: What is the typical purity of commercially available this compound?
A5: Commercially available this compound is typically offered at purities of 98% or higher.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound [synhet.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 1-Iodo-3-(trifluoromethoxy)benzene
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination. This guide is specifically tailored to address the challenges and optimization strategies for the coupling of 1-iodo-3-(trifluoromethoxy)benzene with various amines. As researchers, scientists, and drug development professionals, you understand the criticality of robust and efficient C-N bond formation. The trifluoromethoxy (-OCF₃) substituent on the aryl iodide presents unique electronic properties that can influence reaction kinetics and outcomes. This document, structured in a practical question-and-answer format, aims to provide you with in-depth, field-proven insights to streamline your experimental workflow and troubleshoot common issues, with a core focus on temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the Buchwald-Hartwig amination of this compound?
A typical starting point for Buchwald-Hartwig aminations is in the range of 80-110 °C.[1][2] For an aryl iodide like this compound, a conservative initial temperature of 80-90 °C is recommended. The C-I bond is the most reactive of the aryl halides in the oxidative addition step (ArI > ArBr > ArCl), which is a key part of the catalytic cycle.[3] This high reactivity means that excessively high temperatures may not be necessary and could even lead to undesired side reactions.
Q2: How does the trifluoromethoxy (-OCF₃) group on the aryl iodide affect the reaction?
The trifluoromethoxy group is strongly electron-withdrawing. This electronic effect can influence the oxidative addition step of the catalytic cycle. While electron-withdrawing groups can sometimes accelerate this step, the overall impact on the reaction rate and optimal temperature will also depend on the chosen ligand, base, and amine coupling partner. The key is to find a thermal window that promotes efficient catalytic turnover without causing degradation of the starting materials, products, or the catalyst itself.
Q3: Can I run the reaction at room temperature?
While some highly activated substrates or specialized catalyst systems can facilitate room temperature Buchwald-Hartwig aminations, it is less common for standard aryl iodides. For this compound, starting at an elevated temperature and then optimizing downwards is a more reliable strategy. If room temperature is a critical requirement, consider using a more reactive catalyst system, such as a highly active phosphine ligand or a palladium pre-catalyst that readily forms the active Pd(0) species.[3]
Troubleshooting Guide: Temperature Optimization
This section addresses specific problems you might encounter during your experiments and provides a logical, step-by-step approach to resolving them through temperature adjustments and other related parameter modifications.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction at 80 °C, but after several hours, you observe minimal consumption of this compound.
Initial Troubleshooting Workflow
Caption: Troubleshooting low conversion.
Detailed Analysis and Actionable Steps:
-
Step 1: Verify Core Conditions. Before adjusting the temperature, ensure your reagents are pure and the reaction is under a genuinely inert atmosphere (argon or nitrogen).[1] Oxygen can deactivate the palladium catalyst.
-
Step 2: Incremental Temperature Increase. If the core conditions are sound, incrementally increase the reaction temperature. A good next step would be to raise the temperature to 100 °C.[4] Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).
-
Step 3: Evaluate Other Parameters if High Temperature Fails. If you reach temperatures of 110-120 °C with still poor conversion, the issue may not be solely temperature-dependent. Consider the following:
-
Catalyst/Ligand System: Is your chosen phosphine ligand appropriate for this substrate? Sterically hindered biarylphosphine ligands are often effective.[5]
-
Base: The choice of base is critical.[1] If you are using a weaker base like K₂CO₃ or K₃PO₄, a higher temperature might be necessary.[6] Conversely, a strong base like NaOtBu or LHMDS is generally more reactive at lower temperatures.[6] However, be mindful that strong bases can be incompatible with certain functional groups.[6]
-
Solvent: The solvent affects the solubility of the reagents and the stability of the catalytic species.[3] Toluene, dioxane, and THF are common choices.[1][6] Ensure your chosen solvent has a boiling point compatible with your target reaction temperature.
-
Problem 2: Formation of Side Products and/or Product Decomposition
You observe the formation of your desired product, but also significant impurities, especially at higher temperatures (e.g., >100 °C).
Potential Side Reactions and Solutions
| Side Reaction | Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation | High temperature, presence of moisture or protic impurities. | Lower the temperature. Ensure anhydrous conditions and use a non-protic solvent. |
| Catalyst Decomposition (Palladium Black) | Temperature too high for the stability of the catalytic complex. | Reduce the reaction temperature. Consider a more thermally stable ligand or pre-catalyst. |
| Amine Scrambling/Arylation of Solvent | Very high temperatures. | Lower the reaction temperature. Screen alternative solvents. |
Logical Flow for Mitigating Side Reactions
Caption: Mitigating side product formation.
Detailed Analysis and Actionable Steps:
-
Step 1: Identify the Impurities. If possible, characterize the major side products. Knowing their structure (e.g., the hydrodehalogenated starting material, 1-(trifluoromethoxy)benzene) can provide clues about the undesired reaction pathway.
-
Step 2: Reduce the Temperature. The most direct way to combat thermally induced side reactions is to lower the temperature. Try running the reaction at 80-90 °C for a longer period.
-
Step 3: Optimize Other Parameters for Lower Temperature Reactivity. If lowering the temperature leads to a sluggish reaction, you may need to compensate by adjusting other factors:
-
Switch to a Stronger Base: A stronger base like NaOtBu can often facilitate the reaction at a lower temperature.[6]
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes improve reaction rates at lower temperatures.
-
Experimental Protocol: Temperature Screening
This protocol provides a general framework for systematically screening the optimal temperature for your specific amine.
Materials:
-
This compound
-
Amine of choice
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath with temperature control
Procedure:
-
Preparation: In an oven-dried reaction vial under an inert atmosphere, add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%).
-
Reagent Addition: Add the base (e.g., 1.4 equivalents), followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add the degassed, anhydrous solvent to achieve the desired concentration (typically 0.1-0.5 M).[1]
-
Heating and Monitoring: Place the sealed vial in a pre-heated block at your starting temperature (e.g., 80 °C). Monitor the reaction progress by taking small aliquots at set time points (e.g., 2, 6, 12, and 24 hours) and analyzing them by LC-MS or GC-MS.
-
Temperature Adjustment: Based on the results, run subsequent reactions at different temperatures (e.g., 90 °C, 100 °C, 110 °C) to identify the optimal balance of reaction rate and selectivity.
Data Summary Table for Temperature Screening
| Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) | Key Impurities (%) |
| 80 | 24 | |||
| 90 | 12 | |||
| 100 | 6 | |||
| 110 | 6 |
By systematically evaluating a range of temperatures, you can confidently determine the optimal conditions for your specific Buchwald-Hartwig amination of this compound, leading to higher yields, improved purity, and more reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Navigating Post-Reaction Challenges: A Technical Guide to Workup Procedures for Reactions Involving 1-Iodo-3-(trifluoromethoxy)benzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving the versatile building block, 1-iodo-3-(trifluoromethoxy)benzene. This reagent is a cornerstone in modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its trifluoromethoxy group imparts unique electronic properties and metabolic stability, while the iodo-substituent serves as an excellent handle for cross-coupling reactions.[2] However, the unique characteristics of this molecule can present specific challenges during reaction workup and purification. This guide is designed to provide you with the expertise and practical insights to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup of reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Issue 1: Persistent Emulsion Formation During Aqueous Extraction
Symptom: After quenching the reaction and adding an aqueous solution, a stable emulsion forms between the organic and aqueous layers, making separation in a separatory funnel difficult or impossible.
Causality: The presence of the highly lipophilic trifluoromethoxy group can lead to the formation of stable emulsions, especially in the presence of basic aqueous solutions and residual palladium catalysts or phosphine ligands that can act as surfactants.
Solutions:
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Solvent Modification:
-
Add a small amount of a different organic solvent with a lower polarity, such as hexane or toluene, to the organic layer.
-
Alternatively, adding a more polar solvent like ethyl acetate can sometimes disrupt the emulsion.
-
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can physically break up the emulsion and often allows for a cleaner separation of the layers in the filtrate.
-
Centrifugation: If available, centrifuging the mixture can be a highly effective method for separating the layers.
Issue 2: Incomplete Removal of Palladium Catalyst
Symptom: The isolated product is contaminated with a black or grey solid (palladium black) or soluble palladium species, leading to discoloration and potential issues in subsequent reactions or biological assays.
Causality: Palladium catalysts, especially in their Pd(0) state, can be difficult to remove completely by simple filtration or extraction. Soluble palladium complexes may also persist in the organic phase.
Solutions:
Table 1: Comparison of Palladium Removal Techniques
| Method | Description | Advantages | Disadvantages |
| Filtration through Celite® | The reaction mixture is passed through a pad of Celite®. | Simple, effective for heterogeneous palladium. | Ineffective for soluble palladium species. |
| Activated Carbon Treatment | The crude product solution is stirred with activated carbon. | Can remove both heterogeneous and some soluble palladium. | Can sometimes adsorb the desired product, leading to yield loss. |
| Thiol-based Scavengers | Solid-supported or soluble reagents with thiol groups are added to the reaction mixture to chelate palladium. | High efficiency for a wide range of palladium species. | Can be expensive; requires an additional filtration step. |
| Aqueous Washes with Thiol-containing Reagents | Washing the organic layer with an aqueous solution of a thiol-containing compound like sodium thiosulfate or L-cysteine. | Cost-effective and can remove some soluble palladium. | May not be as effective as solid-supported scavengers. |
Step-by-Step Protocol for Palladium Removal using Filtration:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare a short plug of Celite® in a fritted funnel or a pipette with a cotton plug.
-
Carefully pour the reaction mixture through the Celite® plug.
-
Wash the plug with additional fresh solvent to ensure complete recovery of the product.
Issue 3: Unexpected Hydrolysis of the Trifluoromethoxy Group
Symptom: NMR or mass spectrometry analysis of the product reveals the presence of a hydroxyl group instead of the expected trifluoromethoxy group.
Causality: While the trifluoromethoxy group is generally stable under many reaction conditions, including the basic conditions often employed in cross-coupling reactions, prolonged exposure to strong bases at elevated temperatures can lead to its hydrolysis.[3][4]
Solutions:
-
Milder Base: If possible, use a milder base for the reaction. For example, in Suzuki couplings, potassium carbonate or cesium carbonate can sometimes be used instead of stronger bases like sodium or potassium hydroxide.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to minimize the rate of hydrolysis.
-
Shorter Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Issue 4: Protodeiodination - Loss of the Iodo Group
Symptom: The starting material, this compound, is consumed, but the desired coupled product is not formed. Instead, trifluoromethoxybenzene is isolated.
Causality: Protodeiodination is a common side reaction in palladium-catalyzed couplings of aryl iodides. It can be promoted by the presence of water or other protic species in the reaction mixture and is often more prevalent with electron-rich aryl iodides.
Solutions:
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize this side reaction.
-
Choice of Base: In some cases, the choice of base can influence the extent of protodeiodination. Experimenting with different bases may be necessary.
-
Reaction Additives: The addition of certain additives, such as silver salts, has been reported to suppress protodeiodination in some cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki coupling reaction using this compound?
A1: A typical workup procedure is as follows:
Q2: How should I choose a solvent system for the column chromatography purification of my product?
A2: The polarity of the product will depend on the coupling partner used. However, compounds containing the trifluoromethoxybenzene moiety are generally non-polar to moderately polar. A good starting point for column chromatography is a solvent system of ethyl acetate in hexanes. You can determine the optimal solvent ratio by running a TLC analysis of your crude product.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[5]
Q4: Can I use 1-bromo-3-(trifluoromethoxy)benzene instead of the iodo-analog for my cross-coupling reaction?
A4: While aryl bromides can also be used in many cross-coupling reactions, aryl iodides are generally more reactive.[6] This means that reactions with this compound will often proceed under milder conditions and may give higher yields. If you are having difficulty with a reaction using the bromo-analog, switching to the iodo-compound is a good strategy to try.
Q5: What are some common impurities I might see in my crude product?
A5: Besides unreacted starting materials and the desired product, you may also see the following impurities:
-
Homocoupling product of the boronic acid (in Suzuki reactions): This can often be removed by column chromatography.
-
Trifluoromethoxybenzene: From the protodeiodination of the starting material.
-
Triphenylphosphine oxide (if triphenylphosphine was used as a ligand): This is a common byproduct and can often be removed by trituration with a non-polar solvent like hexanes or by column chromatography.
By understanding the potential challenges and having a clear set of troubleshooting strategies, you can significantly improve the efficiency and success of your reactions involving this compound. This guide provides a foundation of knowledge to help you navigate the critical workup and purification stages of your synthesis.
References
- 1. This compound [synhet.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. 1-Iodo-3-(trifluoromethyl)benzene(401-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
stability issues of 1-Iodo-3-(trifluoromethoxy)benzene under basic conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Iodo-3-(trifluoromethoxy)benzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability issues of this versatile reagent, particularly under basic conditions commonly employed in cross-coupling reactions. Our aim is to equip you with the expertise to anticipate and resolve challenges, ensuring the integrity and success of your experiments.
Introduction: Understanding the Molecule
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of two key functional groups: a reactive iodine atom, ideal for palladium-catalyzed cross-coupling reactions, and a trifluoromethoxy group, which can impart desirable properties such as increased metabolic stability and lipophilicity to the target molecule. However, the interplay of these groups, especially in the presence of bases, can lead to specific stability challenges. This guide will walk you through these issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound in reactions involving bases?
A1: The main stability concerns are twofold: potential degradation of the trifluoromethoxy group and cleavage of the carbon-iodine bond through undesired side reactions. The trifluoromethoxy group is generally robust, but under harsh basic conditions, hydrolysis can potentially occur, although this is less common than issues related to the C-I bond. The more frequent problem is the loss of the iodine atom via protodeiodination, leading to the formation of 3-(trifluoromethoxy)benzene as a significant byproduct. This side reaction reduces the yield of your desired product and complicates purification.
Q2: What is protodeiodination and why is it a problem with this substrate?
A2: Protodeiodination is the substitution of the iodine atom with a hydrogen atom from a proton source in the reaction mixture (e.g., solvent, trace water, or the base itself). This is a common issue with electron-rich aryl halides, and the trifluoromethoxy group, despite the fluorine atoms, can act as a net electron-donating group through resonance. This increased electron density at the carbon bearing the iodine can make it more susceptible to this undesired reductive cleavage, especially under forcing reaction conditions or with highly active catalyst systems.[1]
Q3: Can the trifluoromethoxy group itself degrade under basic conditions?
A3: While the trifluoromethyl group is known to be relatively stable, it can undergo hydrolysis under certain basic conditions to form a carboxylic acid. Although the trifluoromethoxy group is generally more stable, prolonged exposure to strong bases and high temperatures could potentially lead to its degradation. However, in most standard cross-coupling conditions, the more immediate concern is the stability of the C-I bond.
Q4: Are there specific types of bases that are more problematic than others?
A4: Yes, the choice of base is critical. Strong inorganic bases like hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., NaOtBu, KOtBu) can be more aggressive and may promote side reactions like protodeiodination, especially at elevated temperatures.[1] Weaker inorganic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often a better starting point as they are generally milder and less likely to cause degradation of the starting material. The choice of base should always be carefully considered in the context of the specific reaction being performed.
Troubleshooting Guides for Common Cross-Coupling Reactions
Scenario 1: Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product and the presence of a significant amount of 3-(trifluoromethoxy)benzene in the crude reaction mixture.
Analysis: This strongly suggests that protodeiodination is outcompeting the desired cross-coupling reaction. The choice of base, solvent, and temperature are key factors to investigate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases (e.g., NaOH, KOtBu) to weaker inorganic bases like K₃PO₄ or Cs₂CO₃. | Weaker bases are less likely to promote the protodeiodination pathway.[2] |
| Solvent | Ensure the use of anhydrous solvents. If a protic co-solvent like water is necessary, minimize its amount. | Protic solvents can be a source of protons for the deiodination side reaction.[3] |
| Temperature | Attempt the reaction at a lower temperature. | High temperatures can accelerate the rate of the undesired protodeiodination. |
| Catalyst System | For electron-rich aryl iodides, consider using ligands that promote faster oxidative addition and reductive elimination, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | A more efficient catalyst system can favor the desired cross-coupling pathway over competing side reactions. |
Experimental Protocol: Optimized Suzuki Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Add a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Scenario 2: Buchwald-Hartwig Amination
Issue: Incomplete conversion and formation of both the deiodinated starting material and potential homocoupling byproducts.
Analysis: Similar to the Suzuki coupling, protodeiodination can be a significant issue. Additionally, the reaction conditions might favor the homocoupling of the aryl iodide. The choice of base and ligand is particularly crucial in this reaction.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Base | While strong bases like NaOtBu are common in Buchwald-Hartwig aminations, consider screening weaker bases like K₂CO₃ or K₃PO₄ if deiodination is significant. | A milder base may suppress the protodeiodination side reaction, although it might require a more active catalyst system or longer reaction times.[6] |
| Ligand | The choice of ligand is critical. For electron-rich aryl iodides, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective. | These ligands can accelerate the rate-limiting reductive elimination step, favoring the desired C-N bond formation over competing decomposition pathways.[7] |
| Solvent | Aprotic polar solvents like dioxane or toluene are generally preferred. | These solvents offer good solubility for the reactants and catalyst system while minimizing potential proton sources for deiodination. |
| Temperature | Start with moderate temperatures (e.g., 80-100 °C) and adjust as needed based on reaction monitoring. | Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%).
-
Add a base such as NaOtBu (1.2-1.5 equiv.).
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solution and purify the product by column chromatography.
Summary of Key Stability Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Protodeiodination | - Strong base- Protic solvent/water- High temperature- Inefficient catalyst turnover | - Use weaker inorganic bases (K₃PO₄, Cs₂CO₃)- Use anhydrous solvents- Lower reaction temperature- Employ bulky, electron-rich ligands |
| Low Reactivity | - Steric hindrance- Inappropriate ligand/catalyst | - Screen different palladium pre-catalysts and ligands- Increase reaction temperature cautiously |
| Formation of Homocoupling Byproducts | - Inefficient transmetalation (Suzuki)- Catalyst decomposition | - Optimize ligand choice- Ensure rigorous exclusion of oxygen |
| Potential OCF₃ Group Degradation | - Harsh basic conditions- Prolonged high temperatures | - Use milder bases- Keep reaction times to a minimum |
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Catalyst Poisoning in Reactions with 1-Iodo-3-(trifluoromethoxy)benzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst poisoning issues encountered during cross-coupling reactions involving 1-iodo-3-(trifluoromethoxy)benzene. Our goal is to equip you with the expertise to diagnose and resolve common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with this compound is sluggish or has completely stalled. What are the primary suspects for catalyst poisoning?
A1: When a cross-coupling reaction fails with an otherwise reliable catalyst system, several factors related to catalyst deactivation or poisoning should be investigated. For reactions involving this compound, the most common culprits include:
-
Oxygen: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize the active catalyst to inactive palladium oxides. This is often visually indicated by the formation of palladium black.[1][2] Rigorous degassing of solvents and reagents, and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) are critical.
-
Water/Moisture: While some cross-coupling reactions tolerate or even benefit from a small amount of water, excessive moisture can lead to catalyst decomposition and unwanted side reactions, such as the hydrolysis of phosphine ligands. Ensure you are using anhydrous solvents and reagents.
-
Impurities in Starting Materials or Solvents: Trace impurities can act as potent catalyst poisons. Sulfur- and phosphorus-containing compounds are notorious for poisoning palladium catalysts.[3][4] Additionally, peroxides in solvents like THF can degrade the catalyst.[5] It is highly recommended to use high-purity, freshly distilled, or inhibitor-free solvents.
-
Substrate-Related Inhibition: In some cases, the substrate or the product itself can inhibit the catalyst. For instance, in Buchwald-Hartwig aminations, the iodide anion generated during the reaction can sometimes form inactive palladium complexes, thereby inhibiting the catalytic cycle.[6][7]
Q2: I'm observing a significant amount of black precipitate in my reaction flask. Is this always a sign of catalyst failure?
A2: The black precipitate is typically palladium black, which is composed of agglomerated palladium nanoparticles.[2][3] While its appearance is common in many successful cross-coupling reactions, the timing and extent of its formation are key indicators. A rapid and substantial precipitation of palladium black early in the reaction often correlates with poor catalyst stability and will likely lead to incomplete conversion.[3] This agglomeration effectively reduces the surface area of the active catalyst, thereby decreasing the reaction rate.[3]
Q3: Could the trifluoromethoxy (-OCF3) group on my substrate be contributing to catalyst deactivation?
A3: The trifluoromethoxy group is generally considered to be a relatively stable and innocent spectator group in most palladium-catalyzed cross-coupling reactions. It is known to enhance lipophilicity and metabolic stability in drug candidates.[8][9] However, under certain harsh reaction conditions or with highly reactive catalyst systems, C-F bond activation could potentially occur, though this is not a common pathway for catalyst deactivation in standard cross-coupling reactions. The primary reactivity of this compound is dominated by the highly reactive carbon-iodine bond, which readily undergoes oxidative addition to the palladium center.[8][9]
Q4: How does the choice of phosphine ligand impact catalyst stability and susceptibility to poisoning?
A4: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[2] Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often employed to:
-
Promote Reductive Elimination: These ligands facilitate the final step of the catalytic cycle, which can help prevent the accumulation of inhibitory intermediates.
-
Sterically Protect the Metal Center: The bulkiness of the ligand can shield the palladium atom from coordinating to potential poisons or from aggregating into palladium black.[1]
-
Enhance Thermal Stability: Certain ligands can form more robust palladium complexes that are less prone to decomposition at elevated temperatures.[5]
Conversely, using an insufficient amount of ligand or a ligand that is prone to degradation can leave the palladium center exposed and susceptible to deactivation.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are experiencing poor results in a Suzuki-Miyaura coupling with this compound, consider the following systematic troubleshooting approach.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Step-by-Step Protocol for Diagnosing Catalyst Poisoning
-
Re-evaluate Reagent Purity:
-
This compound: Verify the purity of your starting material. Impurities from the synthesis of this compound could be carried over. For example, residual sulfur-containing reagents from certain synthetic routes can be potent catalyst poisons.[4]
-
Boronic Acid/Ester: Boronic acids can undergo self-condensation to form boroxines, especially upon prolonged storage. This can affect the stoichiometry and activity of the reaction. It is advisable to use freshly opened or properly stored boronic acids.
-
Base: The quality of the base is crucial. Ensure it is anhydrous and has not been excessively exposed to air. For heterogeneous bases like K₂CO₃ or K₃PO₄, ensure they are finely powdered to maximize surface area.
-
Solvents: Use freshly distilled or high-purity, inhibitor-free solvents. Solvents like THF can form peroxides over time which can poison the catalyst.[5]
-
-
Optimize Reaction Setup and Conditions:
-
Inert Atmosphere: This is non-negotiable. Ensure your reaction vessel is properly dried and purged with an inert gas (argon or nitrogen). Perform all reagent transfers under a positive pressure of the inert gas. Degas your solvents thoroughly by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2] If you observe rapid formation of palladium black, consider lowering the reaction temperature and extending the reaction time.
-
Catalyst and Ligand Choice: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust pre-catalyst system with a bulky, electron-rich ligand (e.g., a G3 or G4 Buchwald pre-catalyst with SPhos or XPhos). These are often more resistant to deactivation.
-
-
Experimental Protocol: Small-Scale Test Reaction
-
To a flame-dried Schlenk tube under argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Add this compound (1.0 equivalent) and the boronic acid partner (1.1-1.5 equivalents).
-
Via syringe, add the degassed solvent (e.g., dioxane/water mixture).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Issue 2: Inconsistent Results in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination can be particularly sensitive to catalyst inhibitors.[10] In addition to the general poisons mentioned above, here are specific points to consider for this reaction.
Troubleshooting Diagram for Buchwald-Hartwig Reactions
Caption: Diagnostic flowchart for troubleshooting Buchwald-Hartwig amination reactions.
Key Considerations and Solutions
-
Iodide Inhibition: Aryl iodides are highly reactive in oxidative addition, but the resulting iodide ion can sometimes act as an inhibitor by forming stable, off-cycle palladium complexes.[6]
-
Solution: Using a ligand that promotes rapid reductive elimination can mitigate this. Also, ensuring the base is effective at removing the generated HX is important. In some cases, switching to the corresponding aryl bromide or triflate might be beneficial, although this changes the substrate's reactivity profile.[6]
-
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solution: Ensure the base is of high quality, anhydrous, and handled under an inert atmosphere. For substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, often requiring a more active catalyst system or higher temperatures.[1]
-
-
Amine Substrate Issues: Some amines can act as catalyst poisons or may be challenging coupling partners.
-
Solution: For ammonia, which binds strongly to palladium, using an "ammonia equivalent" like benzophenone imine followed by hydrolysis is a common strategy.[11] Primary amines can sometimes undergo double arylation. Adjusting the stoichiometry or using a ligand designed for primary amines, like BrettPhos, can be effective.[12]
-
-
Solvent Effects: Certain solvents can inhibit the reaction.
Summary of Common Catalyst Poisons and Their Mitigation
| Poison/Inhibitor | Source | Effect on Catalyst | Mitigation Strategy |
| Oxygen | Air | Oxidation of Pd(0) to inactive Pd(II) oxides; formation of palladium black.[1][2] | Rigorous degassing of all solvents and reagents; maintain a positive pressure of inert gas (Ar or N₂). |
| Water/Moisture | Solvents, reagents, atmosphere | Can lead to catalyst decomposition and hydrolysis of ligands and reagents. | Use anhydrous solvents and reagents; dry glassware thoroughly; handle hygroscopic materials in a glovebox. |
| Sulfur Compounds | Impurities in starting materials or reagents.[4] | Strong coordination to the palladium center, blocking active sites. | Use high-purity starting materials; consider pre-treating reagents with a scavenger if sulfur contamination is suspected.[5] |
| Peroxides | Aged ethereal solvents (e.g., THF).[5] | Oxidation and degradation of the catalyst and phosphine ligands. | Use freshly distilled or inhibitor-free solvents. |
| Iodide Anion | Generated from aryl iodide substrate.[6] | Formation of off-cycle, inactive Pd-iodide complexes. | Use bulky, electron-rich ligands to promote reductive elimination; consider switching to an aryl bromide or triflate if possible. |
| Coordinating Solvents | Acetonitrile, pyridine, chlorinated solvents.[6] | Compete with substrates for coordination to the palladium center. | Use non-coordinating solvents like toluene, dioxane, or THF. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. research.rug.nl [research.rug.nl]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to GC-MS Purity Analysis of 1-Iodo-3-(trifluoromethoxy)benzene
In the landscape of pharmaceutical and agrochemical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Iodo-3-(trifluoromethoxy)benzene, a key building block, is prized for the unique electronic properties and reactivity imparted by its trifluoromethoxy and iodo groups.[1] Its utility in complex syntheses, particularly in forming carbon-carbon and carbon-heteroatom bonds, necessitates a robust analytical method to ensure its purity and, by extension, the integrity of the final product.[2]
This guide provides an in-depth protocol for the purity analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique widely regarded as a "gold standard" for its unparalleled combination of separation and identification capabilities. We will explore the rationale behind the method development, outline a self-validating experimental design, and compare its performance against other analytical alternatives.
The Analytical Imperative: Why GC-MS is the Method of Choice
The selection of an analytical method is dictated by the physicochemical properties of the analyte and the specific questions we need to answer. This compound is a volatile, thermally stable aromatic compound, making it an ideal candidate for Gas Chromatography. The addition of a Mass Spectrometry detector provides two critical dimensions of analysis:
-
High-Resolution Separation: GC can effectively separate the target compound from structurally similar impurities, such as positional isomers or residual starting materials.
-
Definitive Identification: The mass spectrometer fragments the eluted molecules into a unique pattern, or "fingerprint," allowing for unambiguous identification of the main component and characterization of any co-eluting impurities.
This dual capability is what sets GC-MS apart from other techniques like GC with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC), which may lack the same level of specificity for impurity identification.[3][4]
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed not just to be followed, but to be understood. Each parameter is selected to ensure accuracy, precision, and robustness, the hallmarks of a validated analytical method.[5]
Sample Preparation: The Foundation of Accuracy
The goal of sample preparation is to introduce a representative portion of the sample into the instrument in a suitable solvent, free from non-volatile contaminants.
Protocol:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent such as Dichloromethane or Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the analyte and potential impurities without reacting with them and should be "GC-friendly" (i.e., volatile and not causing column degradation).
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial for analysis.
GC-MS Instrumentation and Optimized Parameters
The following conditions are proposed based on established methods for halogenated and trifluoromethoxy-substituted aromatic compounds.[6][7][8]
| Parameter | Optimized Setting | Justification (Expertise & Experience) |
| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control for reproducible retention times. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity in Electron Ionization (EI) mode. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of aromatic compounds and is robust enough for routine analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures stable retention times and peak shapes. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and impurities without causing thermal degradation. |
| Injection Mode | Split (50:1 ratio) | A split injection prevents column overloading with the highly concentrated main peak, ensuring sharp, symmetrical peaks. The ratio can be adjusted to detect trace impurities. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the prevention of column and source overload. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature allows for good focusing of early-eluting impurities. The ramp rate is optimized to separate potential isomers and by-products from the main peak, while the final hold ensures that any less volatile components are eluted from the column. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes as they transfer from the GC column to the MS source. |
| MS Source Temp. | 230 °C | Standard temperature for EI, promoting consistent fragmentation patterns while minimizing thermal degradation within the source. |
| MS Quad Temp. | 150 °C | A standard quadrupole temperature that ensures good ion transmission. |
| Ionization Energy | 70 eV | The standard energy for Electron Ionization (EI) creates reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST).[9] |
| Mass Scan Range | 45 - 350 m/z | This range covers the molecular ion of the target compound (m/z 288) and its expected fragments, while excluding low-mass noise from the solvent and carrier gas. |
GC-MS Workflow Diagram
Caption: The GC-MS analytical workflow from sample preparation to data acquisition.
Data Interpretation: From Chromatogram to Purity Value
Identifying Potential Impurities
To develop a truly specific method, one must anticipate the likely impurities. The synthesis of this compound can proceed from 3-(trifluoromethoxy)aniline via a Sandmeyer-type reaction. Based on this, potential impurities could include:
-
Starting Material: Residual 3-(trifluoromethoxy)aniline.
-
Isomers: 2-Iodo- and 4-Iodo-3-(trifluoromethoxy)benzene if the starting material contains isomeric impurities.
-
By-products: 3-Chloro- or 3-Bromo-(trifluoromethoxy)benzene if there is halide contamination in the reagents, and potentially phenol by-products from the diazotization step.
The developed GC method should provide baseline separation for these potential impurities from the main analyte peak.
Analyzing the Chromatogram
The primary output from the GC is the chromatogram, a plot of detector response versus time. Purity is calculated using the area percent method, which assumes that all compounds have a similar response factor in the detector.
Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
It is crucial to exclude the solvent peak from this calculation. For highly accurate quantitative results, a reference standard and calibration curve would be necessary.
Deconstructing the Mass Spectrum
Predicted Fragmentation:
-
Molecular Ion (M+•) at m/z 288: A prominent peak corresponding to the intact molecule minus one electron. Its presence is crucial for confirming the molecular weight.
-
Loss of Iodine ([M-I]+) at m/z 161: The C-I bond is relatively weak and prone to cleavage, resulting in a significant peak corresponding to the trifluoromethoxybenzene cation.
-
Loss of CF3 ([M-CF3]+): While less common for a trifluoromethoxy group compared to a trifluoromethyl group, some fragmentation of the -OCF3 group is possible.
-
Benzene Ring Fragments: Peaks at m/z 75, 63, and 50, which are characteristic of substituted benzene rings.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Comparison with Alternative Analytical Methods
While GC-MS is the recommended technique, it is valuable to understand its performance in the context of other available methods.[13][14]
| Technique | Principle | Advantages for this Analysis | Disadvantages for this Analysis |
| GC-MS | Separation by volatility/polarity, detection by mass-to-charge ratio. | Gold Standard. High specificity for impurity identification. High sensitivity. Provides structural confirmation. | Higher initial instrument cost compared to GC-FID. |
| GC-FID | Separation by volatility/polarity, detection by flame ionization. | Robust, reliable, and provides excellent quantitative data. Lower cost than GC-MS. | Non-specific detector. Cannot identify unknown impurities; requires co-injection with standards. |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Excellent for non-volatile or thermally labile compounds. | This compound is volatile, making GC a more natural choice. May require longer run times. Less resolution for closely related isomers compared to capillary GC. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Provides definitive structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte. | Low sensitivity; impurities below ~0.5% are difficult to detect and quantify. Complex sample mixtures can lead to overlapping signals. |
Conclusion: Ensuring Quality Through Rigorous Analysis
The GC-MS method detailed in this guide provides a robust, specific, and sensitive framework for the purity assessment of this compound. By understanding the rationale behind the experimental choices—from the selection of the GC column to the interpretation of the mass spectrum—researchers and drug development professionals can implement this protocol with confidence. The inherent self-validating nature of a well-designed chromatographic method, combined with the definitive identification power of mass spectrometry, ensures that the quality of this critical intermediate meets the stringent demands of the pharmaceutical and agrochemical industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-iodo-3-(trifluoromethyl)benzene | 401-81-0 | FI106089 [biosynth.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. thiele.ruc.dk [thiele.ruc.dk]
- 10. Benzene, 1-iodo-3-(trifluoromethyl)- [webbook.nist.gov]
- 11. Benzene, 1-iodo-4-(trifluoromethyl)- [webbook.nist.gov]
- 12. Benzene, 1-iodo-3-(trifluoromethyl)- [webbook.nist.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biomedres.us [biomedres.us]
A Comparative Guide to the Quantification of 1-Iodo-3-(trifluoromethoxy)benzene: HPLC-UV vs. GC-FID
This guide provides an in-depth comparison of two robust analytical methods for the quantification of 1-Iodo-3-(trifluoromethoxy)benzene: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). As a critical building block in medicinal chemistry and material science, the precise quantification of this halogenated aromatic compound is paramount for ensuring reaction efficiency, product purity, and consistency in research and development.[1] This document moves beyond simple protocols to explain the underlying principles and rationale, enabling researchers and drug development professionals to select and implement the most suitable method for their specific needs.
Introduction to Analytical Strategies
This compound is a versatile reagent frequently used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[2] Its unique electronic properties, imparted by the trifluoromethoxy group, make it a valuable component in the synthesis of novel pharmaceuticals and advanced materials.[1] Accurate measurement of its concentration in reaction mixtures or as a final product is essential for process optimization and quality control.
The choice of an analytical method is a critical decision dictated by factors such as sample volatility, thermal stability, required sensitivity, and available instrumentation. For this compound, its aromatic nature and volatility make both HPLC and GC viable techniques.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Its non-destructive nature and applicability to a wide range of compounds make it a versatile first choice.
-
Gas Chromatography (GC) excels in the analysis of volatile and thermally stable compounds. It offers high resolution and speed, separating analytes in the gas phase based on their interaction with a stationary phase lining a capillary column.
This guide will detail optimized protocols for both methods and present a direct comparison of their performance characteristics.
Primary Method: Reversed-Phase HPLC with UV Detection
Reversed-phase HPLC is the preeminent technique for the analysis of non-polar to moderately polar organic molecules, including aromatic compounds.[3][4] The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18). A polar mobile phase is used to elute the compounds, with more hydrophobic molecules being retained longer on the column.
The choice of a C18 column is logical for this compound due to its hydrophobic aromatic structure.[5] UV detection is highly suitable as the benzene ring possesses a strong chromophore that absorbs UV light, with 254 nm being a common and effective wavelength for aromatic compounds.[3][6]
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
-
HPLC Workflow Diagram
References
Reactivity Face-Off: A Comparative Guide to 1-Iodo-3-(trifluoromethoxy)benzene and 1-Bromo-3-(trifluoromethoxy)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the choice of starting materials can dictate the success, efficiency, and scalability of a synthetic route. For drug development and materials science professionals, aryl halides are indispensable building blocks, particularly in palladium-catalyzed cross-coupling reactions. This guide offers an in-depth, objective comparison of the reactivity of two closely related yet distinct aryl halides: 1-iodo-3-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene. By examining the fundamental principles of their chemical reactivity and providing supporting experimental context, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
At a Glance: The Decisive Factor of the Halogen
The primary determinant of reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound implications for the kinetics and thermodynamics of the initial, and often rate-determining, step in most palladium-catalyzed cross-coupling reactions: oxidative addition.
| Feature | This compound | 1-Bromo-3-(trifluoromethoxy)benzene |
| Chemical Structure | ||
| CAS Number | 198206-33-6 | 2252-44-0 |
| Molecular Weight | 288.01 g/mol | 241.00 g/mol |
| Reactivity Trend | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperatures, shorter reaction times) | More forcing (e.g., higher temperatures, longer reaction times) |
| Catalyst Loading | Often lower catalyst loading is sufficient | May require higher catalyst loading |
| Substrate Cost | Generally higher | Generally lower |
The Heart of the Reaction: Oxidative Addition
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, typically commence with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In this step, the palladium atom inserts itself into the carbon-halogen bond, forming a new organopalladium(II) species. The energy barrier for this process is significantly influenced by the strength of the carbon-halogen bond.
Due to the lower bond dissociation energy of the C-I bond, this compound undergoes oxidative addition more readily and at a faster rate than its bromo- counterpart. This enhanced reactivity often translates to several practical advantages in the laboratory.
Caption: Oxidative addition is the rate-determining step.
The electron-withdrawing trifluoromethoxy (-OCF₃) group, situated meta to the halogen, reduces electron density on the aromatic ring. This electronic effect generally facilitates the oxidative addition step for both halides compared to their non-fluorinated analogs. However, the intrinsic difference in the C-X bond strength remains the dominant factor in their relative reactivity.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Given the faster rate of oxidative addition, this compound is expected to provide higher yields in shorter reaction times and under milder conditions (e.g., lower temperatures) compared to 1-bromo-3-(trifluoromethoxy)benzene. This can be particularly advantageous when working with thermally sensitive substrates or when trying to minimize side reactions.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a suitable degassed solvent system (e.g., a mixture of toluene and water, or dioxane).
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS. For the iodo-compound, a lower temperature and shorter reaction time are anticipated to be sufficient.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The higher reactivity of the C-I bond in this compound is also advantageous in this transformation. It is expected to lead to higher product yields and potentially better regioselectivity compared to the bromo-analog, which might require higher temperatures and longer reaction times to achieve comparable conversions.
Buchwald-Hartwig Amination
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a go-to method. The choice of ligand is crucial in this reaction, but the underlying reactivity trend of the aryl halide remains a key factor. The use of this compound would likely allow for the use of less reactive amines or enable the reaction to proceed at lower temperatures, preserving sensitive functional groups.
Representative Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and stir the mixture at the appropriate temperature (typically between 80-120 °C). Monitor the reaction's progress.
-
Work-up and Purification: After cooling, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Experimental Workflow Overview
Caption: General experimental workflow for cross-coupling.
Conclusion and Practical Recommendations
The choice between this compound and 1-bromo-3-(trifluoromethoxy)benzene for a cross-coupling reaction is a classic trade-off between reactivity and cost.
-
This compound is the more reactive substrate, offering the potential for higher yields, faster reaction times, and milder conditions. This makes it the ideal choice for challenging couplings, syntheses involving sensitive functional groups, and for optimizing reaction efficiency in the final stages of a multi-step synthesis.
-
1-Bromo-3-(trifluoromethoxy)benzene , while less reactive, is generally more cost-effective. It is a suitable choice for large-scale syntheses where cost is a primary concern and where the reaction conditions can be optimized to achieve satisfactory yields. The development of highly active palladium catalysts and ligands has increasingly enabled the efficient use of aryl bromides in a wide range of transformations.
For researchers in the early stages of drug discovery or those developing complex molecular architectures, the enhanced reactivity of the iodo-substituted compound often justifies its higher cost by enabling a more rapid and reliable synthesis of the target molecule. Conversely, for process chemistry and large-scale manufacturing, the economic advantage of the bromo-analog may be the deciding factor, provided the reaction can be robustly optimized.
A Comparative Guide to the Reactivity of 1-Iodo-3-(trifluoromethoxy)benzene Isomers in Palladium-Catalyzed Cross-Coupling Reactions
The introduction of the trifluoromethoxy (OCF3) group into pharmaceutical and agrochemical candidates is a widely adopted strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The constitutional position of this potent electron-withdrawing group on an aromatic scaffold significantly influences the reactivity of adjacent functional groups, a critical consideration in the synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-isomers of 1-iodo-(trifluoromethoxy)benzene in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The trifluoromethoxy group is more electron-withdrawing and lipophilic than a methoxy group.[1] Its unique electronic properties, including a strong electron-withdrawing nature and a compact steric profile, make it a valuable substituent in drug design.[2][3] The OCF3 group's influence on the aromatic ring's electron distribution can have a pronounced effect on the reactivity of the molecule.[1][4]
Electronic and Steric Influence of the Trifluoromethoxy Group
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely dictated by the ease of the oxidative addition step, which is the initial insertion of the palladium(0) catalyst into the carbon-iodine bond. This step is sensitive to both the electronic density at the carbon atom bearing the iodine and the steric hindrance around the reaction center.
The trifluoromethoxy group is strongly electron-withdrawing primarily through a negative inductive effect (-I), which acidifies the aromatic ring.[1][5] This effect is most pronounced at the ortho and para positions. While it has a weak positive resonance effect (+R), the inductive effect dominates, leading to an overall deactivation of the aromatic ring towards electrophilic substitution but an activation towards nucleophilic attack and oxidative addition.
-
Ortho-isomer (1-Iodo-2-(trifluoromethoxy)benzene): The OCF3 group is in close proximity to the iodine atom. This can lead to steric hindrance, potentially slowing down the approach of the bulky palladium catalyst. Electronically, the strong -I effect at the ortho position is expected to make the C-I bond more susceptible to oxidative addition.
-
Meta-isomer (1-Iodo-3-(trifluoromethoxy)benzene): The OCF3 group is situated further from the reaction site. Steric hindrance is minimal. The electron-withdrawing effect is still significant at the meta position, though slightly attenuated compared to the ortho and para positions.[1]
-
Para-isomer (1-Iodo-4-(trifluoromethoxy)benzene): The OCF3 group is positioned opposite the iodine atom, eliminating direct steric hindrance. The strong -I effect and the potential for resonance effects make the C-I bond highly polarized and activated for oxidative addition.
Based on these electronic and steric considerations, a general reactivity trend can be predicted: para > ortho > meta . The para-isomer is expected to be the most reactive due to strong electronic activation and minimal steric hindrance. The ortho-isomer's reactivity will be a balance between strong electronic activation and potential steric hindrance. The meta-isomer is anticipated to be the least reactive due to a slightly weaker electronic activation.
Comparative Reactivity in Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of the three isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data is synthesized from various sources to provide a general performance benchmark.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[6][7]
General Reaction Scheme:
| Isomer | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1-Iodo-2-(trifluoromethoxy)benzene | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 90 | 12 | ~85-90 | Good yields, may require slightly longer reaction times or higher catalyst loading compared to the para-isomer due to steric effects. |
| This compound | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 90 | 16 | ~80-85 | Generally requires more forcing conditions (higher temperature or longer time) to achieve high conversion. |
| 1-Iodo-4-(trifluoromethoxy)benzene | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 90 | 8 | >95 | Highly reactive, often proceeds to completion under standard conditions with low catalyst loading. |
Discussion: The experimental data aligns with the predicted reactivity trend. The para-isomer consistently provides the highest yields in the shortest reaction times, indicative of a rapid oxidative addition step. The ortho-isomer shows slightly diminished reactivity, likely a consequence of steric hindrance from the adjacent OCF3 group. The meta-isomer is the least reactive of the three, requiring more forcing conditions to drive the reaction to completion.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.[8][9][10]
General Reaction Scheme:
| Isomer | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1-Iodo-2-(trifluoromethoxy)benzene | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 12-18 | ~75-85 | Steric hindrance can be a significant factor, often requiring bulky phosphine ligands to achieve good yields. |
| This compound | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 18-24 | ~70-80 | Lower reactivity necessitates longer reaction times and careful optimization of the catalyst system. |
| 1-Iodo-4-(trifluoromethoxy)benzene | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 6-12 | >90 | The most reactive isomer, readily undergoing amination with a variety of amines. |
Discussion: The reactivity trend in Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling. The para-isomer exhibits the highest reactivity. The ortho-isomer's reactivity is more sensitive to the steric bulk of both the amine coupling partner and the phosphine ligand employed. The meta-isomer remains the least reactive substrate.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[11][12]
General Reaction Scheme:
| Isomer | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1-Iodo-2-(trifluoromethoxy)benzene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | 60 | 6-8 | ~80-90 | Can be prone to side reactions like Glaser coupling, especially with prolonged reaction times. |
| This compound | Pd(PPh3)2Cl2 / CuI | Et3N | THF | 60 | 8-12 | ~75-85 | Slower reaction rates compared to the other isomers. |
| 1-Iodo-4-(trifluoromethoxy)benzene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | RT-60 | 2-4 | >95 | Highly efficient coupling, often proceeding smoothly at room temperature. |
Discussion: The para-isomer is exceptionally reactive in Sonogashira couplings, frequently allowing for reactions to be conducted at room temperature. The ortho- and meta-isomers generally require heating to achieve reasonable reaction rates and yields. The overall reactivity trend of para > ortho > meta is consistently observed.
Conclusion and Recommendations
The positional isomerism of the trifluoromethoxy group on a 1-iodobenzene scaffold exerts a predictable and significant influence on the reactivity in palladium-catalyzed cross-coupling reactions. The reactivity is primarily governed by the electron-withdrawing nature of the OCF3 group, with steric effects playing a secondary but important role, particularly for the ortho-isomer.
Key Takeaways for Researchers:
-
1-Iodo-4-(trifluoromethoxy)benzene (para-isomer): This is the most reactive isomer and should be the substrate of choice when mild reaction conditions and high efficiency are desired.
-
1-Iodo-2-(trifluoromethoxy)benzene (ortho-isomer): While still highly reactive due to electronic activation, steric hindrance can be a factor. Optimization of bulky ligands (in Buchwald-Hartwig) and careful control of reaction conditions are recommended.
-
This compound (meta-isomer): This is the least reactive isomer and will likely require more forcing conditions (higher temperatures, longer reaction times, and potentially higher catalyst loadings) to achieve satisfactory yields.
This guide serves as a foundational resource for chemists working with these valuable building blocks. The provided protocols and reactivity trends should facilitate the efficient design and execution of synthetic routes involving iodo-(trifluoromethoxy)benzene isomers.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to the Analytical Standards of 1-Iodo-3-(trifluoromethoxy)benzene
For researchers, scientists, and drug development professionals, the purity and identity of starting materials are foundational to experimental success and regulatory compliance. 1-Iodo-3-(trifluoromethoxy)benzene, a key building block in the synthesis of pharmaceuticals and advanced materials, is no exception.[1] Its utility in creating complex molecules is significant, owing to the reactivity of the iodine substituent and the unique electronic properties imparted by the trifluoromethoxy group.[1][2][3] This guide provides an in-depth comparison of the analytical standards for this compound, offering detailed experimental protocols to empower researchers to independently verify the quality of this critical reagent.
The primary objective of this guide is to establish a self-validating system for the qualification of this compound. We will explore the common analytical techniques employed for its characterization, delve into the rationale behind experimental parameters, and provide a framework for comparing products from different suppliers.
Comparing Commercial Offerings: A High-Level Overview
A survey of commercially available this compound reveals that most suppliers offer a purity of ≥98%. While this provides a baseline, the nature and percentage of the remaining impurities are often not detailed on the product page. The primary method of purity assessment cited by many suppliers is Gas Chromatography (GC).[1][4]
| Supplier/Distributor | Stated Purity | Analytical Method Cited | CAS Number |
| Chem-Impex | ≥ 98% | GC | 198206-33-6[1][4] |
| SynHet | >99% | LCMS or GCMS | 198206-33-6[5] |
| CookeChem | 98% | Not Specified | 198206-33-6[6] |
| TCI America | 98.0+% | Not Specified | 198206-33-6[7] |
This table is a representative sample and not an exhaustive list of all available suppliers.
Given the variability in provided documentation, it is incumbent upon the end-user to perform a comprehensive suite of analytical tests to confirm both the identity and purity of the material. This is crucial as even minor impurities can have significant impacts on reaction outcomes, particularly in sensitive catalytic processes.
Experimental Protocols for Quality Verification
The following protocols are designed to provide a robust analytical characterization of this compound. A multi-technique approach is recommended to gain a complete picture of the sample's quality.
Purity Assessment and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for separating volatile compounds and providing structural information about them. For this compound, it is the ideal method for quantifying purity and identifying potential volatile impurities, such as isomers or related compounds from its synthesis.[4][8][9]
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.
-
GC Conditions:
-
Column: A low-polarity column, such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended for the analysis of aromatic compounds.[10]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection is preferred for trace impurity analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation. The expected molecular ion peak is at m/z 288.
-
Minor peaks should be investigated for potential impurities. Common impurities could include isomers (e.g., 1-Iodo-2-(trifluoromethoxy)benzene or 1-Iodo-4-(trifluoromethoxy)benzene) or starting materials from the synthesis.
Workflow for GC-MS Analysis
Caption: Workflow for purity and identity analysis by GC-MS.
Orthogonal Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC provides an alternative separation mechanism to GC and is particularly useful for identifying non-volatile or thermally labile impurities. A reverse-phase HPLC method is a good orthogonal technique to GC for purity confirmation.[11][12]
Experimental Protocol:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.[12]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak.
-
This result should be compared with the purity value obtained from GC-MS. Significant discrepancies may indicate the presence of non-volatile or thermally sensitive impurities.
-
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an essential tool for the unambiguous confirmation of a molecule's structure. Both ¹H and ¹³C NMR should be performed to verify the substitution pattern and the presence of all expected atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The aromatic region should show a complex multiplet pattern consistent with a 1,3-disubstituted benzene ring.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: This can be a useful supplementary experiment. A singlet corresponding to the -OCF₃ group is expected.
-
Expected Spectral Features:
-
¹H NMR (in CDCl₃): The four aromatic protons will appear as multiplets in the range of δ 7.0-7.8 ppm.
-
¹³C NMR (in CDCl₃): Expect signals for the aromatic carbons, with the carbon of the -OCF₃ group appearing as a quartet (J ≈ 257 Hz).
Decision Tree for Quality Assessment
Caption: A logical workflow for the comprehensive quality assessment of a new batch.
Potential Impurities and Degradation Products
While a comprehensive impurity profile requires extensive investigation, some potential impurities can be hypothesized based on the synthesis of related compounds.[2] These may include:
-
Isomeric Impurities: 1-Iodo-2-(trifluoromethoxy)benzene and 1-Iodo-4-(trifluoromethoxy)benzene.
-
Starting Materials: Residual unreacted precursors.
-
Dehalogenated Species: 3-(Trifluoromethoxy)benzene.
Conclusion
The quality of this compound is paramount for its successful application in research and development. While suppliers provide a baseline purity, a thorough in-house validation is a critical step to ensure experimental reproducibility and the integrity of the final products. By employing a multi-technique approach encompassing GC-MS, HPLC, and NMR, researchers can confidently verify the identity and purity of this important chemical building block, thereby mitigating risks and accelerating scientific progress.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [synhet.com]
- 6. This compound , 98% , 198206-33-6 - CookeChem [cookechem.com]
- 7. alpharesources.com [alpharesources.com]
- 8. A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Benzene, (trichloromethoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 19F NMR Analysis of Compounds Derived from 1-Iodo-3-(trifluoromethoxy)benzene
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of metabolic stability, increased lipophilicity, and modulated electronic properties. The precursor, 1-iodo-3-(trifluoromethoxy)benzene, serves as a versatile starting material for introducing this valuable moiety. This guide provides an in-depth comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of various compounds derived from this key intermediate, supported by experimental data and detailed protocols. Our focus is to elucidate the subtle yet significant shifts in the ¹⁹F NMR spectrum as the iodine substituent is replaced, offering a predictive framework for an array of derivatives.
The Decisive Role of ¹⁹F NMR in Characterizing -OCF₃ Containing Molecules
The fluorine-19 nucleus is an exceptional probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, rendering it highly sensitive, with a receptivity second only to protons.[1] A significant advantage of ¹⁹F NMR is its expansive chemical shift range, which minimizes signal overlap and enhances resolution, making it an ideal tool for distinguishing between structurally similar fluorinated compounds.[2] In the realm of drug discovery, where fluorinated compounds are increasingly prevalent, ¹⁹F NMR is indispensable for structural confirmation and for studying interactions with biological targets.[2]
The chemical shift of the -OCF₃ group is exquisitely sensitive to its electronic environment. Electron-withdrawing groups on the aromatic ring will generally cause a downfield shift (less negative ppm values), while electron-donating groups will induce an upfield shift (more negative ppm values).[3] This sensitivity allows for a nuanced understanding of the electronic effects of various functional groups introduced at the former site of the iodine atom in this compound.
Comparative ¹⁹F NMR Data of 3-(trifluoromethoxy)benzene Derivatives
The following table summarizes the experimental ¹⁹F NMR chemical shifts for a series of compounds derived from or analogous to this compound. The data illustrates the influence of the substituent at the 1-position on the chemical shift of the -OCF₃ group at the 3-position. For a broader comparison, data for some analogous 3-(trifluoromethyl)benzene derivatives are also included, as the electronic effects of the substituents will follow similar trends.
| Compound | Substituent at C1 | ¹⁹F Chemical Shift (δ, ppm) of -OCF₃ | Reference |
| This compound | -I | ~ -58 to -60 (estimated) | N/A |
| 1-Nitro-3-(trifluoromethoxy)benzene | -NO₂ | -58.85 | [4] |
| 3-(Trifluoromethoxy)phenylboronic acid | -B(OH)₂ | Not specified, but long-range coupling observed | [2] |
| Analogous Compounds with -CF₃ | ¹⁹F Chemical Shift (δ, ppm) of -CF₃ | ||
| 1-Iodo-3-(trifluoromethyl)benzene | -I | Not specified | |
| 1-Nitro-3-(trifluoromethyl)benzene | -NO₂ | -65.1 | [5] |
| 3-(Trifluoromethyl)aniline | -NH₂ | Not specified, but studied by ¹⁹F NMR | [6] |
| 3-(Trifluoromethyl)benzoic acid | -COOH | Not specified |
Note: The chemical shift of this compound is estimated based on the typical range for aryl trifluoromethoxy ethers and the electronic effect of the iodine substituent.
The data reveals that the strongly electron-withdrawing nitro group in 1-nitro-3-(trifluoromethoxy)benzene results in a downfield chemical shift of -58.85 ppm for the -OCF₃ group.[4] In contrast, analogous compounds with electron-donating groups would be expected to show a more upfield chemical shift.
Experimental Protocols for ¹⁹F NMR Analysis
Obtaining high-quality ¹⁹F NMR data necessitates meticulous sample preparation and instrument setup. The following is a robust, self-validating protocol for the analysis of small molecules derived from this compound.
I. Sample Preparation
-
Analyte Preparation : Accurately weigh 5-25 mg of the purified derivative compound.
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly influence the chemical shift, so consistency is key for comparative studies.
-
Internal Standard (Optional but Recommended) : For precise chemical shift referencing, an internal standard can be added. Common standards for ¹⁹F NMR include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[6]
-
Sample Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
-
Capping and Labeling : Securely cap the NMR tube and label it clearly.
Caption: Workflow for ¹⁹F NMR sample preparation.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning : Tune the NMR probe to the fluorine-19 frequency.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters :
-
Pulse Sequence : A standard one-pulse sequence is typically sufficient for routine ¹⁹F NMR.
-
Spectral Width : Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured. The typical range for -OCF₃ groups is between -50 and -70 ppm.
-
Acquisition Time : An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1) : A relaxation delay of 2-5 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T₁) may be necessary.[7]
-
Number of Scans : Depending on the sample concentration, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
Proton Decoupling (Optional) : To simplify the spectrum by removing ¹H-¹⁹F couplings, proton decoupling can be applied. This will result in the -OCF₃ signal appearing as a singlet. For observing long-range couplings to aromatic protons, a non-decoupled spectrum should be acquired.[2]
-
Data Acquisition : Initiate the data acquisition.
Caption: Workflow for ¹⁹F NMR data acquisition.
III. Data Processing and Analysis
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing : Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction : Apply a baseline correction to ensure accurate integration.
-
Referencing : Reference the spectrum to the internal standard or to an external reference (e.g., CFCl₃ at 0 ppm).
-
Peak Picking and Integration : Identify the -OCF₃ signal and integrate the peak area if quantitative analysis is required.
-
Coupling Constant Measurement : If a non-decoupled spectrum was acquired, measure the coupling constants (J-values) between the fluorine nuclei and any coupled protons.
Causality Behind Experimental Choices
-
Choice of Deuterated Solvent : The solvent must fully dissolve the analyte to ensure a homogeneous solution, which is critical for sharp NMR signals. Deuterated solvents are used to provide a lock signal for the spectrometer, which stabilizes the magnetic field.
-
Internal Standard : While not strictly necessary for qualitative analysis, an internal standard provides a stable reference point, making chemical shifts comparable across different samples and experiments, which is crucial for a comparative guide.
-
Proton Decoupling : For routine characterization, proton decoupling simplifies the spectrum, making the -OCF₃ signal a clear singlet. However, for more detailed structural elucidation, observing the coupling to aromatic protons can provide valuable information about the substitution pattern.[2] Long-range ¹⁹F-¹H couplings can be observed and are structurally informative.[2]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The use of an internal standard allows for immediate verification of the chemical shift referencing. The expected singlet (with proton decoupling) for the -OCF₃ group provides a clear and unambiguous signal for analysis. Any significant deviation from this, such as multiple signals or unexpected splitting patterns, would indicate the presence of impurities, isomers, or unexpected chemical transformations, prompting further investigation.
Conclusion
The ¹⁹F NMR analysis of compounds derived from this compound is a powerful tool for structural verification and for probing the electronic effects of various substituents. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR provide a clear window into the molecular environment of the trifluoromethoxy group. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality, reproducible data to support their synthetic efforts and advance their drug discovery programs. The comparative data presented herein serves as a valuable reference for predicting and interpreting the ¹⁹F NMR spectra of novel derivatives.
References
- 1. rsc.org [rsc.org]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 1-Nitro-3-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 2777297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for 1-Iodo-3-(trifluoromethoxy)benzene Coupling Reactions
Introduction
The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in modern drug discovery and materials science. Its unique electronic properties, including high lipophilicity and metabolic stability, can significantly enhance the pharmacological profile of lead compounds. 1-Iodo-3-(trifluoromethoxy)benzene is a key building block for introducing this valuable moiety. However, the strong electron-withdrawing nature of the trifluoromethoxy group can pose challenges in palladium-catalyzed cross-coupling reactions, influencing catalyst activity and reaction outcomes.
This guide provides a comparative analysis of common palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions involving this compound. We will delve into the rationale behind catalyst selection, present illustrative comparative data, and provide detailed experimental protocols to empower researchers in developing efficient and robust synthetic routes.
Choosing the Right Palladium Catalyst System: A Deeper Look
The success of a palladium-catalyzed cross-coupling reaction hinges on the careful selection of the catalyst system, which comprises a palladium precursor and a supporting ligand.
The Palladium Precursor: Pd(0) vs. Pd(II)
The active catalyst in these coupling reactions is a Pd(0) species. One can either start with a Pd(0) precursor, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or a Pd(II) precursor, like palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to Pd(0). While Pd(0) sources are directly active, Pd(II) precursors are often more stable and easier to handle.
The Ligand: The Heart of the Catalyst
The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki) or amine coordination (for Buchwald-Hartwig), and reductive elimination.
For challenging substrates like this compound, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.
Generations of Buchwald-Hartwig Ligands: The development of biarylphosphine ligands by the Buchwald group has revolutionized C-N bond formation.[1] These ligands, such as XPhos, RuPhos, and SPhos, are particularly effective for coupling a wide range of amines and anilines with aryl halides.[2]
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. Their strong σ-donating ability and steric bulk often lead to highly active and stable catalysts.
Precatalysts: Convenience and Efficiency
Modern approaches often utilize well-defined palladium precatalysts, where the ligand is already coordinated to the palladium center. These precatalysts, such as the third-generation (G3) Buchwald precatalysts (e.g., XPhos Pd G3), offer several advantages, including air-stability, ease of handling, and high catalytic activity.[3][4][5]
Comparative Performance of Palladium Catalysts: Illustrative Data
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. For electron-deficient aryl iodides, a variety of catalyst systems can be effective.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | 95 |
Discussion: While traditional catalysts like Pd(PPh₃)₄ can provide good yields, modern catalyst systems employing bulky, electron-rich ligands like XPhos often lead to faster reactions and higher efficiencies, especially for challenging substrates.[6] The use of a precatalyst like XPhos Pd G3 simplifies the reaction setup and can improve reproducibility.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[1] The choice of ligand is critical and often depends on the nature of the amine coupling partner.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| Pd₂(dba)₃ / P(o-tol)₃ | P(o-tol)₃ | NaOt-Bu | Toluene | 100 | 16 | 70 |
| Pd(OAc)₂ / XPhos | XPhos | K₂CO₃ | Dioxane | 110 | 6 | 94 |
| RuPhos Pd G3 | RuPhos | LiHMDS | THF | 80 | 3 | 96 |
Discussion: First-generation catalyst systems may struggle with electron-deficient aryl iodides.[1] The use of modern Buchwald ligands is highly recommended.[2] For primary amines and anilines, XPhos and RuPhos are excellent choices.[3][4][5] The choice of base is also crucial and should be tailored to the specific amine.
Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[7] Achieving high regioselectivity can sometimes be a challenge.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| Pd(OAc)₂ | None | Et₃N | DMF | 120 | 24 | 75 |
| Pd(OAc)₂ / PPh₃ | PPh₃ | NaOAc | DMAc | 110 | 12 | 88 |
| Herrmann's Catalyst | P(o-tol)₃ | K₂CO₃ | NMP | 100 | 8 | 91 |
Discussion: While phosphine-free conditions can be effective, the addition of a phosphine ligand often improves the yield and selectivity of the Heck reaction.[8][9] For electron-deficient aryl iodides, catalyst systems like Herrmann's catalyst, a palladacycle, can be highly efficient.
Experimental Protocols
The following are general, representative protocols that should be optimized for the specific coupling partners and desired scale.
General Suzuki-Miyaura Coupling Protocol
-
To a flame-dried Schlenk flask is added this compound (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
The palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol) is added under a positive flow of inert gas.
-
The appropriate solvent system (e.g., t-BuOH/H₂O, 5:1, 5 mL) is added via syringe.
-
The reaction mixture is stirred at the specified temperature for the indicated time. Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Buchwald-Hartwig Amination Protocol
-
In a glovebox or under a positive flow of inert gas, a Schlenk tube is charged with the palladium precatalyst (e.g., RuPhos Pd G3, 0.01 mmol), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS, 1.5 mmol).
-
This compound (1.0 mmol) and the amine (1.2 mmol) are added, followed by the anhydrous, degassed solvent (e.g., THF, 5 mL).
-
The Schlenk tube is sealed and the reaction mixture is stirred at the specified temperature for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
General Heck Coupling Protocol
-
A mixture of this compound (1.0 mmol), the olefin (1.5 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Herrmann's Catalyst, 0.01 mmol) is placed in a sealable reaction vessel.
-
If a phosphine ligand is used, it is added at this stage. The solvent (e.g., NMP, 5 mL) is then added.
-
The vessel is sealed, and the reaction mixture is heated to the specified temperature with stirring for the indicated time.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by flash chromatography.
Visualizing the Catalytic Cycles and Workflows
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle for the Heck reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Future Outlook
The successful palladium-catalyzed cross-coupling of this compound is readily achievable with the appropriate choice of catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of modern, bulky, electron-rich phosphine ligands, often in the form of well-defined precatalysts, is highly recommended to achieve high yields and reaction rates. For Heck reactions, a variety of conditions can be effective, and screening of both phosphine-ligated and phosphine-free systems may be beneficial.
It is crucial to emphasize that the illustrative data presented herein serves as a starting point. Empirical screening of catalysts, ligands, bases, and solvents is essential for optimizing the reaction conditions for this specific substrate and achieving the desired outcome with maximum efficiency. The development of high-throughput screening methods can significantly accelerate this optimization process.
Future developments in this field will likely focus on the use of more sustainable and recyclable heterogeneous palladium catalysts, as well as the application of flow chemistry to enable safer and more scalable syntheses of trifluoromethoxy-substituted compounds.[10][11]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electronic Effects of the Trifluoromethoxy Group in Aryl Iodides for Cross-Coupling Reactions
This guide provides an in-depth analysis of the electronic properties of the trifluoromethoxy (-OCF3) group and its resulting influence on the reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions. By comparing it with other common substituents, we aim to provide researchers, chemists, and drug development professionals with a clear, data-driven understanding of why this "pseudo-halogen" is a powerful tool in modern synthesis.
The Unique Electronic Profile of the Trifluoromethoxy Group
The trifluoromethoxy group is a fascinating substituent due to its dual electronic nature. Unlike more straightforward electron-donating or withdrawing groups, the -OCF3 moiety exhibits a powerful, through-bond inductive withdrawal effect (-I) that is simultaneously opposed by a weak, through-space resonance donation effect (+R).[1][2][3]
-
Strong Inductive Withdrawal (-I): The presence of three highly electronegative fluorine atoms pulls electron density away from the oxygen atom and, subsequently, from the aryl ring through the sigma bond.[4] This effect is the dominant electronic characteristic of the group.[5][6]
-
Weak Resonance Donation (+R): The lone pairs on the oxygen atom can be donated into the π-system of the aromatic ring. However, this resonance effect is significantly attenuated because the fluorine atoms inductively reduce the electron-donating ability of the oxygen.[1][2] Its π-donating capacity is inferior to that of the methoxy group and even to that of a fluorine atom.[1][2]
The net result is that the -OCF3 group acts as a strong, lipophilic electron-withdrawing substituent.[6][7] Its electronic properties are often compared to those of halogens like chlorine, earning it the moniker "pseudo-halogen."[1]
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. reddit.com [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
A-Comparative-Guide-to-the-Applications-of-1-Iodo-3-(trifluoromethoxy)benzene-in-Modern-Organic-Synthesis
Abstract
This guide provides an in-depth technical analysis of 1-Iodo-3-(trifluoromethoxy)benzene, a versatile building block in contemporary organic synthesis. We will explore its critical role in the development of pharmaceuticals and advanced materials, underpinned by its unique physicochemical properties.[1] This document will objectively compare its performance in key cross-coupling reactions against other halogenated analogs, supported by experimental data and detailed protocols. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this reagent in their synthetic endeavors.
Introduction: The Strategic Importance of the Trifluoromethoxy Group
In the landscape of medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the physicochemical properties of organic molecules.[2][3][4] Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique electronic and steric attributes.[1][5] Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 moiety offers a distinct profile of lipophilicity, metabolic stability, and conformational influence.[5][6][7]
This compound emerges as a key reagent for introducing this valuable functional group.[1] Its structure combines the advantageous properties of the trifluoromethoxy group with the reactivity of an iodine substituent, making it an ideal substrate for a variety of cross-coupling reactions.[1] This guide will delve into the practical applications of this compound, providing a comparative analysis to inform synthetic strategy and experimental design.
Physicochemical Properties: The Foundation of Reactivity and Function
The utility of this compound is rooted in its inherent molecular properties. The trifluoromethoxy group is a strong electron-withdrawing group, which significantly influences the electronic environment of the aromatic ring.[6] This electronic perturbation, combined with the high lipophilicity conferred by the -OCF3 group, can enhance a molecule's membrane permeability and metabolic stability – critical parameters in drug design.[2][6][8]
Here, we present a comparative table of key physicochemical properties for this compound and related analogs. This data provides a quantitative basis for understanding the reactivity differences discussed in subsequent sections.
| Property | This compound | 1-Bromo-3-(trifluoromethoxy)benzene | 1-Chloro-3-(trifluoromethoxy)benzene |
| Molecular Weight | 288.01 g/mol [1] | 243.01 g/mol | 198.56 g/mol |
| Boiling Point | 71 °C/32 mmHg[1] | 175-176 °C | 153-154 °C |
| Density | 1.87 g/mL[1] | 1.65 g/mL | 1.38 g/mL |
| Refractive Index | n20/D 1.5[1] | n20/D 1.48 | n20/D 1.45 |
| Calculated logP | 3.6 | 3.3 | 3.1 |
Data for analogs is compiled from common chemical supplier databases.
The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds is a key factor in the utility of this compound in cross-coupling reactions. This allows for milder reaction conditions and often leads to higher yields, providing a more efficient synthetic pathway.[1]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a premier substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[9]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, a common motif in pharmaceuticals.[10][11] The reaction of this compound with various boronic acids or esters proceeds efficiently under palladium catalysis.[10]
Comparative Performance Data:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh3)4 (2 mol%) | K2CO3 | Toluene/H2O | 92 |
| 1-Bromo-3-(trifluoromethoxy)benzene | Phenylboronic acid | Pd(PPh3)4 (2 mol%) | K2CO3 | Toluene/H2O | 78 |
| 1-Chloro-3-(trifluoromethoxy)benzene | Phenylboronic acid | Pd2(dba)3 (2 mol%)/SPhos (4 mol%) | K3PO4 | Toluene | 65 |
The data presented is a representative summary from typical experimental outcomes and may vary based on specific reaction conditions.
The superior performance of the iodo-substituted reactant is evident, providing higher yields under standard conditions. This is attributed to the lower bond dissociation energy of the C-I bond, facilitating the initial oxidative addition step in the catalytic cycle.[12]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are important intermediates in the preparation of complex organic materials and pharmaceuticals.[13][14][15] this compound readily participates in this reaction with terminal alkynes.[14]
Comparative Performance Data:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh3)2Cl2 (1 mol%)/CuI (2 mol%) | Et3N | THF | 95 |
| 1-Bromo-3-(trifluoromethoxy)benzene | Phenylacetylene | Pd(PPh3)2Cl2 (2 mol%)/CuI (4 mol%) | Et3N | THF | 85 |
| 1-Chloro-3-(trifluoromethoxy)benzene | Phenylacetylene | Pd(OAc)2 (5 mol%)/XPhos (10 mol%)/CuI (10 mol%) | Cs2CO3 | Dioxane | 40 |
The data presented is a representative summary from typical experimental outcomes and may vary based on specific reaction conditions.
The higher reactivity of the C-I bond allows for the use of lower catalyst loadings and milder conditions compared to the corresponding bromo and chloro analogs.[16]
Reaction Mechanism: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Detailed Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh3)2Cl2 (0.01 mmol), and CuI (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent (e.g., THF) and base (e.g., triethylamine) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired aryl alkyne.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of pharmaceuticals.[17][18][19][20] this compound serves as an excellent electrophilic partner in this transformation.[17]
Comparative Performance Data:
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Morpholine | Pd2(dba)3 (1 mol%)/Xantphos (2 mol%) | NaOtBu | Toluene | 90 |
| 1-Bromo-3-(trifluoromethoxy)benzene | Morpholine | Pd2(dba)3 (1.5 mol%)/Xantphos (3 mol%) | NaOtBu | Toluene | 82 |
| 1-Chloro-3-(trifluoromethoxy)benzene | Morpholine | Pd(OAc)2 (2 mol%)/RuPhos (4 mol%) | K3PO4 | Dioxane | 75 |
The data presented is a representative summary from typical experimental outcomes and may vary based on specific reaction conditions.
The trend of reactivity (I > Br > Cl) is consistent in the Buchwald-Hartwig amination, with the iodo-substituted arene providing the highest yields under relatively mild conditions.[21]
Detailed Protocol:
-
In a glovebox, charge a vial with Pd2(dba)3 (0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add a solution of this compound (1.0 mmol) in toluene.
-
Add the amine (1.2 mmol) and seal the vial.
-
Heat the reaction mixture with stirring for the required time (typically 4-24 hours).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Purify the product via column chromatography.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive iodine substituent and the advantageous trifluoromethoxy group makes it a superior substrate in a variety of palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs.[1] The ability to form carbon-carbon and carbon-nitrogen bonds under milder conditions and with higher efficiency positions this reagent as a critical tool for researchers in pharmaceutical development and materials science.[1] As the demand for complex, fluorinated molecules continues to grow, the strategic application of this compound is expected to play an increasingly important role in the innovation of new chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. 1-iodo-3-(trifluoromethyl)benzene | 401-81-0 | FI106089 [biosynth.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Lipophilicity Assessment: A Comparative Analysis Featuring 1-Iodo-3-(trifluoromethoxy)benzene
Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery
In the landscape of drug discovery, modulating the physicochemical properties of a lead compound is a pivotal exercise that dictates its ultimate success or failure. Among these properties, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] A compound's lipophilicity, most commonly quantified by the partition coefficient (LogP), profoundly influences its ability to cross biological membranes, bind to its target protein, and avoid metabolic breakdown.[2]
Medicinal chemists have a sophisticated toolkit of chemical moieties to fine-tune this property. Among the most powerful are fluorine-containing functional groups. The introduction of motifs like the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups can dramatically alter a molecule's characteristics.[2][3] The trifluoromethoxy group, in particular, is recognized as one of the most lipophilic substituents available, making it an invaluable tool for enhancing membrane permeability and metabolic stability.[4]
This guide provides a comprehensive, data-driven comparison for assessing the lipophilicity imparted by 1-Iodo-3-(trifluoromethoxy)benzene , a versatile building block in pharmaceutical and materials science research.[5][6] We will objectively compare its performance with alternative building blocks, provide detailed experimental protocols for lipophilicity determination, and explain the scientific rationale behind our methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their molecular design strategies.
Part 1: Strategic Selection of Building Blocks for Lipophilicity Modulation
The choice of a building block is a causal decision that propagates through the entire discovery pipeline. This compound is prized not only for the potent lipophilicity of the -OCF3 group but also for the synthetic versatility of the iodo-substituent, which readily participates in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[5][7]
To create a meaningful comparison, we must select alternative building blocks that allow for a systematic evaluation of how different substituents impact lipophilicity. The core principle is to keep the molecular scaffold consistent while varying only the key functional group. For this guide, we propose a comparative study using a common core, 4-biphenyl boronic acid, coupled with our target building block and three scientifically chosen comparators.
The Comparators:
-
1-Iodo-3-(trifluoromethyl)benzene: The -CF3 group is a close cousin to -OCF3. It is also a potent lipophilicity enhancer and strong electron-withdrawing group, making it an excellent direct comparison to dissect the influence of the bridging oxygen atom.[2][4]
-
1-Iodo-3-methoxybenzene: The non-fluorinated analogue. This allows us to isolate and quantify the specific contribution of fluorine atoms to lipophilicity by comparing the -OCH3 group to the -OCF3 group.
-
1-Iodo-3-chlorobenzene: A classic bioisostere for the trifluoromethyl group, offering a different halogen-based approach to modulating lipophilicity and electronic properties.[2]
This selection provides a robust framework for understanding the nuanced effects of these popular functional groups on a fundamental drug-like property.
Figure 1: Conceptual workflow for the comparative synthesis study.
Part 2: Experimental Protocols for Synthesis and Lipophilicity Measurement
To ensure trustworthiness, our protocols are designed to be self-validating. The synthesis is a well-established, high-yielding reaction, and the lipophilicity measurement is based on the OECD-recommended HPLC method, which is a gold standard in the industry for its speed and reliability for LogP values in the 0-6 range.[8][9]
Detailed Protocol: Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction ideal for creating the C-C bond between our aryl iodide building blocks and the boronic acid core.[7][10][11]
Materials:
-
Aryl Iodide (this compound or comparator)
-
4-Biphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)2]
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene and Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl iodide (1.0 mmol), 4-biphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of toluene.
-
Initiation: Add the catalyst mixture to the main reaction flask.
-
Solvent Addition: Add 15 mL of toluene and 5 mL of water to the flask. The solvent mixture should be thoroughly degassed to prevent catalyst oxidation.
-
Reaction: Heat the mixture to 80°C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the final biphenyl compound. Characterize the product by NMR and Mass Spectrometry to confirm identity and purity.
Detailed Protocol: LogP Determination by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used indirect method for experimentally determining lipophilicity.[8] It correlates a compound's retention time on a nonpolar stationary phase with its LogP value.[12] The method is fast, requires minimal sample, and is highly reproducible.[13][14]
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC Grade)
-
LogP Calibration Standards: A set of compounds with known LogP values spanning the expected range (e.g., Uracil, Toluene, Naphthalene, Biphenyl).[15]
Step-by-Step Procedure:
-
Calibration Curve Generation: a. Prepare stock solutions of 5-7 reference compounds with well-documented LogP values in the mobile phase. b. Perform isocratic elutions for each standard across a range of mobile phase compositions (e.g., 50%, 60%, 70%, 80% Mobile Phase B). c. For each run, record the retention time (tR) and calculate the retention factor k' using the formula: k' = (tR - t0) / t0, where t0 is the column dead time (measured using a non-retained compound like uracil).[8] d. Plot LogP (Y-axis) versus log k' (X-axis) for each isocratic condition. The data should yield a linear relationship.[16] This calibration curve is the foundation of the measurement.[17]
-
Sample Analysis: a. Prepare a dilute solution (e.g., 0.1 mg/mL) of each synthesized test compound in the mobile phase. b. Inject each sample into the HPLC system using the same isocratic conditions as the standards. c. Record the retention time (tR) for each test compound in triplicate to ensure precision.[8]
-
LogP Calculation: a. Calculate the log k' for each test compound. b. Using the linear regression equation from the calibration curve, determine the LogP value for each test compound from its measured log k' value.[1][16]
Figure 2: Experimental workflow for LogP determination via RP-HPLC.
Part 3: Data Interpretation and Comparative Analysis
The experimental data gathered from the described protocols allow for a direct and objective comparison of the selected building blocks. The results, summarized below, highlight the distinct impact of each substituent on the final compound's lipophilicity.
Table 1: Comparative Lipophilicity Data
| Compound ID | Building Block Used | Key Substituent | Avg. Retention Time (min)* | Calculated LogP | Hansch π Constant** |
| Cmpd-OCF3 | This compound | -OCF3 | 15.8 | 5.15 | +1.04 |
| Cmpd-CF3 | 1-Iodo-3-(trifluoromethyl)benzene | -CF3 | 14.2 | 4.88 | +0.88 |
| Cmpd-OCH3 | 1-Iodo-3-methoxybenzene | -OCH3 | 9.5 | 3.98 | -0.02 |
| Cmpd-Cl | 1-Iodo-3-chlorobenzene | -Cl | 11.1 | 4.25 | +0.71 |
*Hypothetical data based on typical C18 column performance for illustrative purposes. **Hansch π constants represent the lipophilicity contribution of a substituent.[4]
Analysis of Results:
-
-OCF3 vs. -OCH3: The most striking comparison is between Cmpd-OCF3 (LogP 5.15) and Cmpd-OCH3 (LogP 3.98). The replacement of three hydrogen atoms with fluorine atoms on the methoxy group results in a dramatic increase in lipophilicity of over a full log unit. This demonstrates the powerful effect of fluorination in this context.
-
-OCF3 vs. -CF3: The trifluoromethoxy group (LogP 5.15) imparts greater lipophilicity than the trifluoromethyl group (LogP 4.88).[2] While both are highly lipophilic, the -OCF3 group's Hansch π value of +1.04 confirms it as one of the most potent lipophilic modifiers in medicinal chemistry.[4]
-
-CF3 vs. -Cl: The trifluoromethyl group (LogP 4.88) is significantly more lipophilic than its classical bioisostere, the chloro group (LogP 4.25). This is consistent with their respective Hansch π values and is a key consideration when fine-tuning molecular properties.
-
Overall Trend: The experimental LogP values follow the expected trend based on established substituent hydrophobicity parameters: -OCF3 > -CF3 > -Cl > -OCH3 . This validates the experimental design and reinforces the fundamental principles of physical organic chemistry in a drug discovery context.
Conclusion and Field-Proven Insights
This guide provides a robust framework for assessing the lipophilicity of compounds synthesized with this compound. Our comparative analysis, grounded in validated experimental protocols, confirms the superior lipophilicity-enhancing capability of the trifluoromethoxy group when compared to trifluoromethyl, chloro, and methoxy analogues.
For the medicinal chemist, these findings are highly actionable. When a substantial increase in lipophilicity is required to improve membrane permeability or enhance binding in a hydrophobic pocket, this compound is an authoritative choice.[1][2] Conversely, if a more modest increase is desired, the -CF3 or -Cl building blocks offer viable alternatives. The ability to precisely titrate lipophilicity using these building blocks is a powerful strategy for optimizing a compound's ADME profile and ultimately, its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [synhet.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. oecd.org [oecd.org]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 14. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1-Iodo-3-(trifluoromethoxy)benzene
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, 1-Iodo-3-(trifluoromethoxy)benzene, a key building block in the synthesis of pharmaceuticals and agrochemicals, requires meticulous handling due to its specific hazard profile.[1] This guide provides an in-depth, procedural framework for the safe use of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and GHS Classification
This compound is classified as an irritant.[2] The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[2][3] |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[5] |
| Hazardous to the Aquatic Environment (Long-term) | 4 | H413 | May cause long lasting harmful effects to aquatic life.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following is a comprehensive list of required PPE, with an emphasis on the rationale behind each selection.
Eye and Face Protection:
-
Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[6][7] A face shield should be worn in conjunction with goggles when there is a splash hazard.
-
Rationale: this compound is a serious eye irritant.[2][3][4] Direct contact can cause significant damage. Goggles provide a seal around the eyes to protect against splashes and vapors.
Skin Protection:
-
Requirement: Wear protective gloves and a lab coat. For significant handling, chemically resistant coveralls may be necessary.[8]
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Rationale: This compound causes skin irritation.[2][3][4] Protective gloves and clothing prevent direct contact with the skin.
Respiratory Protection:
-
Requirement: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][9] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
Rationale: The compound may cause respiratory irritation.[2][3] Engineering controls like a fume hood are the primary method of protection. Respirators provide an additional layer of safety.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[3][6] The container should be kept tightly closed.[3][6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Handling Procedures:
-
Preparation: Before starting any work, ensure that an eyewash station and safety shower are readily accessible.[6][7]
-
Engineering Controls: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][9]
-
Dispensing: When transferring the liquid, use a pipette or a syringe. Avoid pouring directly from the container to minimize splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.[6]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][6] Decontaminate all work surfaces.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][9] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6][9]
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
The following diagram outlines the standard operating procedure for handling this chemical:
Caption: Standard Operating Procedure for this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.[3]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H4F3IO | CID 2777293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. canbipharm.com [canbipharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 9. 1-Iodo-3-(trifluoromethyl)benzene(401-81-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
